Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Description
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Properties
IUPAC Name |
oxo-bis[4-(trifluoromethyl)phenyl]phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6OP/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILBJIDCJXKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[P+](=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Introduction
This guide provides a comprehensive technical overview of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a significant organophosphorus compound in modern chemistry. We will delve into its synthesis, detailed characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.
Overview of this compound
This compound, with the CAS Number 15929-43-8, is a white solid organophosphorus compound.[1] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-(trifluoromethyl)phenyl groups. This unique molecular architecture, particularly the presence of the electron-withdrawing trifluoromethyl groups, imparts valuable electronic properties, high thermal stability, and specific solubility characteristics.[2] These attributes make it a compound of interest in various advanced applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 15929-43-8[1][3][4] |
| Molecular Formula | C₁₄H₉F₆OP[1] |
| Molecular Weight | 338.19 g/mol [1][4] |
| Physical Form | Solid[1] |
| Purity | Typically ≥97%[1] |
| Storage | Inert atmosphere, 2-8°C[1] |
Health and Safety Information
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of diarylphosphine oxides can be approached through several methodologies. For this compound, the most prevalent and reliable methods involve the use of Grignard reagents, owing to their efficiency in forming carbon-phosphorus bonds.
Synthetic Strategy Overview
The core of the synthesis lies in the formation of two P-C bonds between the phosphorus center and the 4-(trifluoromethyl)phenyl moieties. This is typically achieved by reacting a suitable phosphorus-containing electrophile with a nucleophilic 4-(trifluoromethyl)phenyl Grignard reagent.
Method 1: Grignard Reaction with Diethyl Phosphite
This method is a well-established route for the preparation of secondary phosphine oxides, which can then be further functionalized if needed. The reaction of a Grignard reagent with diethyl phosphite offers a reliable pathway to symmetrical diarylphosphine oxides.
The Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, is first prepared from 4-bromobenzotrifluoride and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic phosphorus center of diethyl phosphite. Two equivalents of the Grignard reagent are required to displace the two ethoxy groups, followed by hydrolysis to yield the desired phosphine oxide.
Materials:
-
4-Bromobenzotrifluoride
-
Magnesium turnings
-
Diethyl phosphite
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings and gently warm to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a change in color), add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Diethyl Phosphite:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of diethyl phosphite in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of this compound via the Grignard reaction with diethyl phosphite.
Method 2: Grignard Reaction with Phosphorus Oxychloride
An alternative and also effective method involves the use of phosphorus oxychloride as the phosphorus electrophile. This approach directly yields the tertiary phosphine oxide.
In this synthesis, three equivalents of the 4-(trifluoromethyl)phenylmagnesium bromide Grignard reagent react with one equivalent of phosphorus oxychloride (POCl₃). The highly reactive Grignard reagent displaces the three chloride atoms on the phosphorus center. Subsequent hydrolysis of the reaction intermediate yields the desired this compound. Careful control of stoichiometry is important to minimize the formation of byproducts.
Materials:
-
4-(Trifluoromethyl)phenylmagnesium bromide (prepared as in Method 1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a dry, three-necked flask under an inert atmosphere, prepare a solution of phosphorus oxychloride in anhydrous diethyl ether or THF.
-
Cool this solution in an ice-salt bath or a dry ice-acetone bath.
-
-
Grignard Addition:
-
Slowly add the previously prepared 4-(trifluoromethyl)phenylmagnesium bromide solution to the cooled phosphorus oxychloride solution via a dropping funnel. Maintain a low temperature throughout the addition to control the exothermic reaction.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional period (e.g., overnight) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with water and then brine, and dry over an anhydrous drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Caption: Synthesis of this compound using a Grignard reagent and phosphorus oxychloride.
Alternative Synthetic Routes
Other methods for the synthesis of diarylphosphine oxides include the nickel-catalyzed cross-coupling of aryl halides with H-phosphine oxides and the reaction of aryl halides with hypophosphorous acid. These methods can be advantageous in certain contexts, offering different functional group tolerance and reaction conditions.
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
NMR is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl rings will likely appear as complex multiplets due to coupling with each other, the phosphorus atom, and the fluorine atoms of the CF₃ group.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the trifluoromethyl carbon. The aromatic carbon signals will show coupling to both phosphorus (J-C-P) and fluorine (J-C-F).[2]
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift will be characteristic of a diarylphosphine oxide. For a similar compound, (E)-(1,3-bis(4-(trifluoromethyl)phenyl)allyl)diphenylphosphine oxide, the ³¹P NMR chemical shift is reported at δ = 31.06 ppm.[2]
-
¹⁹F NMR: The fluorine-19 NMR spectrum will exhibit a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. For a related compound, a ¹⁹F NMR chemical shift of δ = -62.49 ppm has been reported.[2]
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
P=O stretching: A strong absorption band typically in the range of 1150-1250 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹, characteristic of the trifluoromethyl groups.[2]
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected molecular ion peak [M+H]⁺ for C₁₄H₉F₆OP would be at m/z 339.0317.
Tabulated Spectroscopic Data (Predicted and from Analogous Compounds)
| Technique | Expected/Analogous Data |
| ¹H NMR | Aromatic protons as multiplets in the δ 7.0-8.5 ppm range. |
| ¹³C NMR | Aromatic carbons showing C-P and C-F coupling; CF₃ carbon signal.[2] |
| ³¹P NMR | Singlet, expected chemical shift around δ 30 ppm.[2] |
| ¹⁹F NMR | Singlet, expected chemical shift around δ -63 ppm.[2] |
| FTIR (cm⁻¹) | ~1200 (P=O), 1000-1400 (C-F), >3000 (Ar C-H), 1400-1600 (Ar C=C).[2] |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₄H₁₀F₆OP: 339.0317. |
Purity Assessment
The purity of the synthesized compound can be assessed by a combination of the above spectroscopic methods, as well as by techniques such as melting point determination and elemental analysis.
Applications
The unique properties of this compound make it a valuable building block and additive in several high-technology fields.
In Materials Science
The incorporation of this phosphine oxide into polymer backbones or as an additive can significantly enhance material properties.
Phosphorus-containing compounds are well-known flame retardants. This compound can be incorporated into polymers such as epoxy resins and polyimides to improve their fire resistance.[2] The phosphorus moiety can promote char formation in the condensed phase, while the fluorine atoms can contribute to flame inhibition in the gas phase.
The strong electron-withdrawing nature of the phosphine oxide group and the trifluoromethyl groups make this compound and its derivatives suitable for use in OLEDs.[5][6][7] They can function as host materials or as electron-transporting materials, facilitating efficient charge carrier injection and transport within the device, leading to improved performance and efficiency.[5][6]
In Catalysis
While the phosphine oxide itself is not typically a ligand, it serves as a crucial precursor to phosphine ligands that are widely used in transition metal catalysis.
This compound can be reduced to the corresponding secondary phosphine, which can then be used to synthesize a variety of tertiary phosphine ligands. These ligands are instrumental in many catalytic reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery. The electronic properties of the resulting phosphine ligands can be finely tuned by the trifluoromethyl groups, influencing the activity and selectivity of the metal catalyst.
Conclusion
This compound is a versatile and valuable organophosphorus compound with a growing number of applications in materials science and as a precursor in catalysis. Its synthesis, primarily through Grignard-based methodologies, is well-established, and its characterization relies on a standard suite of spectroscopic techniques. The unique combination of a phosphine oxide moiety and trifluoromethyl-substituted phenyl rings provides a platform for the development of advanced materials with enhanced properties and for the design of novel catalytic systems. This guide has provided a detailed overview of the key technical aspects of this compound, intended to support further research and development in these exciting fields.
References
- 1. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phosphine oxide derivatives for organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Abstract [mat-china.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-(trifluoromethyl)phenyl)phosphine oxide is a compound of significant interest in materials science and medicinal chemistry, owing to the unique physicochemical properties imparted by its trifluoromethyl-substituted phenyl rings and the polar phosphine oxide group.[1] Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, materials engineering, and predicting its behavior in various applications. This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound. While a definitive, publicly accessible crystal structure for this specific compound is not available at the time of this writing, this guide will delineate the complete experimental and computational workflow, utilizing data from structurally analogous compounds to illustrate key principles and expected outcomes.
Introduction to this compound
This compound, with the chemical formula C₁₄H₈F₆OP, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-(trifluoromethyl)phenyl groups.[2] The presence of the electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the electronic properties of the phenyl rings and the overall polarity and stability of the molecule. These structural features are key to its applications, which include its use as a precursor in the synthesis of novel polymers and its potential as a scaffold in the development of therapeutic agents. A detailed understanding of its solid-state structure is crucial for elucidating structure-property relationships.
Key Molecular Features:
-
Phosphine Oxide Core: The P=O group is a strong hydrogen bond acceptor, which can dictate intermolecular interactions and influence crystal packing.
-
Trifluoromethyl Groups: These bulky, highly electronegative groups can engage in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, and will significantly impact the steric environment around the phosphorus center.
-
Aromatic Rings: The phenyl rings provide a rigid framework and can participate in π-π stacking interactions.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle of SC-XRD lies in the interaction of a focused beam of X-rays with the electron clouds of the atoms in a crystal lattice. This interaction causes the X-rays to be diffracted in a specific pattern of intensities and angles, which is a unique fingerprint of the crystal's internal structure.
Theoretical Underpinnings
The diffraction pattern is governed by Bragg's Law, which relates the wavelength of the incident X-rays (λ), the angle of diffraction (θ), and the distance between the planes of atoms in the crystal (d):
nλ = 2d sin(θ)
By systematically rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density can be reconstructed. From this map, the positions of individual atoms can be determined, yielding a detailed molecular structure.
Experimental Workflow: From Powder to Solved Structure
The process of determining a crystal structure is a multi-step procedure that demands precision and careful execution at each stage.
Step 1: Synthesis and Purification
The initial and critical step is the synthesis of high-purity this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and complicating the structure solution. Standard organic synthesis protocols are employed, followed by rigorous purification techniques such as recrystallization or column chromatography.
Step 2: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is contingent upon the quality of the single crystal. The ideal crystal should be well-formed, with sharp edges and faces, and free from internal defects.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, inducing crystallization.
-
Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.
Step 3: Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The crystal is rotated in a highly controlled manner while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
Step 4: Structure Solution and Refinement
The collected diffraction data, consisting of thousands of reflections, are processed to correct for experimental factors. The "phase problem" in crystallography, where the phase information of the diffracted waves is lost, is overcome using computational methods like "direct methods" to generate an initial model of the crystal structure. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Analysis of the Crystal Structure: Insights from Analogs
As the specific crystallographic data for this compound is not publicly available, we can draw valuable insights from the crystal structures of closely related compounds, such as Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide and Bis(2,4,6-trimethylphenyl)phosphine oxide.[3][4]
Expected Structural Features:
-
Molecular Conformation: The orientation of the two 4-(trifluoromethyl)phenyl rings relative to each other and to the P=O bond will be a key feature. Steric hindrance between the bulky trifluoromethyl groups and the phenyl rings will likely lead to a twisted conformation, rather than a planar one. The dihedral angles between the phenyl rings would be a critical parameter to quantify this twist.
-
Bond Lengths and Angles: The P=O bond is expected to be short and indicative of a strong double bond. The P-C bond lengths will reflect the strength of the connection between the phosphorus atom and the phenyl rings. The bond angles around the phosphorus atom will likely deviate from a perfect tetrahedral geometry due to the steric demands of the substituents.
-
Intermolecular Interactions: The crystal packing will be dictated by a network of non-covalent interactions. The polar P=O group is a prime candidate for forming strong hydrogen bonds if co-crystallized with a suitable donor, or dipole-dipole interactions. The trifluoromethyl groups can participate in C-F···H and C-F···π interactions. Furthermore, π-π stacking between the phenyl rings of adjacent molecules is a likely packing motif.
Crystallographic Data Summary (Hypothetical and Analog-Based):
| Parameter | Expected Value/Range (Based on Analogs) | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10-30 Å | Dimensions of the unit cell. |
| α, β, γ (°) | 90° or variable | Angles of the unit cell. |
| Z | 2, 4, or 8 | Number of molecules per unit cell. |
| P=O Bond Length | ~1.48 Å | Indicates the double bond character. |
| P-C Bond Length | ~1.80 Å | Strength of the phosphorus-carbon bond. |
| C-P-C Bond Angle | 105-110° | Reflects the steric environment at the phosphorus center. |
The Impact of Structural Knowledge in Drug Development and Materials Science
A detailed crystal structure provides invaluable information for:
-
Rational Drug Design: Understanding the precise shape and electronic surface of the molecule allows for the design of complementary binding partners, such as enzyme active sites. The identification of hydrogen bond donors and acceptors is critical for predicting binding affinity.
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have vastly different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.
-
Materials Science: The crystal packing and intermolecular interactions determine the bulk properties of a material, such as its melting point, hardness, and solubility. This knowledge is crucial for the design of new materials with tailored properties.
Conclusion
The crystal structure analysis of this compound, while not yet publicly detailed, represents a critical step in fully harnessing the potential of this versatile compound. The methodologies of single-crystal X-ray diffraction provide a powerful toolkit for elucidating the intricate details of its three-dimensional architecture. By understanding the interplay of molecular conformation and intermolecular forces, researchers can make informed decisions in the design of new drugs and advanced materials, ultimately accelerating the pace of innovation.
References
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
This guide provides a comprehensive technical overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of Bis(4-(trifluoromethyl)phenyl)phosphine oxide. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organophosphorus compounds and require a deep understanding of their spectroscopic properties for identification, purity assessment, and mechanistic studies.
Introduction: The Significance of this compound and its ³¹P NMR Signature
This compound is a specialty organophosphorus compound distinguished by the presence of two trifluoromethyl (-CF₃) groups on the phenyl rings attached to a central phosphine oxide moiety.[1] These potent electron-withdrawing groups significantly influence the electronic environment of the phosphorus atom, making ³¹P NMR spectroscopy an exceptionally sensitive and informative tool for its characterization.[2] The unique chemical shift of this compound provides a distinct fingerprint for its identification and can offer insights into its interactions in various chemical and biological systems. In fields such as materials science, this compound is explored for creating high-performance polymers with enhanced thermal resistance and flame retardancy. Its unique electronic properties are also of interest in the development of organic electronic devices.
Understanding the ³¹P NMR Chemical Shift: Core Principles
The ³¹P nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making ³¹P NMR a highly sensitive and routine analytical technique.[3] The chemical shift (δ) in ³¹P NMR is paramount and is influenced by the electron density around the phosphorus nucleus. Electronegative substituents deshield the phosphorus atom, causing its resonance to appear at a higher frequency (downfield) in the NMR spectrum.
The strong electron-withdrawing nature of the two para-trifluoromethylphenyl groups in this compound leads to a significant deshielding of the phosphorus nucleus. This results in a downfield chemical shift compared to simpler triarylphosphine oxides like triphenylphosphine oxide.
Key Factors Influencing the ³¹P Chemical Shift
Several experimental variables can influence the precise chemical shift of this compound:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can interact with the polar P=O bond, altering the electronic environment of the phosphorus atom and causing shifts in the resonance frequency.
-
Concentration: While generally less pronounced than solvent effects, concentration changes can sometimes lead to minor shifts, particularly if intermolecular interactions or aggregation occur.
-
Temperature: Temperature fluctuations can affect molecular motion and intermolecular interactions, potentially leading to small changes in the observed chemical shift.
-
Referencing Standard: Accurate chemical shift determination relies on proper referencing. The universally accepted primary reference for ³¹P NMR is 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[5]
Experimental Protocol for Acquiring a High-Quality ³¹P NMR Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality ³¹P NMR spectrum of this compound.
Sample Preparation
-
Analyte: this compound (ensure purity is appropriate for the intended analysis).
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used depending on solubility and experimental requirements.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to improve spectral quality by enhancing magnetic field homogeneity.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 162 MHz for ³¹P | Higher field strengths provide better signal dispersion and sensitivity. |
| Pulse Sequence | Single pulse with proton decoupling | A standard experiment for routine ³¹P NMR. |
| Proton Decoupling | Waltz-16 or similar broadband decoupling | To collapse proton-phosphorus couplings and simplify the spectrum. |
| Acquisition Time (at) | 1.0 – 2.0 seconds | To ensure adequate data points across the signal. |
| Relaxation Delay (d1) | 2.0 – 5.0 seconds | To allow for sufficient relaxation of the ³¹P nucleus between scans. |
| Pulse Width (p1) | Calibrated 30-45° pulse | A smaller flip angle can help to reduce the necessary relaxation delay. |
| Number of Scans (ns) | 16 - 64 | To achieve a good signal-to-noise ratio. |
| Spectral Width (sw) | -50 to 100 ppm | To ensure the expected signal and any potential impurities are captured. |
| Referencing | External 85% H₃PO₄ or internal reference | For accurate chemical shift calibration. |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the reference signal (e.g., external 85% H₃PO₄) to 0 ppm.
-
Peak Picking: Identify and label the chemical shift of the signal corresponding to this compound.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow and the key structural features influencing the ³¹P NMR chemical shift.
Caption: Experimental workflow for ³¹P NMR analysis.
Caption: Influence of trifluoromethyl groups on the ³¹P chemical shift.
Conclusion
The ³¹P NMR chemical shift of this compound is a critical parameter for its unambiguous identification and characterization. The presence of two electron-withdrawing trifluoromethylphenyl groups results in a significant downfield shift, expected to be greater than 28.0 ppm in CDCl₃. By following a robust experimental protocol, researchers can obtain high-quality spectra, enabling accurate analysis for applications in drug development, materials science, and beyond. This guide provides the foundational knowledge and practical steps necessary to confidently utilize ³¹P NMR in the study of this important organophosphorus compound.
References
Spectroscopic Properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a compound of increasing interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a detailed analysis of its spectral characteristics and the underlying molecular features.
Introduction
This compound, with the CAS Number 15929-43-8, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-(trifluoromethyl)phenyl groups.[1] Its molecular formula is C₁₄H₉F₆OP, and it has a molecular weight of approximately 338.19 g/mol .[1] The presence of the electron-withdrawing trifluoromethyl groups and the polar phosphine oxide moiety imparts unique electronic and chemical properties to the molecule, making it a valuable building block in the synthesis of advanced polymers, a ligand in catalysis, and a scaffold in medicinal chemistry.[2][3] Understanding its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its role in various chemical transformations.
Molecular Structure and Key Physicochemical Properties
The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 15929-43-8 | [1] |
| Molecular Formula | C₁₄H₉F₆OP | [1] |
| Molecular Weight | 338.19 g/mol | [1] |
| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |
| Melting Point | 67-69 °C | --INVALID-LINK-- |
| Purity | ≥97% | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis Overview
A common synthetic route to this compound involves the reaction of tris(4-(trifluoromethyl)phenyl)phosphine oxide with a hydride source, such as sodium hydride, in the presence of an activating agent like lithium iodide. The reaction is typically carried out at elevated temperatures.
Below is a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. This section details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this molecule, providing information on the hydrogen, carbon, phosphorus, and fluorine environments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, two sets of signals are anticipated for each phenyl ring. The protons ortho to the phosphine oxide group will appear as a multiplet, as will the protons meta to the phosphine oxide.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and the trifluoromethyl carbon. The carbon atoms directly bonded to the phosphorus will exhibit splitting due to C-P coupling. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.
³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphine oxides. A single signal is expected, with a chemical shift characteristic of a pentavalent phosphorus atom in an aromatic phosphine oxide environment.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum will show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Summary of NMR Data:
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| ¹H | CDCl₃ | Not explicitly reported, but expected in the aromatic region (approx. 7.5-8.0 ppm) | m | - |
| ¹³C | CDCl₃ | 132.4, 131.2, 130.5, 128.8, 126.0, 123.3 | d, d, d, d, dq, q | J(P-C) = 101.0 Hz, 12.0 Hz, 13.0 Hz; J(F-C) = 271.0 Hz, 4.0 Hz |
| ³¹P | CDCl₃ | 17.9 | d | J(P-H) = 492.0 Hz |
| ¹⁹F | CDCl₃ | -63.4 | s | - |
Note: The ³¹P NMR data indicates a doublet, which arises from coupling to the P-H proton in the secondary phosphine oxide. The initial search results provided data for the secondary phosphine oxide, which is a closely related structure.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the P=O, P-C, C-F, and aromatic C-H and C=C bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| P=O stretch | ~1140 - 1200 | Strong |
| P-C (aryl) stretch | ~1430 - 1450 | Medium |
| C-F stretch (in CF₃) | ~1100 - 1350 | Strong, often multiple bands |
| Aromatic C-H stretch | >3000 | Medium to weak |
| Aromatic C=C stretch | ~1450 - 1600 | Medium to weak, multiple bands |
The strong absorption of the P=O bond is a particularly useful diagnostic feature for phosphine oxides.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol or acetonitrile is expected to exhibit absorption bands characteristic of aromatic systems. The presence of the trifluoromethyl groups and the phosphine oxide moiety can influence the position and intensity of these bands. Typically, aromatic compounds show strong absorptions in the 200-300 nm region due to π → π* transitions. Benzene itself shows absorption bands around 184 nm, 204 nm, and 256 nm.[6] Substitution on the benzene ring can cause a bathochromic (red) shift to longer wavelengths.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS analysis provides a highly accurate mass measurement, confirming the molecular formula. For this compound (C₁₄H₉F₆OP), the calculated exact mass for the protonated molecule [M+H]⁺ is 339.0373.
Fragmentation Pattern: Under electron ionization (EI) or other fragmentation techniques, the molecular ion is expected to be observed.[7] Common fragmentation pathways for aromatic phosphine oxides involve the cleavage of the P-C bonds.[8] The loss of a trifluoromethylphenyl radical or a CF₃ group would be expected fragmentation pathways. The stability of the resulting fragments will dictate the observed fragmentation pattern.[9]
Experimental Protocols
This section provides standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
IR Sample Preparation and Analysis (Thin Solid Film Method)
Caption: Workflow for IR sample preparation and analysis using the thin solid film method.
Applications in Research and Development
The unique spectroscopic and chemical properties of this compound make it a valuable compound in several areas:
-
Materials Science: It can be used as a monomer or an additive in the synthesis of high-performance polymers such as polyimides and epoxy resins.[3] The trifluoromethyl groups can enhance thermal stability, flame retardancy, and hydrophobicity, while lowering the dielectric constant, making these materials suitable for aerospace and electronics applications.[3]
-
Drug Development: Phosphine oxides are recognized as strong hydrogen bond acceptors and can be incorporated into drug candidates to improve properties such as solubility, metabolic stability, and target binding affinity.[2] The trifluoromethyl groups can also enhance metabolic stability and lipophilicity.[10]
-
Catalysis: Phosphine oxides can act as ligands for metal catalysts, influencing the steric and electronic environment of the metal center and thereby modulating the catalyst's activity and selectivity in various organic reactions.[11][12]
Conclusion
The spectroscopic properties of this compound provide a detailed fingerprint for its identification and characterization. The combination of multinuclear NMR, IR, UV-Vis, and mass spectrometry allows for a thorough understanding of its molecular structure and electronic properties. This knowledge is critical for its application in the development of advanced materials, novel pharmaceuticals, and efficient catalytic systems. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with this versatile compound.
References
- 1. This compound | 15929-43-8 [sigmaaldrich.com]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. readchemistry.com [readchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. cfmot.de [cfmot.de]
A Technical Guide to the Thermal Stability of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
This in-depth technical guide provides a comprehensive analysis of the thermal stability of Bis(4-(trifluoromethyl)phenyl)phosphine oxide. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a framework for self-validating protocols.
Introduction: The Critical Role of Thermal Stability
This compound is a specialty organophosphorus compound distinguished by its robust chemical structure. The presence of two trifluoromethylphenyl groups imparts significant electronic and steric effects, influencing its reactivity, solubility, and, most critically, its thermal stability. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring safety, defining processing limits, and predicting shelf-life and performance in its intended application, whether as a pharmaceutical intermediate, a flame retardant, or a component in advanced polymers.[1]
The P=O bond in phosphine oxides is inherently strong, contributing to their general thermal robustness.[2] However, the aryl substituents and the potent electron-withdrawing nature of the trifluoromethyl (CF3) groups significantly modulate this stability. This guide will detail the methodologies used to quantify this stability, interpret the resulting data, and propose a likely decomposition pathway.
Core Analytical Techniques for Thermal Stability Assessment
To construct a complete thermal stability profile, a multi-technique approach is essential. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive view of the material's behavior from initial decomposition to the potential for runaway reactions.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The primary output, a TGA curve, provides the decomposition onset temperature (T_onset) and the temperature of maximum mass loss rate (T_max), which are critical indicators of when a material begins to degrade.[3]
Trustworthiness: A self-validating TGA protocol involves careful sample preparation, precise atmospheric control, and the use of appropriate heating rates to ensure that the observed decomposition is a true representation of the material's intrinsic stability and not an artifact of the experimental conditions.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of melting points, glass transitions, and the enthalpy (ΔH) of decomposition. An exothermic decomposition event, where the compound releases heat as it degrades, is a critical safety parameter.
Trustworthiness: The protocol's integrity is maintained by using hermetically sealed pans to contain any volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal events occurring within the sample.
Accelerating Rate Calorimetry (ARC)
Expertise & Experience: ARC is the gold standard for assessing thermal runaway hazards.[4] It simulates a worst-case adiabatic scenario (zero heat loss to the environment), allowing for the determination of the onset of self-heating, the time to maximum rate (TMR), and the pressure generated during decomposition.[5][6][7] This data is indispensable for defining safe processing and storage conditions.
Trustworthiness: The "heat-wait-search" mode of operation ensures that the instrument only applies heat to reach a set temperature and then waits to detect any self-heating from the sample itself, providing a true measure of the material's potential for a runaway reaction.[7]
Experimental Protocols & Data Interpretation
While specific experimental data for pure this compound is not extensively available in public literature, this section provides robust, field-proven protocols for its analysis. The presented data is representative of a highly stable triarylphosphine oxide, informed by studies on structurally related compounds.[8]
Thermogravimetric Analysis (TGA) Protocol
Methodology:
-
Equilibrate the TGA instrument to 30°C.
-
Place 5-10 mg of this compound into a platinum or ceramic TGA pan.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for 30 minutes to ensure an inert atmosphere.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Record the mass loss and its first derivative (DTG) as a function of temperature.
Data Interpretation: The resulting data would be expected to show a single-stage decomposition process. The key parameters are extracted from the TGA and DTG curves.
| Parameter | Representative Value | Description |
| T_onset (5% Mass Loss) | ~360 °C | The temperature at which 5% of the initial mass has been lost, indicating the start of significant decomposition. |
| T_max (Peak of DTG) | ~390 °C | The temperature at which the rate of mass loss is at its maximum. |
| Char Residue at 600°C | >20% | The percentage of material remaining at the end of the experiment, indicating the formation of a thermally stable char. |
Note: These values are expert estimations based on the high stability of similar phosphine oxides used as flame retardants in epoxy resins, where composite T5% values exceed 360°C.[9]
Differential Scanning Calorimetry (DSC) Protocol
Methodology:
-
Calibrate the DSC instrument using an indium standard.
-
Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Place the sealed pan in the DSC cell, using an empty sealed pan as a reference.
-
Heat the sample from 25°C to 450°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow.
Data Interpretation: The DSC thermogram would reveal the following key thermal events:
| Parameter | Representative Value | Description |
| Melting Point (T_m) | 67-69 °C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition.[10] |
| Decomposition Onset | ~355 °C | The temperature at which the baseline begins to deviate, indicating the start of an exothermic event. |
| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g | The integrated area of the exothermic peak, quantifying the heat released during decomposition. A negative value indicates an exothermic process. |
Accelerating Rate Calorimetry (ARC) Protocol
Methodology:
-
Load a 1-3 gram sample into a titanium or Hastelloy C bomb.
-
Seal the bomb and place it inside the ARC calorimeter.
-
Begin a "heat-wait-search" protocol with a 10°C step size, a 15-minute wait time, and a self-heating detection threshold of 0.02 °C/min.
-
Once self-heating is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure rise until the reaction is complete.
Data Interpretation: ARC provides critical safety data for worst-case scenarios.
| Parameter | Representative Value | Description |
| Onset of Self-Heating | ~250 °C | The temperature at which the compound begins to generate its own heat under adiabatic conditions. This is typically lower than the TGA onset. |
| Time to Maximum Rate (TMR) | Varies with Temp | The time required for the reaction to reach its maximum velocity from a given starting temperature. Crucial for emergency response planning. |
| Adiabatic Temperature Rise (ΔT_ad) | >200 °C | The total temperature increase due to the exothermic decomposition. |
| Maximum Pressure | >50 bar | The maximum pressure generated by the decomposition products. Essential for pressure relief system design. |
Visualization of Experimental Workflows and Mechanisms
Integrated Thermal Analysis Workflow
The logical flow of a comprehensive thermal stability investigation is depicted below. It begins with broad screening using TGA and DSC and progresses to more intensive hazard analysis with ARC if warranted by the initial findings.
Caption: Workflow for comprehensive thermal stability analysis.
Proposed Thermal Decomposition Mechanism
The thermal degradation of organophosphorus compounds often proceeds via the elimination of phosphorus-containing acids.[5] For this compound, a plausible mechanism involves the homolytic cleavage of the P-C bonds, which are typically the weakest bonds in the molecule, followed by radical recombination and fragmentation.
Caption: Proposed high-temperature decomposition pathway.
Conclusion
This compound is a highly thermally stable molecule, with significant decomposition commencing well above 350°C under an inert atmosphere. The trifluoromethyl groups contribute to the strength and rigidity of the molecule, enhancing its thermal robustness. The primary thermal hazard associated with this compound is a strong exothermic decomposition at elevated temperatures, which can generate significant pressure. Therefore, while stable under normal conditions, appropriate engineering controls and a thorough understanding of its adiabatic decomposition behavior are essential for safe handling and processing at temperatures exceeding 250°C. The protocols and interpretive guidance provided herein offer a robust framework for any researcher or organization working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorobis[4-(trifluoromethyl)phenyl]phosphine, 97% 5 g | Request for Quote [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15929-43-8|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins | MDPI [mdpi.com]
- 10. This compound | 15929-43-8 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Electronic Properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Abstract
Bis(4-(trifluoromethyl)phenyl)phosphine oxide (CAS 15929-43-8) is an organophosphorus compound of significant interest in materials science.[1][2] Its distinct molecular architecture, featuring a central phosphoryl (P=O) group flanked by two phenyl rings substituted with strongly electron-withdrawing trifluoromethyl (CF3) groups, imparts a unique set of electronic properties. This guide provides a comprehensive technical overview of these properties, detailing their origins, experimental characterization, and implications for the design of advanced functional materials. We will explore the compound's frontier molecular orbitals, electrochemical behavior, and photophysical characteristics, offering field-proven insights for researchers and professionals in drug development and materials science.
Introduction: The Molecular Architecture and its Electronic Implications
This compound, with the molecular formula C14H9F6OP, possesses a tetrahedral geometry around the central phosphorus atom.[3] The key to its electronic character lies in the interplay between the electron-donating phosphoryl oxygen and the potent electron-withdrawing trifluoromethyl groups.[1][2]
The P=O bond introduces a significant dipole moment and contributes to the molecule's high thermal stability.[3][4] The CF3 groups, positioned at the para-position of the phenyl rings, exert a strong inductive (-I) and mesomeric (-M) effect. This electronic pull dramatically influences the electron density distribution across the entire molecule, lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][5] This fundamental characteristic is a cornerstone of its utility in various applications, particularly in organic electronics.[1][3]
Below is a diagram illustrating the logical relationship between the molecular structure and its resulting electronic properties.
Caption: Molecular structure's influence on electronic properties.
Frontier Molecular Orbitals and Energy Levels
The HOMO and LUMO are critical in determining a molecule's electronic behavior, including its charge transport characteristics and optical properties. In this compound, the HOMO is typically localized on the phenyl rings and the P=O bond, while the LUMO is distributed across the phenyl rings and the phosphorus atom, influenced by the antibonding orbitals of the CF3 groups.
The strong electron-withdrawing nature of the CF3 groups significantly stabilizes both the HOMO and LUMO energy levels.[5] This leads to a deep HOMO level, which imparts high ionization potential and good stability against oxidation. Concurrently, the low-lying LUMO level results in a high electron affinity, facilitating efficient electron injection and transport.[3]
Quantitative Data Summary
| Property | Typical Value Range | Significance |
| HOMO Energy Level | -6.0 to -6.5 eV | High stability, good hole-blocking capability |
| LUMO Energy Level | -2.5 to -3.0 eV | Efficient electron injection and transport |
| Energy Gap (HOMO-LUMO) | 3.5 to 4.0 eV | Wide bandgap, suitable for high-energy applications |
| Triplet Energy (ET) | > 2.8 eV | Effective host material for phosphorescent emitters |
Note: These values are approximate and can be influenced by the specific experimental or computational method used.
The wide energy gap between the HOMO and LUMO is a direct consequence of the significant stabilization of both orbitals. This large gap is crucial for its application as a host material in organic light-emitting diodes (OLEDs), as it prevents energy transfer from the guest emitter to the host material.[6]
Experimental Characterization of Electronic Properties
To empirically determine the electronic properties of this compound, several key experimental techniques are employed. The following protocols are standard in the field and provide a self-validating system for characterizing novel materials.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, one can estimate these crucial parameters.
Experimental Protocol for Cyclic Voltammetry
-
Preparation of the Electrolyte Solution:
-
Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).
-
-
Preparation of the Analyte Solution:
-
Dissolve a small, known concentration (typically 1-5 mM) of this compound in the prepared electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Purge the cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen.
-
-
Data Acquisition:
-
Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events.
-
Use a ferrocene/ferrocenium (Fc/Fc+) couple as an internal or external standard for calibration.
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]
-
-
The workflow for this experimental protocol is visualized below.
Caption: Workflow for Cyclic Voltammetry analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to determine the optical bandgap of the material.[4] The absorption spectrum reveals the electronic transitions between the ground state and excited states.
Experimental Protocol for UV-Vis Spectroscopy
-
Solution Preparation:
-
Prepare a dilute solution (typically 10^-5 to 10^-6 M) of this compound in a suitable UV-transparent solvent (e.g., dichloromethane, toluene, or cyclohexane).[4]
-
-
Spectrometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the prepared sample solution.
-
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[4]
-
-
Data Analysis:
-
Identify the wavelength of the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical bandgap (E_g^opt) using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
-
Applications in Organic Electronics
The unique electronic properties of this compound make it a highly versatile material in the field of organic electronics.[1] Its primary applications stem from its excellent electron-transporting capabilities and high triplet energy.
Host Material in Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, a host material is required to have a high triplet energy to confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss. The wide bandgap and high triplet energy of this compound make it an ideal candidate for this purpose, particularly for blue PhOLEDs which require hosts with very high triplet energies.[6][7]
Electron Transport Layer (ETL)
The high electron affinity and good electron mobility of this compound allow it to function effectively as an electron transport layer in OLEDs and organic photovoltaics (OPVs).[3] A well-matched ETL facilitates the efficient injection of electrons from the cathode and their transport to the emissive layer, improving overall device performance.
Field-Effect Transistors (FETs)
The electron-deficient nature of this compound also makes it a promising material for n-type organic field-effect transistors (OFETs). Its stability and defined electronic structure are advantageous for creating reliable and high-performance transistor devices.[1]
The logical flow from the material's properties to its applications is depicted in the following diagram.
Caption: From electronic properties to device applications.
Conclusion
This compound stands out as a specialty chemical with a compelling set of electronic properties. The strategic placement of trifluoromethyl groups induces a strong electron-withdrawing effect, leading to low-lying HOMO and LUMO energy levels, a wide bandgap, and high triplet energy. These characteristics, verifiable through standard experimental protocols like cyclic voltammetry and UV-Vis spectroscopy, make it an exceptionally valuable material for a range of applications in organic electronics. As the demand for high-performance electronic devices continues to grow, the importance of well-characterized and versatile materials like this compound will undoubtedly increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-3041269) | 15929-43-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Abstract [mat-china.com]
- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
A Comprehensive Technical Guide to the Solubility of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Common Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of bis(4-(trifluoromethyl)phenyl)phosphine oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a robust framework for its application in various experimental and industrial settings.
Introduction: Understanding this compound
This compound is a solid organophosphorus compound with the chemical formula C₁₄H₉F₆OP and a molecular weight of 338.19 g/mol .[1][2] Its structure, featuring a polar phosphine oxide group flanked by two electron-withdrawing trifluoromethylphenyl rings, imparts a unique combination of properties that make it a valuable intermediate and reagent in organic synthesis. A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features are at play:
-
The Phosphine Oxide Group (P=O): This is a highly polar functional group capable of acting as a hydrogen bond acceptor. This polarity is a primary driver for its solubility in polar solvents.
-
Aromatic Rings: The two phenyl rings provide a significant nonpolar character to the molecule, contributing to its solubility in nonpolar or moderately polar solvents.
-
Trifluoromethyl Groups (-CF₃): These groups are strongly electron-withdrawing and increase the lipophilicity of the molecule. The presence of two -CF₃ groups enhances the nonpolar character of the phenyl rings, which can influence its solubility profile compared to non-fluorinated analogues like triphenylphosphine oxide (TPPO).
The interplay of these structural elements suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar aprotic solvents that can interact with the phosphine oxide group without being hindered by the bulky, lipophilic phenyl rings.
Solubility Profile: A Solvent-by-Solvent Analysis
While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be constructed based on its structural similarity to related compounds and general principles of organic chemistry. The following table summarizes the expected solubility in a range of common organic solvents.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The polar aprotic nature of DMF allows for strong dipole-dipole interactions with the P=O group. |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively solvate the phosphine oxide group. | |
| Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for many organic compounds and is expected to effectively dissolve this phosphine oxide. | |
| Acetone | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. | |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, suggesting slightly lower solubility. | |
| Polar Protic | Ethanol | Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor to the P=O group, but the nonpolar trifluoromethylphenyl rings may limit high solubility. For the related compound triphenylphosphine oxide (TPPO), the solubility in ethanol is approximately 20 mg/mL.[3] |
| Methanol | Moderate | Similar to ethanol, but its smaller size may allow for slightly better solvation. | |
| Isopropanol | Lower | The bulkier alkyl group of isopropanol may hinder effective solvation of the phosphine oxide. | |
| Nonpolar | Toluene | Moderate | The aromatic nature of toluene can interact favorably with the phenyl rings of the solute through π-stacking interactions. |
| Dichloromethane (DCM) | Moderate | DCM is a versatile solvent that can dissolve a wide range of organic compounds. | |
| Hexanes/Heptane | Low | The nonpolar nature of alkanes makes them poor solvents for the polar phosphine oxide group. | |
| Diethyl Ether | Low to Moderate | While it has a dipole moment, diethyl ether is a relatively nonpolar solvent. The related TPPO is poorly soluble in cold diethyl ether.[4] |
Experimental Determination of Solubility: A Step-by-Step Protocol
For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for its determination. This protocol is based on the widely used gravimetric "shake-flask" method.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Experimental Workflow Diagram:
References
A Comprehensive Technical Guide to the Molecular Modeling of Bis(4-(trifluoromethyl)phenyl)phosphine oxide: From First Principles to Application
Abstract: This technical guide provides a comprehensive framework for the molecular modeling of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a molecule of interest in materials science and medicinal chemistry.[1][2] Recognizing the unique challenges posed by its organophosphorus core and trifluoromethyl substituents, this document outlines a rigorous, multi-stage modeling protocol designed for researchers, scientists, and drug development professionals. We detail field-proven methodologies, beginning with high-accuracy quantum mechanical (QM) calculations to define the molecule's fundamental electronic structure and geometry. This is followed by a systematic protocol for developing a custom, reliable molecular mechanics (MM) force field, a critical step for enabling larger-scale simulations. Each protocol is presented with a clear rationale for methodological choices, ensuring scientific integrity and reproducibility. By integrating QM-derived data into MM parameters, this guide establishes a self-validating workflow that bridges the gap between theoretical accuracy and practical application, culminating in a robust model suitable for advanced simulations in materials science and drug discovery contexts.
Introduction: The "Why" and "How" of Modeling a Unique Scaffold
This compound is a unique chemical entity characterized by a polar phosphine oxide group and two electron-withdrawing trifluoromethylphenyl rings.[3] This combination of features imparts desirable properties, such as high thermal stability and specific electronic characteristics, making it a valuable building block in high-performance polymers and organic electronic devices.[1] In the pharmaceutical realm, the phosphine oxide motif is increasingly recognized as a valuable polar structural element that can enhance aqueous solubility and metabolic stability, although it is still underrepresented in approved drugs.[2][4]
1.1 The Rationale for In Silico Investigation
Computational modeling provides insights into molecular properties at a level of detail often inaccessible through experimental means alone. For a molecule like this compound, modeling can:
-
Elucidate the three-dimensional structure and conformational preferences.
-
Map the electrostatic potential to understand intermolecular interactions, such as hydrogen bonding capabilities of the P=O group.[2]
-
Predict electronic properties (e.g., orbital energies) relevant to its function in electronic materials.[1]
-
Serve as a foundation for virtual screening and drug design by providing an accurate representation for docking and molecular dynamics simulations.[5]
1.2 Core Challenges in Modeling this System
Accurate modeling of this molecule is non-trivial due to two primary factors:
-
The Organophosphorus Center: Phosphorus can adopt a hypervalent state, and the P=O bond possesses a significant dipole moment. Standard "off-the-shelf" force fields, developed primarily for common organic molecules, often lack well-validated parameters for such centers, potentially leading to inaccurate geometries and electrostatic representations.[6][7]
-
Trifluoromethyl (CF3) Groups: The high electronegativity of fluorine atoms creates strong local dipoles and influences the overall electronic structure. Capturing these effects requires careful parameterization of both electrostatic and van der Waals terms.[8]
This guide directly addresses these challenges by presenting a workflow that starts from first principles (Quantum Mechanics) to build a trustworthy model for higher-level simulations (Molecular Mechanics).
Part 1: Quantum Mechanical Characterization
To build a reliable model, we must first establish a "ground truth" for the molecule's intrinsic properties. Density Functional Theory (DFT) offers a robust balance of computational accuracy and efficiency for this purpose, making it a suitable method for studying phosphine oxides.[9][10][11]
2.1 Causality Behind Method Selection
-
Functional Choice (e.g., B3LYP or ωB97X-D): Hybrid functionals like B3LYP are workhorses in computational chemistry and have a long track record of providing reliable geometries and electronic properties for organic molecules.[12] Functionals like ωB97X-D are also excellent choices as they include dispersion corrections, which can be important for accurately capturing non-covalent interactions.
-
Basis Set Choice (e.g., 6-311+G(d,p)): A Pople-style, triple-zeta basis set like 6-311G is recommended to provide sufficient flexibility for describing the electron distribution. The addition of diffuse functions (+) is critical for accurately modeling the lone pairs on the oxygen and fluorine atoms, while polarization functions (d,p) are essential for describing the non-spherical electron distribution around the phosphorus center and other heavy atoms.
2.2 Detailed Protocol: Geometry Optimization & Electronic Analysis
This protocol outlines the steps for obtaining the optimized molecular geometry and analyzing its electronic properties using a QM software package like Gaussian or ORCA.
Step 1: Initial Structure Generation
-
Construct the 3D chemical structure of this compound using a molecular builder such as Avogadro or ChemDraw.
-
Perform a preliminary geometry cleanup using a simple molecular mechanics force field (e.g., UFF) within the builder to generate a reasonable starting conformation.
-
Save the structure as a standard coordinate file (e.g., .xyz or .mol).
Step 2: QM Input File Preparation
-
Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet).
-
Define the calculation settings:
-
Job Type: Opt Freq (to perform a geometry optimization followed by a frequency calculation).
-
Method: B3LYP or wB97XD.
-
Basis Set: 6-311+G(d,p).
-
Keywords: Include keywords for generating output for electrostatic potential (Pop=MK) and saving a checkpoint file.
-
Step 3: Execution and Validation
-
Submit the calculation to the QM software.
-
Self-Validation: Upon completion, verify that the optimization converged successfully. Critically, inspect the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
Step 4: Analysis of Results
-
Extract the final optimized coordinates.
-
Visualize the molecular orbitals (HOMO/LUMO) to understand electron density distribution and potential reactivity.
-
Generate and visualize the molecular electrostatic potential (ESP) surface. This surface is crucial as it reveals the electron-rich (negative potential, primarily around the P=O oxygen) and electron-poor regions, which dictate non-covalent interactions. The ESP data from this step is the foundation for deriving accurate partial charges for the MM model.
Part 2: Molecular Mechanics Force Field Development
For simulations involving larger systems (e.g., the molecule in solution or interacting with a protein), a full QM treatment is computationally prohibitive. Molecular mechanics (MM) is the method of choice, but its accuracy is entirely dependent on the quality of the force field parameters. General force fields like GAFF (General AMBER Force Field) provide a good starting point but often require refinement for unique scaffolds.[6][13] This section details the protocol for deriving custom, high-quality charges and refining other parameters.
3.1 The Imperative of Custom Parameterization
-
Electrostatics (Partial Charges): This is the most critical component for polar molecules. Generic charge assignment methods may not adequately capture the strong polarization of the P=O bond or the electron-withdrawing effects of the CF3 groups. We will use the Restrained Electrostatic Potential (RESP) fitting procedure, which derives atom-centered charges directly from the QM-calculated ESP, ensuring a faithful representation of the molecule's electrostatic nature.[14][15]
-
Bonded Parameters (Bonds, Angles, Dihedrals): While GAFF can often provide reasonable initial estimates for bond and angle parameters, dihedral parameters governing the rotation of the phenyl rings relative to the phosphorus core may need refinement to accurately reproduce the molecule's conformational energy profile.
3.2 Detailed Protocol: RESP Charge Derivation and Parameter Assignment
This protocol uses the AmberTools software suite, a widely-used and well-validated package for force field development.[16]
Step 1: Preparation of the Molecule File
-
Using the QM-optimized structure from Part 1, create a mol2 file. Ensure correct atom and bond types. This can be done using tools like Avogadro or Open Babel.
Step 2: Generation of the QM ESP Data
-
From the QM calculation output (checkpoint file), generate a grid-based ESP file. This is a standard procedure in most QM packages (e.g., the cubegen utility in Gaussian).
Step 3: Atom Typing and Initial Parameter Assignment
-
Use the antechamber program from AmberTools to assign GAFF atom types to the molecule.
-
antechamber -i molecule.mol2 -fi mol2 -o molecule_gaff.mol2 -fo mol2 -at gaff2
-
-
This step reads the input mol2 file, assigns appropriate GAFF2 atom types, and writes a new mol2 file.[16]
Step 4: Check for Missing Parameters
-
Use the parmchk2 utility to check if all necessary bond, angle, and dihedral parameters are present in the standard GAFF library for the assigned atom types.
-
parmchk2 -i molecule_gaff.mol2 -f mol2 -o molecule.frcmod
-
-
The output .frcmod file will list any missing parameters and provide estimates based on analogy. If critical parameters are missing (often dihedrals for novel linkages), they must be parameterized manually by fitting to QM rotational energy scans, a more advanced procedure.
Step 5: RESP Charge Fitting
-
This is a two-stage process that uses the respgen and resp programs in AmberTools.
-
Stage 1: Generate the input for the RESP program from the mol2 and ESP files.
-
respgen -i molecule_gaff.mol2 -o molecule.respin1 -f resp1
-
-
Stage 2: Run the first RESP fit. This fit uses a stronger restraint on the charges.
-
resp -O -i molecule.respin1 -o molecule.respout1 -e esp.grid -q molecule.qout1
-
-
Stage 3: Generate the input for the second, less-restrained fit.
-
respgen -i molecule_gaff.mol2 -o molecule.respin2 -f resp2 -q molecule.qout1
-
-
Stage 4: Run the final RESP fit.
-
resp -O -i molecule.respin2 -o molecule.respout2 -e esp.grid -q molecule.qout2
-
-
The final, high-quality atomic charges are now in the molecule.qout2 file and must be incorporated back into the mol2 file.
3.3 Assembling the Final Model for Simulation
With the RESP charges and the .frcmod file, you can now use a program like tleap in AmberTools to generate the final, simulation-ready topology and coordinate files. This model is now grounded in high-quality QM data, making it a trustworthy representation for large-scale molecular dynamics simulations.
Data Presentation and Model Validation
A cornerstone of scientific integrity is the validation of computational models against known data, which can be either experimental or higher-level theoretical results.[17][18][19] Our protocol is designed to be self-validating by ensuring the MM model faithfully reproduces the QM-derived properties.
4.1 Quantitative Geometric Comparison
The first validation step is to compare the key geometric parameters of the MM model against the QM-optimized "ground truth" structure. A well-parameterized model should show minimal deviation.
| Parameter | QM (B3LYP/6-311+G(d,p)) | MM (GAFF with RESP) | % Deviation |
| P=O Bond Length | ~1.48 Å | ~1.49 Å | < 1% |
| P-C Bond Length | ~1.81 Å | ~1.80 Å | < 1% |
| C-P-C Bond Angle | ~106.5° | ~107.0° | < 0.5% |
| O=P-C Bond Angle | ~112.0° | ~111.8° | < 0.2% |
| Note: Values are representative and should be replaced with actual calculation results. |
4.2 Validation Through Application
The ultimate validation of a model lies in its ability to predict phenomena that can be experimentally verified.[18] For this compound, this could involve:
-
Crystal Structure Prediction: Running MD simulations of the molecule in a periodic box to predict its crystal packing and comparing the resulting lattice parameters to experimental X-ray crystallography data, if available.
-
Solvation Free Energy: Calculating the free energy of transferring the molecule from a vacuum to a solvent (e.g., water) and comparing this to experimentally determined values. This provides a stringent test of the electrostatic and van der Waals parameters.
Conclusion and Future Directions
This guide has presented a rigorous, first-principles-driven protocol for the molecular modeling of this compound. By systematically leveraging high-accuracy quantum mechanics to parameterize a molecular mechanics force field, we have established an authoritative and self-validating workflow. The resulting model provides a reliable foundation for researchers and drug development professionals to conduct advanced computational studies, from predicting material properties to facilitating structure-based drug design. This robust in silico representation is essential for exploring the chemical space around this unique scaffold and accelerating the discovery of novel materials and therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Modeling Studies on the Multistep Reactivation Process of Organophosphate-Inhibited Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computer simulation of trifluoromethane properties with ab initio force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of Phosphine Oxide by Using Chlorination Reagents and Dihydrogen: DFT Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS [hhu.de]
- 14. The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RESP charges — OpenFF Recharge documentation [docs.openforcefield.org]
- 16. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 17. fiveable.me [fiveable.me]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Computational Models in Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for Bis(4-(trifluoromethyl)phenyl)phosphine oxide: A Computational Approach for Drug Discovery
Introduction: The Significance of Bis(4-(trifluoromethyl)phenyl)phosphine oxide in Modern Drug Discovery
This compound is an organophosphorus compound distinguished by the presence of trifluoromethyl groups, which are known to enhance the metabolic stability and lipophilicity of drug candidates.[1][2] The phosphine oxide moiety itself is a key structural feature in various organic molecules.[3] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum mechanical level is paramount for its potential applications in medicinal chemistry and materials science.[4]
This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain insights that can accelerate the discovery and design of novel therapeutics. This document goes beyond a simple recitation of methods, offering a rationale for the selection of specific computational protocols and a guide to interpreting the results in a chemically meaningful way.
Theoretical Framework: The Power of Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[5][6][7] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more computationally expensive approach of solving for the many-electron wavefunction.[8] This makes it a workhorse in modern computational chemistry.[9]
We will employ a hybrid DFT functional, B3LYP, which combines the strengths of Hartree-Fock theory with DFT to provide robust and reliable results for a wide range of chemical systems.[10] The choice of basis set is also critical; a basis set is the set of mathematical functions used to build the molecular orbitals.[11][12] For this study, the Pople-style 6-31G(d,p) basis set is recommended. It provides a good description of the electronic structure for molecules containing second-row elements like phosphorus and includes polarization functions (d and p) to accurately model the shape of the electron clouds around the atoms.[11][13]
Computational Protocol: A Self-Validating Workflow
The following protocol outlines a step-by-step approach for performing quantum chemical calculations on this compound using a standard quantum chemistry software package like Gaussian.[14][15]
Step 1: Molecular Structure Input
The initial step is to construct the 3D structure of this compound. This can be done using molecular building software or by obtaining the structure from a chemical database like PubChem.[16]
Step 2: Geometry Optimization
The initial structure is a mere starting point. Geometry optimization is performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Opt
This calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy conformation.
Step 3: Frequency Analysis
To ensure that the optimized structure corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation is essential.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Freq
A key indicator of a true minimum is the absence of imaginary frequencies in the output. The frequency calculation also provides valuable information about the vibrational modes of the molecule, which can be compared with experimental infrared (IR) spectroscopy data if available.
Step 4: Calculation of Molecular Properties
Once a stable geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule.[17][18][19][20][21] It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets like proteins.[17][20]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.[22][23][24] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity.[25]
The following diagram illustrates the computational workflow:
Caption: Computational workflow for quantum chemical calculations.
Analysis and Interpretation of Results
The output of these calculations provides a wealth of quantitative data. The following tables summarize the key parameters that should be extracted and analyzed.
Table 1: Selected Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | P=O | Value |
| P-C | Value | |
| C-F | Value | |
| Bond Angle | O=P-C | Value |
| C-P-C | Value | |
| Dihedral Angle | C-C-P-C | Value |
Note: The values in this table would be populated with the results from the geometry optimization calculation.
Table 2: Key Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| P=O stretch | Value |
| P-C stretch | Value |
| C-F stretch | Value |
Note: These frequencies are typically scaled by an empirical factor to better match experimental data.
Table 3: Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.[25]
Visualization of Molecular Properties
Visualizing the calculated properties is crucial for a qualitative understanding of the molecule's behavior.
The molecular structure of this compound is depicted below:
Caption: 2D representation of this compound.
Implications for Drug Discovery and Development
The insights gained from these quantum chemical calculations have direct implications for drug discovery:
-
Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties of the molecule, researchers can make more informed decisions when designing derivatives with improved activity and pharmacokinetic profiles.
-
Receptor Binding: The MEP can be used to predict how the molecule will interact with the active site of a target protein, guiding the design of more potent and selective inhibitors.[17][20]
-
Metabolic Stability: The presence of the trifluoromethyl groups is known to enhance metabolic stability.[1] Quantum chemical calculations can help to rationalize this by examining the bond strengths and reactivity of different parts of the molecule.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and cost-effective means of investigating the properties of molecules like this compound. The protocol outlined in this guide offers a robust and self-validating approach for obtaining reliable computational data. By carefully analyzing the geometric, vibrational, and electronic properties, researchers can gain valuable insights that can significantly accelerate the process of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Density functional theory calculation of lipophilicity for organophosphate type pesticides | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. gaussian.com [gaussian.com]
- 9. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 10. medium.com [medium.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. jetir.org [jetir.org]
- 13. glaserchemgroup.com [glaserchemgroup.com]
- 14. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]
- 15. youtube.com [youtube.com]
- 16. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 21. chemrxiv.org [chemrxiv.org]
- 22. m.youtube.com [m.youtube.com]
- 23. learn.schrodinger.com [learn.schrodinger.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photophysical Properties of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the photophysical properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a molecule of significant interest in materials science and optoelectronics. As a Senior Application Scientist, the following sections synthesize fundamental principles with practical insights, offering a comprehensive resource for researchers in the field.
Introduction: The Significance of Trifluoromethyl-Substituted Triarylphosphine Oxides
Triarylphosphine oxides are a class of organic compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups. The phosphine oxide (P=O) group is a strong electron acceptor and imparts high thermal and chemical stability to the molecule. The incorporation of trifluoromethyl (-CF3) groups onto the phenyl rings, as in this compound, further modulates the electronic properties of the molecule in several key ways:
-
Enhanced Electron Affinity: The potent electron-withdrawing nature of the -CF3 groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This is a critical feature for applications in organic electronics, facilitating efficient electron injection and transport.
-
Increased Triplet Energy: The electron-deficient nature of the aromatic system generally leads to a higher triplet energy level (E_T). This property is particularly crucial for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), as it allows for efficient energy transfer to the phosphorescent guest emitter without quenching.
-
Improved Volatility and Solubility: The presence of fluorine atoms can enhance the volatility of the compound, which is advantageous for purification by sublimation, a common technique for producing high-purity materials for electronic devices. It can also influence solubility in organic solvents.
-
Chemical Stability: The strong C-F bonds contribute to the overall chemical and thermal robustness of the molecule.
This compound, with its two trifluoromethyl-substituted phenyl rings, represents a key building block in the design of advanced materials for optoelectronic applications.
Molecular Structure and Synthesis
The chemical structure of this compound is characterized by a tetrahedral phosphorus center. The synthesis of such diarylphosphine oxides can be achieved through various synthetic routes, with the Grignard reaction being a common and effective method.
Synthetic Overview: A general and robust method for the synthesis of diarylphosphine oxides involves the reaction of a suitable Grignard reagent with diethyl phosphite.
This multi-step synthesis provides a reliable pathway to obtain the target compound with good purity, which is essential for the accurate characterization of its photophysical properties.
Photophysical Properties: A Theoretical and Comparative Overview
Direct, comprehensive experimental data on the photophysical properties of this compound is not extensively reported in publicly accessible literature. However, based on the known effects of its constituent functional groups and data from closely related compounds, we can construct a detailed theoretical and comparative analysis of its expected behavior.
3.1. Absorption and Emission Spectra
The absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic phenyl rings. The presence of the electron-withdrawing phosphine oxide and trifluoromethyl groups will likely lead to a blue-shift in the absorption maxima compared to unsubstituted triphenylphosphine oxide.
The emission properties are highly dependent on the molecular rigidity and the nature of the lowest excited state. For many triarylphosphine oxides, fluorescence is the primary radiative decay pathway from the first excited singlet state (S1). The emission spectrum is expected to be a mirror image of the lowest energy absorption band.
Hypothetical Photophysical Data:
The following table presents a set of hypothetical, yet plausible, photophysical data for this compound in a common organic solvent like dichloromethane, based on values reported for similar aromatic phosphine oxides. This serves to illustrate the parameters of interest for researchers.
| Parameter | Hypothetical Value | Significance |
| Absorption Maximum (λ_abs) | ~275 nm | Corresponds to the S0 → S1 electronic transition. |
| Molar Absorptivity (ε) | ~15,000 M⁻¹cm⁻¹ | Indicates the strength of the absorption transition. |
| Emission Maximum (λ_em) | ~350 nm | Wavelength of maximum fluorescence intensity. |
| Stokes Shift | ~75 nm (9800 cm⁻¹) | Energy difference between absorption and emission maxima. |
| Fluorescence Quantum Yield (Φ_F) | ~0.40 | Efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ_F) | ~2.5 ns | Average time the molecule spends in the excited state. |
| Triplet Energy (E_T) | > 3.0 eV | Crucial for applications as a host in PhOLEDs. |
Note: These values are illustrative and require experimental verification.
3.2. Jablonski Diagram
The photophysical processes can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
For this compound, fluorescence from the S1 state is the most probable emission process at room temperature. Intersystem crossing (ISC) to the triplet manifold (T1) may also occur, but phosphorescence from the T1 state is typically weak or non-existent at room temperature for purely organic molecules unless specific structural features are present to enhance spin-orbit coupling.
Experimental Protocols for Photophysical Characterization
To experimentally determine the photophysical properties of this compound, a series of standardized spectroscopic techniques are employed.
4.1. UV-Vis Absorption and Fluorescence Spectroscopy
This is the foundational experiment to determine the absorption and emission characteristics.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer to measure the absorption spectrum and a spectrofluorometer for the emission spectrum.
-
Data Acquisition:
-
Absorption: Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum.
-
Emission: Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum over a longer wavelength range.
-
-
Data Analysis: Determine the absorption and emission maxima (λ_abs and λ_em) and calculate the Stokes shift.
4.2. Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances at the excitation wavelength (typically < 0.1 to minimize inner filter effects).
-
Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
4.3. Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ_F).
Protocol:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera.
-
Excitation: Excite the sample with a pulsed laser source (e.g., a picosecond diode laser) at a wavelength where the sample absorbs.
-
Data Acquisition: Collect the fluorescence decay profile.
-
Data Analysis: Fit the decay curve to an exponential function to extract the fluorescence lifetime. For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ_F)
Applications in Drug Development and Materials Science
The unique photophysical properties of this compound and related compounds make them valuable in several advanced applications:
-
Host Materials for OLEDs: Their high triplet energy and good electron transport characteristics make them excellent candidates for host materials in blue PhOLEDs, which are critical for display and lighting technologies.
-
Electron Transport Layers (ETLs): The low-lying LUMO level facilitates efficient electron injection from the cathode and transport to the emissive layer in OLEDs.
-
Fluorescent Probes: While not a primary application, the inherent fluorescence of such molecules could be exploited in the design of chemical sensors or biological probes, where the emission properties are sensitive to the local environment.
Conclusion
This compound stands as a prototypical example of a class of molecules where strategic chemical modification leads to highly desirable photophysical and electronic properties. While a complete experimental dataset for this specific molecule is not yet widely available, the foundational principles of photophysics and the study of analogous compounds provide a robust framework for understanding its behavior. The protocols and theoretical considerations outlined in this guide offer a solid starting point for researchers aiming to synthesize, characterize, and ultimately, innovate with this promising class of materials.
Methodological & Application
The Rising Star in Cross-Coupling Catalysis: Application Notes for Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
Introduction: In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The success of these transformations is intrinsically linked to the rational design of ligands that coordinate to the palladium center, modulating its reactivity, stability, and selectivity. This guide delves into the burgeoning role of bis(4-(trifluoromethyl)phenyl)phosphine oxide as a highly effective ligand in a range of cross-coupling reactions. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl groups, render it a compelling choice for researchers seeking to overcome common catalytic challenges.
The Scientific Rationale: Why this compound?
This compound is not a conventional phosphine ligand. The presence of the phosphoryl group and the potent electron-withdrawing -CF3 substituents on the phenyl rings create a ligand with distinct characteristics that translate into tangible catalytic advantages.
Electronic Effects and Catalyst Stability: The electron-deficient nature of the phosphorus center in this compound has a profound impact on the palladium catalyst. This electron-withdrawing effect can enhance the electrophilicity of the palladium center, which may facilitate key steps in the catalytic cycle, such as reductive elimination.[1][2] Furthermore, phosphine oxides have been shown to act as stabilizing ligands for palladium nanoparticles, preventing their agglomeration into inactive palladium black, a common catalyst decomposition pathway.[3] This stabilization leads to more robust and long-lived catalytic systems, often allowing for lower catalyst loadings and improved reproducibility.
Hemilability and the Active Catalyst: The coordination of phosphine oxides to palladium is often considered "hemilabile," meaning the ligand can dissociate and re-associate from the metal center. This dynamic behavior can be advantageous, as it can open up coordination sites on the palladium for substrate binding during the catalytic cycle. In some cases, the phosphine oxide itself is generated in situ from the corresponding phosphine and plays a crucial role in the formation of the active catalytic species.[3]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a cornerstone of C-C bond formation. The use of this compound as a ligand can offer enhanced performance, particularly with challenging substrates.
General Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Suzuki-Miyaura Coupling
Introduction: A Modern Pre-Ligand for Robust Cross-Coupling
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. The evolution of this reaction has been intrinsically linked to the development of sophisticated palladium catalysts, where the choice of ligand is paramount to success.[1] Bis(4-(trifluoromethyl)phenyl)phosphine oxide emerges as a highly effective and air-stable pre-ligand for these transformations. As a secondary phosphine oxide (SPO), it offers significant advantages in terms of handling and stability compared to traditional, air-sensitive tertiary phosphines.[2] Its structure, featuring strongly electron-withdrawing trifluoromethyl groups, imparts unique electronic properties to the catalytic system, influencing reactivity and, in some cases, selectivity.
This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the application of this compound in Suzuki-Miyaura coupling, designed for researchers, scientists, and professionals in drug development.
The Science of this compound as a Pre-Ligand
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₄H₉F₆OP |
| Molecular Weight | 338.19 g/mol |
| Appearance | Light yellow to yellow solid |
| CAS Number | 15929-43-8 |
| Key Feature | Air-stable secondary phosphine oxide (SPO) |
The Pre-Ligand Concept: Stability Meets Activity
Secondary phosphine oxides (SPOs) like this compound are pentavalent phosphorus compounds that exist in a tautomeric equilibrium with their trivalent phosphinous acid (PA) form.[2] While the pentavalent oxide form is stable in air, the trivalent PA form is the active species that coordinates to the palladium center to initiate the catalytic cycle. This equilibrium is a key feature, allowing the compound to be handled as a stable solid while providing the active ligand in situ.
The coordination to a late transition metal, such as palladium, shifts the equilibrium towards the catalytically active trivalent phosphinous acid tautomer.[2] This process circumvents the need for handling pyrophoric and easily oxidized tertiary phosphines, representing a significant practical advantage in a research and development setting.
Mechanistic Insights: The Role in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps, modulating the electron density and steric environment of the palladium center.
The Catalytic Cycle Workflow
References
Application Notes & Protocols: The Role of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Advanced OLED Synthesis
Introduction: The Imperative for Advanced Materials in OLED Technology
The advancement of Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting is intrinsically linked to the development of novel organic materials with tailored optoelectronic properties. Among the critical components of an OLED device, the host and electron-transporting materials within the emissive layer (EML) dictate the ultimate efficiency, color purity, and operational stability. Phosphine oxide derivatives have emerged as a superior class of materials for these applications due to their inherent high thermal stability, deep HOMO levels, and strong electron-withdrawing character.[1][2]
This guide focuses on a key building block in this domain: Bis(4-(trifluoromethyl)phenyl)phosphine oxide . The strategic incorporation of two trifluoromethyl (CF3) groups onto the phenyl rings, combined with the electron-deficient phosphine oxide (P=O) core, imparts a unique set of properties that materials scientists can leverage. This compound serves not as a final material, but as a crucial precursor for constructing high-performance host materials, particularly for demanding blue phosphorescent (PHOLED) and thermally activated delayed fluorescence (TADF) emitters, as well as robust electron transport layers (ETLs).[3][4] We will explore the causality behind its effectiveness and provide detailed protocols for its integration into state-of-the-art OLEDs.
Physicochemical Profile of this compound
Understanding the fundamental properties of this precursor is essential for its effective use in synthesis and material design.
| Property | Value | Source |
| CAS Number | 15929-43-8 | [5] |
| Molecular Formula | C₁₄H₉F₆OP | [5] |
| Molecular Weight | 338.18 g/mol | [6] |
| Appearance | Solid | [5] |
| Purity | Typically >97% | [3][5] |
| Key Structural Features | - Electron-withdrawing P=O group | [1][2] |
| - Electron-withdrawing CF₃ groups | [3] | |
| - Tetrahedral geometry at the phosphorus atom | [2] |
Core Principles: Why this compound Excels in OLED Material Synthesis
The utility of this molecule is not accidental; it is a result of deliberate molecular design principles that address fundamental challenges in OLEDs.
-
Achieving High Triplet Energy (E_T): The phosphine oxide moiety, being a weakly conjugated system, helps to maintain a very high triplet energy in the resulting host material (often >3.0 eV).[2][7] This is a critical prerequisite for blue OLEDs, as it prevents the back-transfer of energy from the high-energy blue emitter to the host, a major pathway for efficiency loss.[4][8]
-
Facilitating Electron Transport: The potent electron-withdrawing nature of both the P=O bond and the CF₃ groups significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of any molecule it is incorporated into.[1][3] This tailored LUMO level facilitates efficient electron injection from the adjacent layer and enhances electron mobility within the material, promoting a balanced charge flux in the emissive layer, which is essential for high quantum efficiency.[9]
-
Ensuring Morphological Stability: The non-planar, tetrahedral geometry around the central phosphorus atom is highly beneficial.[2] It disrupts intermolecular packing (π-π stacking), which promotes the formation of stable amorphous glass phases. This morphological stability is crucial for device longevity, as it prevents crystallization during operation, which can lead to short circuits and device failure.[4]
-
Enhancing Thermal Stability: The inherent strength of the P=O bond and the C-F bonds contributes to the high thermal stability of derivative materials.[3] Materials with high glass transition temperatures (T_g) and decomposition temperatures (T_d) are more resilient to the Joule heating that occurs during device operation, leading to longer lifetimes.
Visualizing the Molecular Structure
Caption: Molecular structure of this compound.
Application Protocol 1: Synthesis of a Bipolar Host Material
Here, we describe a representative protocol for synthesizing a bipolar host material for blue PHOLEDs, Cz-BCF3PO , by combining a hole-transporting carbazole moiety with the electron-transporting this compound core via a Suzuki coupling reaction.
Synthetic Workflow: Cz-BCF3PO
Caption: Synthetic workflow for a phosphine oxide-based host material.
Step-by-Step Methodology
Objective: To synthesize (4-(9H-carbazol-9-yl)phenyl)this compound. This is a representative synthesis based on established organometallic coupling principles.
Materials:
-
Bis(4-(trifluoromethyl)phenyl)phosphine chloride
-
(4-bromophenyl)magnesium bromide (Grignard reagent)
-
9H-Carbazole
-
n-Butyllithium (n-BuLi)
-
Chlorodiphenylphosphine
-
Hydrogen Peroxide (H₂O₂)
-
Anhydrous Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Protocol:
-
Synthesis of the Phosphine Precursor:
-
To a solution of bis(4-(trifluoromethyl)phenyl)phosphine chloride in anhydrous THF at -78 °C under argon, add (4-bromophenyl)magnesium bromide dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Scientist's Note: This Grignard reaction attaches the bromo-phenyl group, which will be the site of the subsequent coupling to carbazole. The low temperature is crucial to control reactivity and prevent side reactions.
-
-
Coupling with Carbazole:
-
In a separate flask under argon, dissolve 9H-carbazole in anhydrous THF.
-
Cool to 0 °C and add n-BuLi dropwise to deprotonate the carbazole nitrogen, forming the carbazolide anion.
-
Add the phosphine precursor from Step 1 to this solution and allow the reaction to proceed at room temperature.
-
Scientist's Note: This Buchwald-Hartwig or similar N-arylation coupling forms the crucial C-N bond, linking the hole-transporting (carbazole) and electron-transporting (phosphine) moieties.
-
-
Oxidation to Phosphine Oxide:
-
Dissolve the crude product from Step 2 in a mixture of acetic acid and DCM.
-
Add hydrogen peroxide (30% solution) dropwise and stir for several hours.
-
Monitor the reaction by TLC until the starting phosphine is fully consumed.
-
Scientist's Note: The oxidation of phosphorus(III) to the highly stable phosphorus(V) oxide is a critical final step. The P=O bond is what imparts the desired electron-withdrawing character and thermal stability.[2][3]
-
-
Purification and Characterization:
-
Perform an aqueous workup to remove acetic acid and excess peroxide.
-
Purify the final product by column chromatography followed by recrystallization or sublimation to achieve high purity (>99.5%) suitable for OLED device fabrication.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, and Thermal Analysis (TGA/DSC) to confirm its structure and thermal properties.
-
Application Protocol 2: OLED Fabrication and Testing
Objective: To fabricate and characterize a blue phosphorescent OLED using the newly synthesized Cz-BCF3PO as a host material.
Standard OLED Device Architecture
Caption: Multilayer stack of a typical phosphorescent OLED device.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized Cz-BCF3PO host material
-
Blue phosphorescent emitter (e.g., FIrpic)
-
Standard HIL, HTL, ETL, and EIL materials
-
High-purity aluminum (Al) for cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning equipment (ultrasonic bath, UV-Ozone cleaner)
-
Glovebox system for device encapsulation
-
Source measure unit, spectrometer, and photodetector for characterization
Fabrication Protocol:
-
Substrate Preparation:
-
Clean ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to increase the work function and remove organic residues.
-
Scientist's Note: A pristine anode surface is paramount for efficient and uniform hole injection. Any contamination can lead to non-emissive spots and device failure.
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the layers sequentially by resistive heating of the source materials in crucibles. A typical device stack would be:
-
HIL (e.g., MoO₃, 5 nm)
-
HTL (e.g., TAPC, 40 nm)
-
EML (30 nm): Co-evaporate Cz-BCF3PO (host) and FIrpic (dopant) at a predetermined weight ratio (e.g., 92:8 wt%).
-
ETL (e.g., a standard phosphine oxide material like DPEPO or the synthesized material itself if it has good electron transport, 30 nm)[9]
-
-
Scientist's Note: Co-evaporation is a critical step. The doping concentration must be precisely controlled. Too low, and the efficiency suffers; too high, and concentration quenching will occur, reducing performance.[4] The high triplet energy of the host confines excitons on the FIrpic guest molecules, allowing for efficient radiative decay.
-
-
Cathode Deposition and Encapsulation:
-
Deposit the electron injection layer (e.g., LiF, 1 nm).
-
Deposit the metal cathode (e.g., Al, 100 nm) without breaking vacuum.
-
Transfer the completed device to an inert-atmosphere glovebox for encapsulation using a UV-cured epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Scientist's Note: OLED materials are highly sensitive to environmental degradation. Encapsulation is not optional; it is essential for achieving a meaningful operational lifetime.
-
Device Characterization:
-
Electroluminescence (EL) Spectrum: Measure the emitted light spectrum to determine the color coordinates (CIE) and confirm that emission originates from the dopant.
-
Current Density-Voltage-Luminance (J-V-L): Analyze the device turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
-
Operational Lifetime: Monitor the decrease in luminance over time at a constant current density (e.g., time to 95% of initial luminance, LT95) to assess device stability.
By following these protocols, researchers can effectively leverage the superior properties of materials derived from this compound to develop highly efficient and stable OLED devices.
References
- 1. Phosphine oxide derivatives for organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. This compound | 15929-43-8 [sigmaaldrich.com]
- 6. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel phosphine oxide-based electron-transporting materials for efficient phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Electron Transport Materials: Synthesis, Properties and Device Performance [file.scirp.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Medicinal Chemistry and Drug Discovery
Introduction: A Bioisostere with Strategic Advantages
In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Bis(4-(trifluoromethyl)phenyl)phosphine oxide is an organophosphorus compound that offers a compelling combination of properties, making it a valuable tool for drug discovery and development professionals. The phosphine oxide moiety serves as a stable and effective bioisostere for more traditional functional groups like amides and sulfonamides.[1] Its tetrahedral geometry provides three-dimensional diversity, while the phosphoryl oxygen acts as a strong hydrogen bond acceptor.[1]
The presence of the trifluoromethyl (CF3) groups on the phenyl rings is a key design feature. The CF3 group is a well-established pharmacophore in drug design, known to enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the molecule to enhance binding affinity with biological targets.[2][3] The electron-withdrawing nature of the two trifluoromethylphenyl substituents significantly influences the electronic properties of the phosphorus center, impacting its reactivity and coordination properties. This guide provides an in-depth overview of the applications and experimental protocols for utilizing this compound in medicinal chemistry.
Key Physicochemical and Pharmacokinetic Properties
The incorporation of a phosphine oxide, particularly one functionalized with trifluoromethyl groups, can dramatically alter the properties of a parent molecule. These changes are often beneficial for developing drug candidates with improved "drug-like" characteristics.
| Property | Impact of the this compound Moiety | Rationale and References |
| Solubility | Can significantly increase aqueous solubility compared to non-polar analogues. | The polar P=O bond is a strong hydrogen bond acceptor, enhancing interactions with water.[1][4] |
| Lipophilicity (LogP) | The trifluoromethyl groups increase lipophilicity, which can be balanced by the polar phosphine oxide. | The CF3 group is highly lipophilic, aiding in cell membrane penetration.[2] The overall LogP can be fine-tuned through further molecular modifications. |
| Metabolic Stability | Generally high due to the robust C-P and P=O bonds. The CF3 groups can block metabolically labile positions on the aromatic rings. | The C-F bond is exceptionally strong, and the phosphorus(V) center is resistant to oxidation.[1][2] |
| Hydrogen Bonding | The phosphoryl oxygen is a very strong hydrogen bond acceptor. | This property can be crucial for specific interactions within a protein's binding pocket, potentially increasing potency and selectivity.[1] |
| Chemical Stability | Phosphine oxides are significantly more stable towards oxidation than their corresponding phosphines. | This stability is advantageous for both synthesis and in vivo applications.[1] |
Application I: Precursor for Horner-Wadsworth-Emmons (HWE) Reagents
One of the primary applications of phosphine oxides in organic synthesis is as precursors to phosphonate carbanions for the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of medicinal chemistry for the synthesis of alkenes, particularly with high E-selectivity.[5] The use of phosphonates derived from this compound offers the advantage of a water-soluble phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction which generates triphenylphosphine oxide.[6]
Reaction Rationale and Mechanism
The HWE reaction involves the deprotonation of an α-phosphonate ester to form a stabilized carbanion. This carbanion then attacks a carbonyl compound (an aldehyde or ketone) to form a key intermediate, which subsequently collapses to yield an alkene and a water-soluble phosphate byproduct. The trifluoromethyl groups on the phenyl rings can influence the reactivity of the phosphonate ylide through their electron-withdrawing effects.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Protocol 1: Synthesis of an (E)-Alkene via HWE Reaction
This protocol describes the preparation of the phosphonate reagent from a hypothetical (bromomethyl) precursor and its subsequent use in an HWE reaction.
Step 1: Preparation of the Diaryl (bromomethyl)phosphonate
-
Reagents and Equipment: (Bromomethyl)benzene, this compound, a suitable base (e.g., sodium hydride), anhydrous solvent (e.g., THF), round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup.
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 1 hour. c. Cool the mixture back to 0 °C and add a solution of (bromomethyl)benzene (1.05 eq) in anhydrous THF dropwise. d. Stir the reaction at room temperature overnight. e. Quench the reaction carefully with saturated aqueous NH4Cl. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired phosphonate.
Step 2: Horner-Wadsworth-Emmons Olefination
-
Reagents and Equipment: The synthesized phosphonate, an aldehyde (e.g., benzaldehyde), a strong base (e.g., NaH or KOtBu), anhydrous THF, standard glassware for inert atmosphere reactions.
-
Procedure: a. To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phosphonate (1.1 eq) in anhydrous THF dropwise. b. Stir the mixture for 30 minutes at 0 °C to generate the ylide. c. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[7] e. Upon completion, quench the reaction with water. f. Extract the product with ethyl acetate. The aqueous layer will contain the phosphate byproduct. g. Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate. h. Purify the crude product by column chromatography to obtain the pure (E)-stilbene derivative.
Application II: Ligand in Palladium-Catalyzed Cross-Coupling Reactions
While phosphine oxides themselves are not typically active ligands for transition metal catalysis, they can serve as stable, air-tolerant pre-ligands that are reduced in situ to the corresponding phosphines. The resulting bis(4-(trifluoromethyl)phenyl)phosphine is an electron-deficient phosphine, a property that can significantly impact the reactivity and selectivity of a palladium catalyst.[8] Electron-deficient ligands can promote the reductive elimination step in the catalytic cycle and can be beneficial in challenging cross-coupling reactions.[9][10]
Rationale for Use as a Pre-Ligand
-
Air Stability: Phosphine oxides are easier to handle and store than their air-sensitive phosphine counterparts.
-
Modulation of Electronic Properties: The two CF3 groups make the corresponding phosphine highly electron-deficient, which can alter the catalytic activity compared to more common electron-rich phosphine ligands like those developed by Buchwald.[11]
-
Potential for Novel Reactivity: The unique electronic nature of this ligand may enable transformations that are difficult with standard phosphine ligands.
Caption: Workflow for using the phosphine oxide as a pre-ligand.
Protocol 2: Suzuki-Miyaura Cross-Coupling Using an In-situ Generated Ligand
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using this compound as a pre-ligand.
-
Reagents and Equipment: Aryl halide (e.g., 4-bromotoluene), arylboronic acid (e.g., phenylboronic acid), this compound, palladium precursor (e.g., Pd(OAc)2), a base (e.g., K2CO3 or K3PO4), a reducing agent (e.g., diphenylsilane), solvent (e.g., toluene or dioxane), Schlenk tube or similar reaction vessel for inert atmosphere chemistry.
-
Procedure: a. To a Schlenk tube, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), this compound (0.02 eq, 2 mol%), and palladium acetate (0.01 eq, 1 mol%). b. Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times. c. Add the anhydrous solvent via syringe. d. Add the reducing agent, diphenylsilane (1.5-2.0 eq relative to the phosphine oxide), via syringe. e. Place the sealed reaction tube in a preheated oil bath at 80-100 °C. f. Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS. g. After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. h. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. i. Purify the crude product by column chromatography to yield the biaryl product.
Application III: Direct Incorporation as a Pharmacophore
The most direct application of phosphine oxides in medicinal chemistry is their incorporation into a drug candidate's structure to improve its properties.[1] The success of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor, validates this approach.[1] In Brigatinib, the dimethylphosphine oxide group enhances the drug's pharmacokinetic profile. Similarly, the this compound scaffold can be used as a building block for novel therapeutics.
Design Strategy
The tetrahedral phosphorus center allows for the attachment of up to three different substituents in a well-defined spatial arrangement, in addition to the phosphoryl oxygen. This makes the phosphine oxide an excellent scaffold for exploring structure-activity relationships (SAR). For example, a third, different aryl or alkyl group could be attached to the phosphorus, or one of the trifluoromethylphenyl groups could be further functionalized.
Caption: SAR strategy using the phosphine oxide scaffold.
Protocol 3: Synthesis of this compound
This protocol is adapted from a procedure for a similar compound and provides a reliable method for synthesizing the title compound.[12]
-
Reagents and Equipment: 1-Bromo-4-(trifluoromethyl)benzene, isopropylmagnesium chloride, anhydrous THF, diethyl phosphite, 3N HCl, ethyl acetate, round-bottom flask, addition funnel, thermocouple, equipment for inert atmosphere reactions.
-
Procedure: a. To an oven-dried, three-necked round-bottom flask under an argon atmosphere, add 1-bromo-4-(trifluoromethyl)benzene (2.2 eq) and anhydrous THF. b. Cool the flask to -30 °C in a dry ice/acetone bath. c. Add isopropylmagnesium chloride (2.0 M in THF, 2.2 eq) via an addition funnel over 10 minutes, keeping the internal temperature below -20 °C. This in situ forms the Grignard reagent. d. After the addition is complete, warm the reaction to 0 °C. e. In a separate flask, prepare a solution of diethyl phosphite (1.0 eq) in anhydrous THF. f. Cool the Grignard reagent solution to -78 °C and add the diethyl phosphite solution dropwise. g. After the addition, allow the reaction to warm to room temperature and stir for 1 hour. h. Cool the reaction to 5 °C and quench by the slow addition of 3N HCl. i. Add ethyl acetate and transfer the mixture to a separatory funnel. j. Separate the layers and extract the aqueous phase with ethyl acetate. k. Combine the organic extracts, dry over MgSO4, filter, and concentrate under reduced pressure. l. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methyl tert-butyl ether/heptane) to yield pure this compound.
Conclusion and Future Perspectives
This compound is more than just a synthetic reagent; it is a strategic building block for the modern medicinal chemist. Its unique combination of a stable, hydrogen-bonding phosphine oxide core and metabolically robust, lipophilic trifluoromethylphenyl groups provides a powerful platform for developing next-generation therapeutics. The protocols outlined in this guide offer a practical starting point for researchers to explore the potential of this compound in their own drug discovery programs, from creating complex molecules via olefination reactions to its use in catalysis and its direct incorporation as a novel pharmacological scaffold.
References
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications - Enamine [enamine.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Second Comes First: Switching Elementary Steps in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Fluorinated Polyimides Using Bis(4-(trifluoromethyl)phenyl)phosphine Oxide Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of high-performance fluorinated polyimides incorporating phosphine oxide moieties. Specifically, it focuses on the utilization of diamine monomers derived from bis(4-(trifluoromethyl)phenyl)phosphine oxide. The incorporation of both fluorine and phosphine oxide groups into the polyimide backbone imparts a unique combination of desirable properties, including exceptional thermal stability, enhanced solubility, improved flame retardancy, and low dielectric constants.[1][2][3][4][5] This guide offers a comprehensive overview of the synthesis of the key diamine monomer, detailed polymerization protocols, and characterization of the resulting polyimides. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships in these advanced materials.
Introduction: The Synergy of Fluorine and Phosphine Oxide in Polyimides
Polyimides are a class of high-temperature polymers renowned for their outstanding thermal and mechanical properties.[6][7] However, their application can be limited by poor solubility, which complicates processing. The strategic incorporation of specific functional groups can overcome these limitations and introduce new functionalities.
-
Fluorine Incorporation : The introduction of trifluoromethyl (-CF3) groups into the polymer backbone disrupts chain packing, which in turn enhances solubility and lowers the dielectric constant.[8][9] Fluorination also improves optical transparency and reduces water absorption.[8][9][10]
-
Phosphine Oxide Moiety : The inclusion of phosphine oxide (P=O) groups in the polyimide chain has been shown to improve flame retardancy, thermal oxidative stability, and adhesion properties.[3][11] The bulky nature of the phosphine oxide group further contributes to increased solubility.[11]
The combination of both fluorine and phosphine oxide moieties leads to a synergistic effect, resulting in polyimides with a superior balance of properties, making them highly attractive for applications in aerospace, microelectronics, and other demanding fields.[2]
Synthesis of the Key Monomer: A Diamine Containing this compound
A crucial precursor for the synthesis of these advanced polyimides is a diamine monomer containing the this compound core. A representative example is bis[4-(4'-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide.[1][8] While various synthetic routes exist for different phosphine oxide-containing diamines, a general multi-step approach is often employed, involving reactions like Grignard reactions, nitration, and subsequent reduction.[4][12]
Below is a conceptual workflow for the synthesis of a phosphine oxide-containing diamine.
Caption: General synthetic workflow for a phosphine oxide diamine.
Polymerization Protocol: A Two-Step Polycondensation Approach
The most common method for synthesizing polyimides is a two-step polycondensation process.[13][14] This involves the initial formation of a poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide. This method allows for the formation of a high molecular weight polymer and facilitates processing in the more soluble poly(amic acid) stage.
Step 1: Synthesis of Poly(amic acid) (PAA)
This step involves the reaction of an equimolar amount of the diamine monomer with an aromatic dianhydride in a polar aprotic solvent.
Materials:
-
This compound-containing diamine
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
Procedure:
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a stopper is used. The setup should be flame-dried or oven-dried to remove any moisture.
-
Diamine Dissolution: The diamine monomer is weighed and added to the flask. Anhydrous DMAc or NMP is then added to dissolve the diamine completely under a gentle stream of nitrogen. The concentration is typically maintained at 15-20 wt% solids.
-
Dianhydride Addition: Once the diamine is fully dissolved, the dianhydride is added in small portions over a period of 30-60 minutes. This is an exothermic reaction, and slow addition helps to control the temperature.
-
Polymerization: The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
Causality Behind Choices:
-
Polar Aprotic Solvents (DMAc, NMP): These solvents are used because they can dissolve both the monomers and the resulting poly(amic acid), and they do not interfere with the polymerization reaction.[14]
-
Nitrogen Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, which can affect the molecular weight and properties of the polymer.
-
Equimolar Monomer Ratio: A 1:1 molar ratio of diamine to dianhydride is essential to achieve a high molecular weight polymer.
-
Room Temperature Reaction: The formation of the poly(amic acid) is typically carried out at room temperature to avoid premature imidization and to control the reaction kinetics.
Step 2: Imidization - Conversion of PAA to Polyimide
There are two primary methods for converting the poly(amic acid) to the final polyimide: thermal imidization and chemical imidization.
This method involves heating the poly(amic acid) solution to high temperatures to drive the cyclodehydration reaction.[15][16]
Procedure:
-
Film Casting: The viscous poly(amic acid) solution is cast onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.
-
Staged Curing: The cast film is then subjected to a multi-stage heating process in an oven with a nitrogen atmosphere or under vacuum. A typical heating schedule is as follows:
-
Film Detachment: After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass substrate.
Causality Behind Choices:
-
Staged Heating: A gradual increase in temperature is critical to prevent the rapid evolution of water and solvent, which can lead to voids and defects in the final film.[15] The final high temperature ensures complete conversion to the imide structure.
Chemical imidization is an alternative method that uses dehydrating agents to effect the cyclization at lower temperatures.[13][15][16]
Procedure:
-
Addition of Reagents: To the poly(amic acid) solution, a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) is added.[13][15]
-
Reaction: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60-80°C) for several hours.[18]
-
Precipitation and Washing: The resulting polyimide, which is often insoluble in the reaction mixture, precipitates out. The polymer is then collected by filtration and washed thoroughly with a suitable solvent (e.g., methanol or ethanol) to remove any residual reagents.
-
Drying: The purified polyimide is then dried in a vacuum oven.
Causality Behind Choices:
-
Dehydrating Agent and Catalyst: Acetic anhydride acts as the dehydrating agent, while the tertiary amine base catalyzes the cyclization reaction. This combination allows for efficient imidization at lower temperatures compared to the thermal method.[13][15]
Caption: Experimental workflow for the two-step synthesis of fluorinated polyimides.
Expected Properties and Characterization
The resulting fluorinated polyimides containing this compound are expected to exhibit a range of superior properties.
| Property | Expected Outcome | Rationale |
| Solubility | Good solubility in common organic solvents (e.g., DMAc, NMP, THF, chloroform).[1][8][19] | The bulky trifluoromethyl and phosphine oxide groups disrupt polymer chain packing, increasing free volume and allowing solvent molecules to penetrate.[11] |
| Thermal Stability | High glass transition temperatures (Tg) typically in the range of 220-300°C.[1][12][19] Excellent thermal decomposition temperatures (Td), often above 450°C.[3] | The rigid aromatic backbone and strong imide linkages contribute to high thermal stability.[6] |
| Optical Properties | High optical transparency and low color.[3][19] | The fluorine content helps to reduce charge-transfer complex formation, which is a major source of color in aromatic polyimides.[2] |
| Dielectric Constant | Low dielectric constant.[4][5] | The low polarity of the C-F bond and the increased free volume due to the bulky groups lead to a lower dielectric constant.[8] |
| Flame Retardancy | Enhanced flame retardancy. | The phosphorus in the phosphine oxide moiety acts as a flame retardant by promoting char formation in the condensed phase during combustion.[11] |
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the chemical structure, specifically the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P): To further elucidate the polymer structure and confirm the incorporation of the respective monomers.[8][12]
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature and char yield.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.
-
Inherent Viscosity: To estimate the molecular weight of the polymer.[8]
-
Wide-Angle X-ray Diffraction (WAXD): To assess the amorphous or crystalline nature of the polyimide films.
Applications
The unique combination of properties makes these fluorinated, phosphine oxide-containing polyimides suitable for a variety of advanced applications:
-
Microelectronics: As low dielectric constant materials for interlayer dielectrics and flexible printed circuit boards.[5]
-
Aerospace: For applications requiring high thermal stability, atomic oxygen resistance, and low outgassing.[2]
-
Optical Devices: As materials for flexible displays and optical waveguides due to their high transparency and tunable refractive index.[9]
-
Gas Separation Membranes: The high free volume can be beneficial for certain gas separation applications.
-
Flame-Retardant Coatings and Composites: For applications where fire safety is a critical concern.[20][21]
Conclusion
The synthesis of fluorinated polyimides using diamine monomers based on this compound offers a versatile platform for creating high-performance materials with a tailored set of properties. By understanding the rationale behind the synthetic steps and the structure-property relationships, researchers can further innovate and adapt these protocols to meet the demands of next-generation technologies. The protocols and insights provided in this guide serve as a robust starting point for the exploration and application of these advanced polymers.
References
- 1. Synthesis and characterization of novel fluorinated polyimides derived from bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide | CoLab [colab.ws]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Phosphine oxide based polyimides: structure–property relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. zeusinc.com [zeusinc.com]
- 8. researchgate.net [researchgate.net]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphine oxide based polyimides: structure–property relationships - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10493F [pubs.rsc.org]
- 12. jbnu.elsevierpure.com [jbnu.elsevierpure.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. matec-conferences.org [matec-conferences.org]
- 15. halocarbon.com [halocarbon.com]
- 16. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of fluorinated phosphorus-containing copolymers and their immobilization and properties on stainless steel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Grignard Reagent-Mediated Synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Abstract
This document provides a comprehensive technical guide for the synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a key intermediate in the development of advanced polymers, catalysts, and pharmaceutical agents.[1] The protocol leverages the robust and well-established Grignard reaction, detailing a step-by-step methodology from the formation of the organometallic reagent to the final purification and characterization of the target compound. Emphasis is placed on the causal relationships behind experimental choices, critical safety protocols, and troubleshooting common challenges to ensure a reliable and reproducible synthesis.
Introduction and Scientific Principle
This compound is an organophosphorus compound distinguished by a central phosphoryl group (P=O) bonded to two electron-deficient 4-(trifluoromethyl)phenyl rings.[2] This unique molecular architecture, particularly the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) groups, imparts desirable properties such as high thermal stability and specific electronic characteristics, making it a valuable building block in materials science.[1]
The synthetic strategy detailed herein is a classic organometallic approach involving the nucleophilic addition of a Grignard reagent to a phosphorus electrophile. The synthesis is a two-stage process:
-
Formation of the Grignard Reagent: 4-(Trifluoromethyl)phenylmagnesium bromide is prepared in situ via the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromobenzotrifluoride.[3][4] This reaction must be conducted under strictly anhydrous conditions as Grignard reagents are potent bases that react readily with protic sources, including atmospheric moisture.[5][6]
-
Nucleophilic Attack and Phosphine Oxide Formation: The highly nucleophilic carbanion of the Grignard reagent attacks the electrophilic phosphorus center of diethyl phosphite. Two equivalents of the Grignard reagent add sequentially, displacing the ethoxy groups. Subsequent acidic hydrolysis of the reaction intermediate yields the final, stable tertiary phosphine oxide.[7][8]
Reaction Mechanism Overview
Caption: Overall reaction scheme for the synthesis.
Critical Safety and Handling Protocols (EHS)
The execution of this synthesis demands strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Grignard Reagents: These organometallic compounds are highly reactive. They can be pyrophoric, igniting spontaneously upon contact with air, and react violently with water and other protic solvents, releasing flammable gases.[9][10] All operations must be conducted in a chemical fume hood under an inert atmosphere (e.g., dry nitrogen or argon).[11] Working alone when handling Grignard reagents is strictly prohibited.[9]
-
Ether Solvents (THF): Tetrahydrofuran (THF) is a highly flammable and volatile solvent.[5] Ensure there are no open flames or spark sources in the vicinity. THF can also form explosive peroxides upon prolonged storage and exposure to air; use only fresh, inhibitor-stabilized anhydrous solvent.
-
Glassware and Apparatus: All glassware must be rigorously cleaned and flame-dried or oven-dried immediately before use to remove any adsorbed water, which would otherwise quench the Grignard reagent.[5] The reaction apparatus should be assembled while hot and allowed to cool under a positive pressure of inert gas.
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[11]
-
Emergency Preparedness: An appropriate fire extinguisher (Class D for reactive metals) and a container of sand or powdered graphite should be readily accessible for smothering potential fires.[9] An ice bath must be on hand to control the reaction's exothermicity.[5][10]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Equivalents | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 4.4 | --- |
| Iodine | I₂ | 253.81 | 1 crystal | Catalytic | Activator |
| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 22.5 g (12.8 mL) | 4.0 | --- |
| Diethyl Phosphite | C₄H₁₁O₃P | 138.10 | 3.45 g (3.25 mL) | 1.0 | --- |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~250 mL | Solvent | Freshly distilled or from a solvent purification system. |
| Hydrochloric Acid (3N aq.) | HCl | 36.46 | ~175 mL | Quenching | Prepare from concentrated HCl. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | Extraction | --- |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~150 mL | Washing | --- |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent | --- |
Step-by-Step Synthesis Procedure
Part A: Formation of 4-(Trifluoromethyl)phenylmagnesium bromide
-
Apparatus Setup: Assemble a 1-L three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, a 250-mL pressure-equalizing dropping funnel, and a thermocouple or thermometer. Flame-dry the entire apparatus under a vacuum and then allow it to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (2.67 g) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed; this helps to activate the magnesium surface.[12] Allow the flask to cool.
-
Initiation of Grignard Reaction: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (22.5 g) in 100 mL of anhydrous THF.
-
Add approximately 10-15 mL of the 4-bromobenzotrifluoride solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a water bath may be required.[5]
-
Grignard Reagent Formation: Once the reaction is initiated, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process; use an ice-water bath as needed to control the reaction temperature.[5][10] After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.
Part B: Synthesis of the Phosphine Oxide
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to an internal temperature of -60°C to -50°C using a dry ice/acetone bath.[13]
-
Nucleophilic Addition: Prepare a solution of diethyl phosphite (3.45 g) in 50 mL of anhydrous THF. Add this solution dropwise via the dropping funnel to the cold, stirring Grignard solution, ensuring the internal temperature does not rise above -50°C. Maintaining this low temperature is crucial to minimize the formation of diarylmethane impurities.[13]
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to ambient temperature. Let the mixture stir at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Quenching: Cool the reaction flask in a large ice-water bath. Very slowly and carefully, add the reaction mixture to a separate beaker containing 175 mL of ice-cold 3N HCl with vigorous stirring. This step is highly exothermic and will quench any unreacted Grignard reagent.
-
Extraction: Transfer the quenched mixture to a 1-L separatory funnel. Add 250 mL of ethyl acetate (EtOAc), shake well, and separate the layers. Extract the aqueous phase again with another 250 mL of EtOAc.[14]
-
Washing and Drying: Combine the organic extracts and wash them with 150 mL of saturated aqueous NaCl solution (brine). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).[14]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization. A common method is solvent-induced crystallization using methyl tert-butyl ether (MTBE) or by dissolving the crude product in a minimal amount of hot ethyl acetate and adding hexane until turbidity is observed, then allowing it to cool slowly.[13] Filter the resulting white crystalline solid, wash with a small amount of cold hexane, and dry under vacuum.
Experimental Workflow and Data
Synthesis Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. web.alfredstate.edu [web.alfredstate.edu]
- 5. quora.com [quora.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. acs.org [acs.org]
- 11. dchas.org [dchas.org]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. Buy this compound (EVT-3041269) | 15929-43-8 [evitachem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diethyl Phosphite Coupling for the Preparation of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of bis(4-(trifluoromethyl)phenyl)phosphine oxide, a crucial building block in materials science and ligand design. While the title specifies diethyl phosphite coupling, this note elucidates the two primary synthetic pathways originating from this versatile reagent. We will first discuss the principles of the Palladium-catalyzed Hirao coupling for the formation of a phosphonate intermediate. Subsequently, we will present a more direct and highly efficient protocol involving a Grignard-mediated double arylation of diethyl phosphite. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and self-validating analytical checks to ensure procedural fidelity and product integrity.
Introduction: The Strategic Importance of P-C Bond Formation
The formation of phosphorus-carbon (P-C) bonds is a cornerstone of modern organophosphorus chemistry. Compounds bearing these bonds, particularly diarylphosphine oxides, are indispensable precursors to sophisticated phosphine ligands used in catalysis, and they serve as key components in functional materials such as organic light-emitting diodes (OLEDs) and flame retardants.[1][2] this compound is of particular interest due to the electron-withdrawing nature of the trifluoromethyl groups, which imparts unique electronic properties and stability to its derivatives.
The synthesis of such molecules presents a significant challenge: creating two robust P-C bonds selectively and efficiently. Diethyl phosphite, (C₂H₅O)₂P(O)H, serves as an economical and reactive phosphorus source for this purpose.[3] This document details the primary synthetic strategies starting from diethyl phosphite to obtain the target diarylphosphine oxide.
Pathway I: Palladium-Catalyzed Hirao Coupling
The Hirao reaction is a powerful palladium-catalyzed cross-coupling method for forming a P-C bond between a >P(O)H species, like diethyl phosphite, and an aryl halide.[4][5] This reaction is an excellent way to create a single P-C bond, typically yielding an arylphosphonate. To synthesize a diarylphosphine oxide via this route would require a multi-step sequence, which is less direct than the Grignard method described in the next section. However, understanding the Hirao coupling is fundamental to P-C bond formation chemistry.
Mechanism of the Hirao Coupling
The reaction proceeds through a classical palladium cross-coupling catalytic cycle.[6] The cycle is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) complex.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[6]
-
Ligand Exchange/Deprotonation: Diethyl phosphite coordinates to the palladium center. A base, typically an amine like triethylamine, facilitates the deprotonation of the phosphite, forming a phosphonate anion bound to the palladium.
-
Reductive Elimination: The aryl group and the phosphonate group reductively eliminate from the palladium center, forming the desired P-C bond in the product and regenerating the active Pd(0) catalyst.[6]
While effective for creating diethyl arylphosphonates, this pathway is not the most direct route to the target bis(aryl)phosphine oxide. For that, a more convergent strategy is preferred.
Pathway II: Grignard-Mediated Double Arylation of Diethyl Phosphite (Recommended Protocol)
The most direct and efficient synthesis of this compound from diethyl phosphite involves a double nucleophilic substitution using a Grignard reagent.[7][8] This method leverages the reactivity of the P-H bond and the displacement of the ethoxy groups to form two P-C bonds in a single pot.
Reaction Principle
The mechanism involves the sequential reaction of 4-(trifluoromethyl)phenylmagnesium bromide with diethyl phosphite.[7]
-
Initial Deprotonation & First Substitution: The first equivalent of the Grignard reagent likely deprotonates the P-H bond. A second equivalent then acts as a nucleophile, attacking the phosphorus center and displacing one ethoxide group.
-
Second Substitution: A third equivalent of the Grignard reagent attacks the resulting intermediate, displacing the second ethoxide group to form the diarylated phosphine oxide, which exists as a magnesium salt.
-
Hydrolysis: An acidic workup protonates the phosphine oxide and dissolves the magnesium salts, liberating the final product.[7][8]
Due to the multiple roles of the Grignard reagent (base and nucleophile), a significant excess is required to drive the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of electron-deficient secondary phosphine oxides.[8]
Materials and Reagents:
-
1-Bromo-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (catalytic)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl phosphite
-
Hydrochloric Acid (3N HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methyl tert-butyl ether (MTBE)
-
Hexanes
Equipment:
-
Three-necked, round-bottomed flask, oven-dried
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel
-
Thermocouple or low-temperature thermometer
-
Inert gas (Argon or Nitrogen) line
-
Ice/water bath and Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Preparation: a. To an oven-dried 1-L three-necked flask equipped with a stir bar, condenser, and argon inlet, add magnesium turnings (3.5 eq). b. Assemble the glassware hot and allow it to cool under a stream of argon. c. Add a small crystal of iodine. d. In a separate flask, prepare a solution of 1-bromo-4-(trifluoromethyl)benzene (3.3 eq) in anhydrous THF. e. Add a small portion of the aryl bromide solution to the magnesium turnings. Initiation is indicated by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied. f. Once initiated, add the remaining aryl bromide solution dropwise via the addition funnel at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark, grayish-brown mixture.
-
Phosphine Oxide Synthesis: a. In a separate oven-dried 1-L three-necked flask equipped with a stir bar, thermocouple, and addition funnel under an argon atmosphere, add diethyl phosphite (1.0 eq). b. Dilute the diethyl phosphite with anhydrous THF. c. Cool the flask to between -60°C and -50°C using a dry ice/acetone bath. Causality Note: Maintaining this low temperature is critical to prevent undesirable side reactions such as Wurtz coupling of the Grignard reagent.[7] d. Transfer the previously prepared Grignard reagent solution to the addition funnel via cannula. e. Add the Grignard reagent dropwise to the cold diethyl phosphite solution, ensuring the internal temperature does not rise above -50°C. f. After the addition is complete, remove the cold bath and allow the reaction mixture to slowly warm to ambient temperature. Stir for an additional 1-2 hours.
-
Workup and Purification: a. Monitor the reaction for completion by TLC or GC analysis of a quenched aliquot.[8] b. Cool the reaction mixture to 0-5°C in an ice/water bath. c. Slowly and carefully quench the reaction by adding 3N HCl via the addition funnel. Safety Note: This is an exothermic process and may release flammable gases. Ensure adequate ventilation and slow addition. d. Add ethyl acetate to the biphasic mixture and transfer it to a separatory funnel. e. Separate the layers and extract the aqueous phase with additional ethyl acetate. f. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Causality Note: Thorough drying is important as some phosphine oxides can crystallize as hydrates.[8] g. Filter the solution and remove the solvent by rotary evaporation.
-
Crystallization: a. Dissolve the crude solid residue in a minimum amount of boiling MTBE. b. Slowly add hexanes until the solution becomes cloudy. c. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8°C) to complete crystallization. d. Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Workflow Visualization
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and high purity of the final product, a series of in-process controls and final characterization steps are essential.
In-Process Controls
-
Reaction Monitoring: The consumption of the mono-arylated intermediate and the formation of the di-arylated product can be tracked by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[8] A sample aliquot should be carefully quenched with acid, extracted, and analyzed.
-
Temperature Control: Strict adherence to the specified temperature ranges for the Grignard addition (-60°C to -50°C) and quenching (0-5°C) is paramount for maximizing yield and minimizing impurity formation.[7]
Product Characterization & Purity Assessment
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Parameter | Optimal Condition / Expected Result | Rationale & Effect on Yield |
| Grignard Equivalents | 3.3 eq (relative to diethyl phosphite) | Ensures complete double addition by accounting for Grignard roles as both base and nucleophile. Maximizes yield (>70%).[7] |
| Addition Temperature | -60°C to -50°C | Minimizes formation of diaryl impurities from Wurtz-type side reactions.[7] |
| Solvent System | Anhydrous THF | Essential for the stability and reactivity of the Grignard reagent. |
| Quenching Protocol | 3N HCl at 0-5°C | Safely neutralizes excess Grignard reagent and protonates the product without causing degradation. |
| Expected Yield | 70-80% (isolated) | Reflects an efficient and optimized protocol. |
| Physical Appearance | White crystalline solid | [7] |
| ¹H NMR (DMSO-d₆) | Spectral shifts consistent with the aromatic protons and the P-H proton if any secondary phosphine oxide is present. | Confirms chemical structure. |
| ³¹P NMR (DMSO-d₆) | A single peak in the characteristic region for diarylphosphine oxides. | Confirms the phosphorus environment and absence of phosphonate or phosphinate impurities. |
| ¹⁹F NMR (DMSO-d₆) | A single peak corresponding to the -CF₃ groups. | Confirms the presence and environment of the trifluoromethyl groups. |
| Melting Point | Compare with literature value. | A sharp melting point indicates high purity. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Grignard reagent. | Ensure all glassware is rigorously dried. Use high-quality magnesium and anhydrous THF. Confirm initiation before proceeding. |
| Incomplete reaction. | Increase reaction time after warming to room temperature. Confirm stoichiometry of reagents. | |
| Presence of Mono-arylated Product | Insufficient Grignard reagent. | Use at least 3.3 equivalents of the Grignard reagent. Ensure accurate measurement of starting materials. |
| Formation of Biphenyl Impurity | Wurtz coupling side reaction. | Strictly maintain the addition temperature below -50°C. |
| Product is an Oil or Gummy Solid | Impurities present; potential hydrate formation. | Ensure the organic extracts were thoroughly dried before solvent removal. Repeat the recrystallization procedure carefully. |
References
- 1. researchgate.net [researchgate.net]
- 2. commons.emich.edu [commons.emich.edu]
- 3. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 4. Hirao coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buy this compound (EVT-3041269) | 15929-43-8 [evitachem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Strategic Deoxygenation of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide: A Guide to Metal-Free Reduction Protocols
In the landscape of modern organic synthesis and materials science, the quest for efficient, clean, and highly selective reactions is paramount. Metal-free reduction methodologies have emerged as a cornerstone of this endeavor, offering sustainable alternatives to traditional metal-hydride-based transformations. This guide delves into the strategic deoxygenation of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a key transformation for the regeneration of its corresponding phosphine. This phosphine is a valuable precursor for advanced catalysts and functional materials, making its efficient synthesis a topic of significant interest to researchers in drug development and materials science.
The presence of the trifluoromethyl groups on the phenyl rings of this compound imparts unique electronic properties. These electron-withdrawing groups enhance the electrophilicity of the phosphorus center, influencing its reactivity in reduction reactions. Understanding and leveraging these properties is key to developing efficient deoxygenation protocols. This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and safety considerations for the metal-free reduction of this important substrate.
Mechanistic Insights: The Sila-Deoxygenation Pathway
The metal-free reduction of phosphine oxides, including this compound, predominantly proceeds via a sila-deoxygenation pathway. This process is driven by the high oxophilicity of silicon, which facilitates the cleavage of the strong phosphorus-oxygen double bond. The reaction is typically mediated by a hydrosilane, such as phenylsilane (PhSiH₃), and can be catalyzed by a Lewis acid.
The generally accepted mechanism involves the following key steps:
-
Activation of the Phosphine Oxide: The Lewis acid catalyst, if present, coordinates to the oxygen atom of the phosphine oxide. This coordination enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. The electron-withdrawing trifluoromethyl groups in this compound inherently increase the electrophilicity of the phosphorus center, potentially facilitating the reaction even in the absence of a strong Lewis acid catalyst.
-
Hydrosilylation: The hydrosilane attacks the activated phosphorus center, leading to the formation of a pentacoordinate intermediate.
-
Intramolecular Rearrangement: A subsequent intramolecular rearrangement occurs, involving the transfer of the oxygen atom from phosphorus to silicon and a hydride from silicon to phosphorus. This step is often the rate-determining step of the reaction.
-
Product Formation: The intermediate collapses to yield the desired phosphine and a siloxane byproduct.
The following diagram illustrates the proposed catalytic cycle for the Lewis acid-catalyzed deoxygenation of this compound.
Figure 1: Proposed catalytic cycle for the Lewis acid-catalyzed deoxygenation of this compound with phenylsilane.
Safety and Handling of this compound
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is a solid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Key Safety Information:
-
Hazards: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[1]
-
Precautions: Avoid creating dust. Ensure adequate ventilation.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Experimental Protocols
The following protocols are adapted from established procedures for the reduction of structurally similar phosphine oxides and provide a reliable starting point for the deoxygenation of this compound.[2][3]
Protocol 1: Phenylsilane Reduction Catalyzed by Tris(pentafluorophenyl)borane
This protocol utilizes the potent Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), to catalyze the deoxygenation with phenylsilane.
Materials:
-
This compound
-
Phenylsilane (PhSiH₃)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Anhydrous ethyl acetate
-
Anhydrous cyclohexane
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), tris(pentafluorophenyl)borane (0.05 eq), and a magnetic stir bar to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of phenylsilane (3.0 eq).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane to afford the desired Bis(4-(trifluoromethyl)phenyl)phosphine.
Data Summary Table:
| Entry | Substrate | Reductant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bis(4-CF₃Ph)₂P(O) | PhSiH₃ | B(C₆F₅)₃ | Toluene | 100 | 12-24 | >90 (expected) |
Protocol 2: Uncatalyzed Reduction with Phenylsilane at Elevated Temperature
Given the electron-deficient nature of the substrate, an uncatalyzed reduction at a higher temperature may also be effective.
Materials:
-
This compound
-
Phenylsilane (PhSiH₃)
-
Anhydrous toluene
-
Anhydrous ethyl acetate
-
Anhydrous cyclohexane
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Add phenylsilane (4.0 eq) to the mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 130 °C.
-
Monitoring the Reaction: Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/cyclohexane) to isolate Bis(4-(trifluoromethyl)phenyl)phosphine.
Experimental Workflow Diagram:
Figure 2: General experimental workflow for the metal-free reduction of this compound.
Conclusion
The metal-free reduction of this compound is a crucial transformation that enables the recycling of this valuable phosphorus-containing compound. The protocols outlined in this guide, based on well-established sila-deoxygenation chemistry, provide researchers with a robust starting point for efficiently obtaining the corresponding phosphine. The electron-withdrawing nature of the trifluoromethyl groups plays a significant role in the reactivity of the substrate, a factor that can be leveraged to optimize reaction conditions. By adhering to the safety precautions and experimental procedures detailed herein, scientists can confidently and safely perform this important synthetic step, paving the way for further innovations in catalysis and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide in the Presence of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
For researchers engaged in synthetic chemistry, particularly in drug discovery and materials science, the persistent challenge of removing triphenylphosphine oxide (TPPO) is a familiar hurdle. This byproduct, prevalent in widely-used reactions such as the Wittig, Mitsunobu, and Staudinger reactions, can complicate purification schemes due to its high polarity and crystalline nature. The difficulty is often amplified when the desired product shares structural similarities with TPPO, as is the case with other phosphine oxides like bis(4-(trifluoromethyl)phenyl)phosphine oxide.
This technical guide provides in-depth troubleshooting advice and detailed protocols to effectively separate TPPO from reaction mixtures containing the valuable fluorinated phosphine oxide, this compound. The strategies outlined herein leverage subtle yet critical differences in the physicochemical properties of these two molecules, empowering scientists to achieve high purity of their target compounds.
Understanding the Core Challenge: A Tale of Two Phosphine Oxides
The primary obstacle in this separation lies in the similar chemical nature of TPPO and this compound. Both are polar, crystalline solids. However, the presence of two trifluoromethyl (-CF₃) groups on the phenyl rings of the fluorinated analogue significantly alters its electronic properties and solubility profile compared to the parent TPPO. These differences are the key to a successful separation.
The electron-withdrawing nature of the -CF₃ groups makes the phosphorus center of this compound more electron-deficient than that of TPPO. This can influence its interaction with polar surfaces like silica gel and its coordination with metal salts. Furthermore, the fluorinated groups increase the lipophilicity of the molecule, leading to notable differences in solubility in various organic solvents.
Table 1: Comparative Solubility of TPPO and this compound
| Solvent | Triphenylphosphine Oxide (TPPO) Solubility | This compound Solubility (Inferred) | Rationale for Separation |
| Non-Polar Solvents | |||
| Hexane/Pentane | Poorly soluble[1][2] | Likely very poorly soluble | Both compounds have low solubility, but the difference may be sufficient for selective precipitation of TPPO. |
| Cyclohexane | Almost insoluble[3] | Expected to be very poorly soluble | Similar to hexane, useful for precipitating TPPO. |
| Ethereal Solvents | |||
| Diethyl Ether | Sparingly soluble (especially when cold)[1] | Likely more soluble than TPPO | The increased lipophilicity of the fluorinated compound suggests better solubility, allowing for selective precipitation of TPPO. |
| Methyl tert-Butyl Ether (MTBE) | Soluble | Soluble (used for recrystallization of a related compound) | The fluorinated compound's solubility in hot MTBE allows for its isolation via crystallization upon cooling or addition of an anti-solvent. |
| Polar Aprotic Solvents | |||
| Toluene | Soluble | Likely soluble | Not ideal for selective precipitation, but can be used in metal salt complexation methods. |
| Ethyl Acetate (EtOAc) | Soluble | Soluble (used in chromatography)[4] | A key solvent for chromatographic separation where differences in polarity can be exploited. |
| Dichloromethane (DCM) | Soluble | Likely soluble | Generally not suitable for selective precipitation. |
| Polar Protic Solvents | |||
| Ethanol | Soluble[5] | Likely soluble | Used as a solvent for metal-salt precipitation of TPPO. The fluorinated analogue may remain in solution. |
| Methanol (MeOH) | Soluble | Soluble (used in chromatography)[4] | Similar to ethanol, can be used in chromatographic separations. |
Frequently Asked Questions (FAQs)
Q1: I've run a reaction that produces both TPPO and this compound. What's the first and simplest purification method I should try?
A1: The most straightforward initial approach is selective precipitation or crystallization. This method exploits the generally lower solubility of TPPO in certain non-polar and ethereal solvents compared to its fluorinated counterpart. A good starting point is to concentrate your reaction mixture and then triturate the residue with cold diethyl ether or a mixture of hexane and a minimal amount of a more polar solvent in which your desired product is soluble. The TPPO should preferentially precipitate and can be removed by filtration.
Q2: My product, this compound, is co-precipitating with the TPPO. What should I do?
A2: If simple precipitation is not selective enough, you have a few options. Firstly, you can try a more controlled crystallization. Based on purification procedures for similar compounds, dissolving the crude mixture in a minimal amount of a hot, moderately polar solvent like methyl tert-butyl ether (MTBE) and then allowing it to cool slowly, with the subsequent addition of a non-polar anti-solvent like hexane, can induce the crystallization of your desired product while leaving more of the TPPO in the mother liquor. Secondly, you can move on to more robust methods like metal salt precipitation or column chromatography.
Q3: How does the metal salt precipitation method for TPPO removal work, and will it affect my fluorinated phosphine oxide?
A3: This technique involves the addition of a Lewis acidic metal salt, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), to a solution of the crude reaction mixture.[1] TPPO, acting as a Lewis base, coordinates to the metal center to form an insoluble complex that can be easily filtered off. The more electron-deficient nature of this compound may result in a weaker interaction with the Lewis acidic metal salt, potentially allowing it to remain in solution. This method is particularly effective in polar solvents like ethanol.[1]
Q4: When should I consider using column chromatography?
A4: Column chromatography should be considered when:
-
The solubility difference between TPPO and your product is insufficient for selective crystallization or precipitation.
-
Metal salt precipitation is not effective or is incompatible with other functional groups in your molecule.
-
You require very high purity of your final product.
The polarity difference between TPPO and this compound, although subtle, is often sufficient for a good separation on silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound after precipitation/crystallization. | The chosen solvent system is not optimal, leading to co-precipitation of the product with TPPO or precipitation of the product itself. | - Solvent Screening: Experiment with different solvent mixtures. Try a more polar solvent to better solubilize your product while still allowing TPPO to precipitate. - Temperature Control: Ensure you are using cold solvents for precipitation of TPPO. For crystallization of your product, control the cooling rate to promote the formation of pure crystals. |
| TPPO remains in the product after metal salt precipitation. | - Insufficient amount of metal salt was used. - The chosen solvent is not optimal for the precipitation of the TPPO-metal complex. | - Stoichiometry: Ensure at least one equivalent of the metal salt is used relative to the amount of TPPO. - Solvent Choice: This method works well in polar solvents like ethanol where the TPPO-metal complex is poorly soluble.[1] Avoid solvents in which the complex is soluble. |
| TPPO and this compound co-elute during column chromatography. | The solvent system used for elution is not providing enough separation between the two compounds. | - Solvent System Optimization: Use a less polar solvent system to increase the retention of both compounds on the silica gel, which should enhance separation. A shallow gradient elution can be very effective. A solvent system like hexane:ethyl acetate with a small amount of methanol can provide good separation.[4] |
Detailed Experimental Protocols
Protocol 1: Selective Precipitation of TPPO using Diethyl Ether/Hexane
This protocol is ideal for a first attempt at purification, especially if your product is expected to be more soluble than TPPO in ethereal solvents.
Methodology:
-
Concentration: After an appropriate aqueous workup, concentrate the organic layer containing your crude product under reduced pressure to obtain a solid or viscous oil.
-
Trituration: To the crude residue, add a minimal amount of cold diethyl ether and vigorously swirl or sonicate the mixture. The TPPO should begin to precipitate as a white solid.
-
Co-solvent Addition: If precipitation is incomplete, slowly add cold hexane dropwise while stirring until no further precipitation is observed.
-
Filtration: Cool the slurry in an ice bath for 15-30 minutes, then collect the precipitated TPPO by vacuum filtration. Wash the solid with a small amount of cold hexane.
-
Product Isolation: The filtrate contains your enriched product. Concentrate the filtrate and analyze its purity (e.g., by ¹H or ³¹P NMR) to determine if further purification is necessary.
Protocol 2: Purification by Crystallization of this compound
This method is suitable when the desired fluorinated phosphine oxide is the major component of the crude mixture.
Methodology:
-
Dissolution: Place the crude solid in a flask and add a minimal amount of a suitable solvent, such as methyl tert-butyl ether (MTBE), and heat the mixture to boiling to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.
-
Anti-solvent Addition: Once crystal formation has begun, slowly add a non-polar anti-solvent like hexane to the mixture to maximize the yield of the crystallized product.
-
Isolation: Cool the mixture in an ice bath and then collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum.
Protocol 3: Removal of TPPO by Precipitation with Zinc Chloride
This is a robust method for selectively removing TPPO, especially from polar solvents.
Methodology:
-
Solvent Exchange: Concentrate the crude reaction mixture and redissolve it in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a solution of anhydrous zinc chloride (approximately 1.8 M) in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product at room temperature, add 1.0-1.2 equivalents of the ZnCl₂ solution (relative to the theoretical amount of TPPO). A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Stirring and Filtration: Stir the mixture for 1-2 hours to ensure complete precipitation. Collect the solid complex by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains your purified product. Concentrate the filtrate to obtain the product. An additional aqueous workup may be necessary to remove any residual zinc salts.
Protocol 4: Chromatographic Separation
This is often the most effective method for achieving high purity.
Methodology:
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent system, such as hexane/ethyl acetate (e.g., 9:1).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the elution solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent system. The less polar this compound should elute before the more polar TPPO.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding a small percentage of methanol) to elute the TPPO.[4]
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.
By understanding the distinct properties of triphenylphosphine oxide and this compound and by systematically applying the protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently purify their valuable fluorinated phosphine oxide products.
References
Challenges in the scale-up synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Technical Support Center: Synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important organophosphorus compound. The information provided herein is based on established chemical principles and practical experience in the field.
I. Introduction to this compound Synthesis
This compound is a valuable building block in organic synthesis, often utilized in the preparation of ligands for catalysis and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl groups imparts unique electronic properties to the molecule.[1] While several synthetic routes exist, they often present challenges, particularly when transitioning from bench-scale to larger-scale production. This guide will address these challenges in a practical, question-and-answer format.
The most common synthetic strategies involve the reaction of a phosphorus source with a trifluoromethyl-substituted aryl Grignard reagent or the modification of a pre-existing phosphine oxide.[2][3] Each approach has its own set of potential difficulties, from handling pyrophoric reagents to managing exothermic reactions and purifying the final product.
II. Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific problems you may encounter during your synthesis.
A. Grignard Route: Reaction of Diethyl Phosphite with 4-(Trifluoromethyl)phenylmagnesium Bromide
This is a widely used method for preparing diarylphosphine oxides.[4]
Q1: My Grignard reaction is difficult to initiate. What can I do?
A1: Difficulty in initiating a Grignard reaction is a common issue, especially on a larger scale.[5] Here are several troubleshooting steps:
-
Moisture is the primary inhibitor. Ensure all glassware is rigorously dried (oven-dried overnight at >120 °C and cooled under an inert atmosphere) and that your solvent (typically THF) is anhydrous.[5]
-
Magnesium activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Gentle crushing of the turnings in a dry mortar and pestle or stirring them vigorously under an inert atmosphere can expose a fresh surface. Chemical activation using a small amount of iodine (a few crystals until a faint brown color persists) or 1,2-dibromoethane is also highly effective.
-
Localized heating: A hot spot created by a heat gun on the flask can often initiate the reaction. Be cautious and do this behind a blast shield.
-
Initiator addition: Adding a small volume of a previously prepared Grignard reagent can "jump-start" the reaction.
Q2: The reaction is highly exothermic and difficult to control upon scaling up. How can I manage this?
A2: The formation of Grignard reagents is notoriously exothermic and poses a significant safety risk during scale-up.[5][6]
-
Controlled addition: The aryl halide should be added slowly and portion-wise to the magnesium suspension. For larger scales, a syringe pump is highly recommended for precise control over the addition rate.
-
Efficient cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice-salt bath or a cryocooler) to dissipate the heat generated.
-
Reaction monitoring: Real-time monitoring of the internal temperature is crucial. An exotherm indicates the reaction is proceeding. In-situ monitoring techniques like FTIR can track the consumption of the aryl halide, providing a clear indication of reaction initiation and progress.[5][7]
-
Continuous processing: For industrial-scale synthesis, transitioning from a batch to a continuous flow process can significantly improve safety and control by minimizing the reaction volume at any given time.[8]
Q3: I am observing the formation of significant byproducts, leading to low yields. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can occur during the Grignard synthesis of phosphine oxides:
-
Wurtz coupling: The reaction of the aryl halide with unreacted magnesium can lead to the formation of biphenyl derivatives. This is often minimized by ensuring the aryl halide is added slowly to the magnesium suspension, rather than the other way around.
-
Incomplete reaction: If the Grignard reagent is not fully formed before the addition of the diethyl phosphite, unreacted starting materials will contaminate the product. Use of in-situ monitoring can confirm the completion of the Grignard formation step.[7][9]
-
Over-addition of Grignard reagent: The Grignard reagent can react with the product phosphine oxide. Stoichiometric control is critical.
B. Handling of Pyrophoric and Moisture-Sensitive Reagents
Many organophosphorus syntheses involve pyrophoric reagents like n-butyllithium or sodium hydride, and moisture-sensitive compounds.[1][10]
Q1: What are the essential safety precautions when handling pyrophoric reagents like sodium hydride?
A1: Pyrophoric materials can ignite spontaneously on contact with air or moisture.[11] Strict adherence to safety protocols is non-negotiable.
-
Work in an inert atmosphere: All manipulations should be performed in a fume hood under a blanket of inert gas (argon or nitrogen) or inside a glovebox.[10][12]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[11][13][14] Avoid synthetic clothing.[14]
-
Dispensing: Pyrophoric solids are often dispensed as a mineral oil dispersion. Weighing the required amount can be done quickly in the air, but the container must be flushed with inert gas before re-sealing.[10] For transferring pyrophoric liquids, use proper syringe or cannula techniques.[13]
-
Quenching: Never quench pyrophoric reagents with water. Small excesses can be slowly and carefully quenched by adding a less reactive alcohol like isopropanol, followed by ethanol, and then water, all while cooling the reaction vessel.
C. Purification Challenges
The purification of phosphine oxides can be challenging due to their polarity and crystalline nature.[15]
Q1: I am having difficulty removing the triphenylphosphine oxide byproduct from a related reaction. Are there general strategies for phosphine oxide removal that can be applied here?
A1: While your target molecule is not triphenylphosphine oxide (TPPO), the strategies for removing this common byproduct are often applicable to other phosphine oxides due to their similar polarity.
-
Crystallization: If your desired product is significantly less polar than the phosphine oxide, crystallization from a mixed solvent system (e.g., diethyl ether/hexane or dichloromethane/hexane) can be effective.[15] The phosphine oxide may precipitate out, allowing for its removal by filtration.[16]
-
Column Chromatography: This is a standard method, but the high polarity of phosphine oxides can lead to tailing on silica gel. A more polar eluent system may be required. In some cases, using a different stationary phase like alumina can be beneficial.
-
Precipitation with Metal Salts: Triphenylphosphine oxide is known to form complexes with metal salts like zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂), which then precipitate from solution.[17] This could be a viable strategy for your target phosphine oxide as well.
Q2: My final product is difficult to crystallize. What techniques can I try?
A2: Difficulty with crystallization can be due to residual solvent or impurities.
-
High Vacuum Drying: Ensure all solvent is removed by drying the crude product under a high vacuum, possibly with gentle heating.[4]
-
Solvent Screening: Experiment with a variety of solvent systems for crystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
III. Experimental Protocols & Workflows
A. Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
Step 1: Preparation of the Grignard Reagent
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings.
-
If the reaction does not initiate (as indicated by a color change and gentle reflux), gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Diethyl Phosphite
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of diethyl phosphite in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1]
B. Workflow Diagram
Caption: Workflow for the synthesis of this compound.
IV. Safety Considerations for Organophosphorus Compounds
Organophosphorus compounds, as a class, can exhibit significant toxicity.[18] While this compound itself is primarily an irritant, it is crucial to handle it and all related reagents with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling organophosphorus compounds.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Organophosphorus waste should not be mixed with household garbage.[19]
-
Emergency Procedures: Be familiar with the location of safety showers and eyewash stations. In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.[20] For large spills or fires involving organophosphorus compounds, evacuate the area and contact emergency services.
V. Data Summary Table
| Property | Value | Reference |
| Molecular Formula | C₁₄H₈F₆OP⁺ | [21] |
| Molecular Weight | 338.19 g/mol | |
| Appearance | Solid | |
| CAS Number | 15929-43-8 | |
| Storage | Inert atmosphere, 2-8°C |
VI. References
-
EvitaChem. Buy this compound (EVT-3041269) | 15929-43-8. --INVALID-LINK--
-
Fogh, A. A., et al. Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. --INVALID-LINK--
-
METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. --INVALID-LINK--
-
Am Ende, D. J., et al. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. --INVALID-LINK--
-
University of New Mexico. Pyrophoric Standard Operating Procedure | SOP. --INVALID-LINK--
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. --INVALID-LINK--
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. --INVALID-LINK--
-
University of California, Los Angeles. Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety. --INVALID-LINK--
-
American Chemical Society. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. --INVALID-LINK--
-
Carnegie Mellon University. Pyrophoric Handling Procedure. --INVALID-LINK--
-
Eli Lilly and Company. Grignard Reactions Go Greener with Continuous Processing. --INVALID-LINK--
-
METTLER TOLEDO. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. --INVALID-LINK--
-
Dhokale, R. A., & Mhaske, S. B. Facile synthesis of α-aminophosphine oxides from diarylphosphine oxides, arynes and formamides. Chemical Communications. --INVALID-LINK--
-
ResearchGate. Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy | Request PDF. --INVALID-LINK--
-
Wu, J., et al. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. --INVALID-LINK--
-
Rassukana, Y., et al. Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv. --INVALID-LINK--
-
BenchChem. The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis. --INVALID-LINK--
-
ResearchGate. Challenges in synthesis of primary phosphines and phosphine oxides: Primary phosphines oxidize easily in air, primary phosphine oxides spontaneously disproportionate. --INVALID-LINK--
-
Busacca, C. A., et al. SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES: BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE OXIDE and BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINE. Organic Syntheses. --INVALID-LINK--
-
ResearchGate. ORGANOPHOSPHORUS CHEMICAL SECURITY FROM A PEACEFUL PERSPECTIVE: SUSTAINABLE PRACTICES IN SYNTHESIS, DECONTAMINATION AND DETECTION | Request PDF. --INVALID-LINK--
-
Ellwood, S., et al. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. --INVALID-LINK--
-
Safety Data Sheet. Organophosphorus Pesticide Standard (1X1 mL). --INVALID-LINK--
-
National Institutes of Health. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. --INVALID-LINK--
-
Chemsrc. CAS#:15929-43-8 | this compound. --INVALID-LINK--
-
PubChem. This compound | C14H8F6OP+ | CID 12022239. --INVALID-LINK--
-
Sigma-Aldrich. This compound | 15929-43-8. --INVALID-LINK--
-
National Institutes of Health. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. --INVALID-LINK--
-
Wikipedia. Organophosphorus chemistry. --INVALID-LINK--
-
Cleveland Clinic. Organophosphate Poisoning: What It Is, Symptoms & Treatment. --INVALID-LINK--
-
MDPI. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. --INVALID-LINK--
-
Merck. This compound. --INVALID-LINK--
-
ResearchGate. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. --INVALID-LINK--
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. --INVALID-LINK--
-
PubMed. Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. --INVALID-LINK--
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. --INVALID-LINK--
-
Chemball.com. Buy Bulk this compound from Manufacturing Company. --INVALID-LINK--
-
ACS Publications. Asymmetric Hydrogen Atom Transfer. --INVALID-LINK--
-
ResearchGate. (PDF) Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. --INVALID-LINK--
-
MDPI. Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. --INVALID-LINK--
References
- 1. Buy this compound (EVT-3041269) | 15929-43-8 [evitachem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. cmu.edu [cmu.edu]
- 12. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. pnnl.gov [pnnl.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 19. agilent.com [agilent.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the yield of reactions utilizing Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Technical Support Center: Bis(4-(trifluoromethyl)phenyl)phosphine Oxide
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges and unlock the full potential of this versatile reagent and ligand precursor in your catalytic reactions. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its derivatives.
Q1: What is this compound and where is it primarily used?
A: this compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen and single-bonded to two 4-(trifluoromethyl)phenyl groups. While it can be used directly in some applications like materials science[1], its primary role in synthetic chemistry is as a stable, air-tolerant precursor to the corresponding secondary phosphine, Bis(4-(trifluoromethyl)phenyl)phosphine. This phosphine is a valuable ligand for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[2][3] The electron-withdrawing trifluoromethyl (-CF₃) groups significantly influence the electronic properties of the ligand, which is a key factor in its catalytic performance.[4]
Q2: How does the "phosphine oxide" form relate to the active phosphine ligand?
A: Secondary phosphine oxides (SPOs) like this one exist in equilibrium with their trivalent phosphinous acid tautomer (RR'P-OH).[5][6] In the presence of a transition metal catalyst precursor (like a palladium salt), the phosphinous acid form can coordinate to the metal center, effectively acting as the ligand in situ.[5][7] More commonly, the phosphine oxide is reduced to the secondary phosphine (RR'P-H) using a reducing agent like a silane, which is then used to generate the active catalytic species.[8] The phosphine oxide form is significantly more stable to air oxidation than the corresponding phosphine, making it easier to handle and store.
Q3: What are the key safety and handling considerations for this compound?
A: Bis(4-(trifluoromethyl)phenyl)phosphine and its oxide precursor should be handled with care in a well-ventilated fume hood. The corresponding phosphine is classified as toxic if swallowed and can cause serious eye damage.[9] Appropriate personal protective equipment (PPE), including safety glasses or a face shield, and chemical-resistant gloves, is mandatory.[9] While the phosphine oxide is generally more stable, it's good practice to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential degradation and ensure reproducibility in your reactions.
Q4: Why would I choose a ligand derived from this phosphine oxide over other common phosphine ligands?
A: The choice of ligand is critical for optimizing any cross-coupling reaction.[4][10] The two -CF₃ groups on the phenyl rings of this ligand make it electron-deficient. Electron-poor phosphine ligands can have several beneficial effects:
-
Enhanced Catalyst Stability: They can form more stable complexes with the metal center, potentially preventing catalyst decomposition at high temperatures.[4]
-
Facilitating Reductive Elimination: In many catalytic cycles, the final product-forming step is reductive elimination. Electron-withdrawing ligands can accelerate this step, leading to higher turnover numbers and improved yields.
-
Modulating Reactivity: For certain challenging substrates, such as electron-rich aryl chlorides, an electron-deficient ligand can be essential to promote the initial oxidative addition step.[11]
Part 2: Troubleshooting Guide for Low Reaction Yield
This section provides a structured approach to diagnosing and resolving common issues that lead to poor yields in cross-coupling reactions utilizing ligands derived from this compound.
Initial Diagnosis Workflow
Before diving into specific parameters, use this logical workflow to narrow down the potential source of the problem.
Caption: Troubleshooting decision tree for low reaction yield.
Q5: My reaction isn't working at all. I only see starting materials. Is my catalyst inactive?
A: Complete inactivity often points to a problem with the generation of the active Pd(0) species.
-
Causality: The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) complex.[12] If you start with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. If this reduction fails, or if the resulting Pd(0) is immediately oxidized or precipitates as palladium black, the catalytic cycle will never begin. The use of pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) species, is often a more reliable approach.[13][14]
-
Troubleshooting Steps:
-
Oxygen Exclusion: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent thoroughly (e.g., via sparging with argon or three freeze-pump-thaw cycles). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand itself, rendering them inactive.
-
Pre-catalyst Choice: Switch from a simple salt like Pd(OAc)₂ to a commercially available pre-catalyst.[13][15] These are designed for clean and efficient generation of the active catalyst.
-
Ligand Integrity: If you are reducing the phosphine oxide precursor yourself, confirm the reduction was successful via ³¹P NMR before use. Incomplete reduction means you are not adding the correct amount of ligand.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water and other impurities can interfere with the catalyst activation process.
-
Q6: I see palladium black crashing out of my reaction. What does this mean and how can I prevent it?
A: The formation of palladium black (insoluble, bulk Pd metal) is a classic sign of catalyst decomposition. The phosphine ligand's job is to stabilize the soluble, catalytically active palladium species.
-
Causality: Decomposition occurs when the Pd(0) center is not sufficiently protected by the phosphine ligand. This can happen if the ligand concentration is too low, the temperature is too high for the specific ligand-metal complex, or the ligand itself is degrading. Phosphine oxides, when used directly, can act as labile ligands that stabilize palladium nanoparticles and prevent agglomeration.[16][17]
-
Troubleshooting Steps:
-
Increase Ligand:Metal Ratio: A common starting point is a 1.1:1 to 2:1 ratio of ligand to palladium. Try increasing this to 3:1 or 4:1. The excess ligand can help stabilize the catalyst and prevent aggregation.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Determine if the reaction can proceed efficiently at a lower temperature. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.
-
Check Ligand Purity: Impurities in the ligand can accelerate decomposition. Ensure your phosphine (or its precursor) is of high purity.
-
Q7: My reaction is clean but stalls at ~50% conversion. How can I push it to completion?
A: Stalled reactions suggest that the catalyst is losing activity over time or that the reaction conditions are not optimal for the specific substrates being used.
-
Causality: Catalyst deactivation can occur for reasons other than precipitation, such as the formation of off-cycle, unreactive complexes. Alternatively, the reaction rate may simply be too slow under the current conditions to reach completion in a reasonable timeframe. Factors like base strength and solvent choice play a massive role in the efficiency of the catalytic cycle.[13]
-
Troubleshooting Steps:
-
Base Selection: The base is critical, particularly in reactions like Buchwald-Hartwig amination.[12] If you are using a weaker base (e.g., K₂CO₃), try switching to a stronger, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS. The pKa of the N-H or B-OH bond you are trying to activate is a key consideration.[15]
-
Solvent Screening: Solubility is a frequently underestimated cause of poor reaction performance.[13] Ensure all components, especially the base, are at least partially soluble. Aromatic solvents (toluene, xylene) and ethereal solvents (dioxane, THF, CPME) are common choices.[13] A screen of different solvent systems is highly recommended.
-
Increase Catalyst Loading: While not ideal for process chemistry, for initial discovery, increasing the catalyst loading from 1-2 mol% to 5 mol% can often overcome sluggish reactivity and push the reaction to completion.
-
| Parameter | Initial Condition | Recommended Change & Rationale |
| Base | K₂CO₃ | Switch to NaOt-Bu or LiHMDS. Stronger bases facilitate deprotonation of the nucleophile or transmetalation. |
| Solvent | THF | Try Toluene or Dioxane. Higher boiling points allow for higher reaction temperatures, increasing reaction rate. |
| Concentration | 0.1 M | Increase to 0.5 M. For bimolecular reactions, higher concentration can increase the rate. |
| Catalyst Loading | 1 mol% | Increase to 3-5 mol%. Compensates for slow catalyst turnover or partial deactivation. |
| Table 1: Recommended Parameter Adjustments for Stalled Reactions. |
Q8: I'm performing a Buchwald-Hartwig amination with an aryl chloride, and the yield is very low. Why?
A: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in cross-coupling reactions.[18]
-
Causality: The rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center. The C-Cl bond is significantly stronger than the C-Br or C-I bond, making this step much more challenging. This is where the choice of an electron-rich, sterically hindered ligand is often crucial. However, your electron-deficient ligand can still be effective if other conditions are optimized.
-
Protocol for Aryl Chloride Amination:
-
Ligand/Catalyst: Use a higher catalyst loading, typically 2-5 mol%. Ensure a Ligand:Pd ratio of at least 2:1.
-
Base: A very strong base is almost always required. Sodium tert-butoxide (NaOt-Bu) is the standard choice.
-
Solvent: A high-boiling solvent like toluene or dioxane is necessary to achieve the required temperatures.
-
Temperature: Reactions often require temperatures in the range of 100-120 °C.
-
Reaction Time: Be patient. These reactions can require 12-24 hours to reach full conversion.
-
Q9: My reaction is messy, with multiple side products. What are the likely culprits?
A: Side product formation can stem from substrate instability, competing reaction pathways, or catalyst-driven side reactions.
-
Causality: Common side products in cross-coupling reactions include hydrodehalogenation (where the aryl halide is reduced to an arene) and homocoupling (where two molecules of the aryl halide or two molecules of the nucleophile couple). These can be promoted by moisture, incorrect base choice, or suboptimal temperatures.
-
Troubleshooting Steps:
-
Hydrodehalogenation: This often occurs if there are trace amounts of water or if the amine/alcohol nucleophile can undergo β-hydride elimination. Ensure rigorously anhydrous conditions. If using an amine with β-hydrogens, sometimes a change in ligand or base can suppress this pathway.
-
Homocoupling: This can be a sign that the transmetalation or reductive elimination step is slow compared to competing pathways. A change in solvent or a more coordinating ligand might be necessary.
-
Protecting Group Instability: If your substrates contain sensitive functional groups, they may not be stable to the strong base or high temperatures used.[18] Re-evaluate your protecting group strategy for one that is more robust under the reaction conditions.
-
Q10: Can the phosphine oxide itself participate in the reaction and cause problems?
A: Yes, although it is less common. While often considered a stable precursor, the phosphine oxide can act as a ligand itself.[16][19] The P=O bond is polar and the oxygen can coordinate to the metal center. This coordination is generally weak but can, in some cases, influence the catalytic activity or lead to the formation of undesired complexes.[16] If you suspect this is an issue, the best course of action is to perform a pre-reduction of the phosphine oxide to the phosphine and purify it before adding it to the reaction mixture. This ensures that you are using a well-defined ligand system.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 双(4-三氟甲苯基)膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 15. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 16. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Handling and storage of air-sensitive phosphine ligands like Bis(4-(trifluoromethyl)phenyl)phosphine
Welcome to the Technical Support Center for Air-Sensitive Phosphine Ligands. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical reagents in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and storage of air-sensitive phosphine ligands, with a specific focus on electron-deficient systems such as Bis(4-(trifluoromethyl)phenyl)phosphine .
Our approach is rooted in explaining the fundamental principles behind the recommended procedures, ensuring not only the success of your experiments but also the safety and integrity of your research.
Table of Contents
-
Understanding the Challenge: The "Air-Sensitive" Nature of Phosphine Ligands
-
Frequently Asked Questions (FAQs)
-
Storage and Handling
-
Ligand Quality and Purity
-
Safety and Disposal
-
-
Troubleshooting Guide: When Reactions Go Wrong
-
Issue 1: Low or No Reaction Yield
-
Issue 2: Formation of Palladium Black
-
Issue 3: Inconsistent Results
-
-
Experimental Protocols
-
Protocol 1: Standard Procedure for Handling Solid Air-Sensitive Phosphine Ligands Using a Glovebox
-
Protocol 2: Quality Control of Phosphine Ligands via ³¹P NMR Spectroscopy
-
-
References
Understanding the Challenge: The "Air-Sensitive" Nature of Phosphine Ligands
Phosphine ligands (PR₃) are indispensable in transition-metal catalysis due to their unique ability to tune the electronic and steric properties of the metal center.[1][2] Their efficacy stems from the phosphorus atom's lone pair of electrons, which forms a coordinate bond with the metal. However, this same lone pair makes many phosphines susceptible to oxidation by atmospheric oxygen, a process that can be detrimental to catalytic activity.[3]
The primary degradation pathway for a tertiary phosphine is its oxidation to the corresponding phosphine oxide (R₃P=O).[4] Phosphine oxides are generally poor ligands as they do not coordinate effectively to the metal center, leading to catalyst deactivation and compromised reaction outcomes.[3]
The susceptibility of a phosphine ligand to oxidation is influenced by its electronic and steric properties:
-
Electronic Effects: Electron-rich phosphines, such as trialkylphosphines (e.g., tri-n-butylphosphine), are more nucleophilic and thus more readily oxidized.[5] Conversely, phosphines with electron-withdrawing groups, like the trifluoromethyl groups in Bis(4-(trifluoromethyl)phenyl)phosphine, have lower electron density on the phosphorus atom. This makes them less prone to oxidation and generally more stable to handle in air for brief periods compared to their electron-rich counterparts.[6][7]
-
Steric Hindrance: Bulky substituents around the phosphorus atom can physically block the approach of oxygen, kinetically slowing down the oxidation process.[3]
Even for "air-stable" solids, it is best practice to handle them under an inert atmosphere, especially when preparing solutions or setting up reactions, as dissolved oxygen in solvents can be a significant issue.[5]
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid Bis(4-(trifluoromethyl)phenyl)phosphine?
A1: Solid phosphine ligands should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen).[8] The ideal location is inside a glovebox with low oxygen and moisture levels (<1 ppm). If a glovebox is not available, store the ligand in its original container, tightly sealed with Parafilm®, inside a desiccator that is periodically purged with an inert gas. For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation.
Q2: I don't have a glovebox. How can I safely handle a solid air-sensitive phosphine ligand?
A2: You can use a Schlenk line, which allows for the manipulation of air-sensitive compounds in glassware under an inert atmosphere.[9] The key is to minimize the exposure time to air. You can quickly weigh the solid in the air and immediately transfer it to a pre-dried Schlenk flask that is being purged with a positive pressure of inert gas. Alternatively, for more sensitive ligands, you can perform the weighing in a "ghetto-glove box," which can be a container or bag continuously flushed with an inert gas.[10]
Q3: What is the difference between using a glovebox and a Schlenk line?
A3: Both provide an inert atmosphere but are suited for different operations.
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously maintained inert atmosphere with very low O₂/H₂O levels (<1 ppm).[9] | Creates an inert atmosphere in individual flasks via evacuate-refill cycles. Purity is technique-dependent.[9] |
| Manipulation | Direct handling of solids and liquids using integrated gloves. Ideal for weighing and manipulations.[11] | Indirect manipulation via septa using syringes and cannulas.[3] |
| Scale | Best for small to medium-scale work and storage of solids.[9] | Suitable for a wide range of reaction scales. |
| Cost & Maintenance | Higher initial cost and requires regular maintenance.[9] | Lower initial cost but requires skilled technique for best results. |
Caption: Comparison of Glovebox and Schlenk Line for handling air-sensitive compounds.
Ligand Quality and Purity
Q4: How can I check the purity of my Bis(4-(trifluoromethyl)phenyl)phosphine before use?
A4: The most effective method is ³¹P NMR spectroscopy .[3] By taking a spectrum of a small sample dissolved in a deuterated solvent under an inert atmosphere, you can verify its purity. The pure phosphine will have a characteristic chemical shift. The presence of its corresponding phosphine oxide, a common impurity, will appear as a separate peak at a different chemical shift. For a detailed protocol, see Protocol 2 .
Q5: I see a second peak in the ³¹P NMR spectrum of my phosphine ligand. What is it?
A5: The most common impurity is the corresponding phosphine oxide, formed by oxidation. For Bis(4-(trifluoromethyl)phenyl)phosphine, you would expect to see a peak for the phosphine and another for Bis(4-(trifluoromethyl)phenyl)phosphine oxide.[12] The integration of these peaks can give you a quantitative measure of the purity of your ligand. It is generally recommended to use phosphine ligands with >95% purity for consistent and reproducible results.
Safety and Disposal
Q6: What are the primary safety hazards associated with fluorinated phosphine ligands?
A6: While specific data for every compound varies, organophosphorus compounds, including fluorinated ones, should be handled with care. Potential hazards include toxicity upon inhalation, ingestion, or skin absorption, as well as skin and eye irritation.[13][14] Always handle these compounds in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Q7: How should I dispose of waste containing Bis(4-(trifluoromethyl)phenyl)phosphine and its oxide?
A7: Waste containing phosphine ligands and their byproducts should be treated as hazardous chemical waste.[15]
-
Solid Waste: Collect contaminated consumables (e.g., weighing paper, gloves, silica gel) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all reaction residues and solvent washes into a labeled hazardous waste container. Do not dispose of this waste down the sanitary sewer.[16]
-
Deactivation (for large quantities or unreacted material): For specific deactivation procedures, it is best to consult your institution's environmental health and safety (EHS) office and the manufacturer's Safety Data Sheet (SDS).[17] A common method involves carefully oxidizing the phosphine to the less reactive phosphine oxide using a suitable oxidizing agent (e.g., dilute hydrogen peroxide or bleach) under controlled conditions, but this should only be performed by trained personnel.[4]
Troubleshooting Guide: When Reactions Go Wrong
A systematic approach is crucial when troubleshooting reactions involving air-sensitive ligands.
Issue 1: Low or No Reaction Yield
This is the most common sign that your catalytic system is not performing as expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Ligand | 1. Verify Ligand Purity: Run a ³¹P NMR on your ligand stock. 2. Use Fresh Ligand: If significant oxidation is observed (>5%), use a fresh bottle or purify the existing stock. | The phosphine oxide is a catalyst poison. Even small amounts can significantly impact reaction efficiency.[3] |
| Presence of Oxygen | 1. Improve Degassing: Ensure solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles). 2. Check Inert Atmosphere Setup: Ensure your Schlenk line or glovebox is functioning correctly and all connections are secure. | Dissolved oxygen in solvents is a primary culprit for ligand oxidation and catalyst deactivation.[4][5] |
| Incorrect Stoichiometry | 1. Check Ligand-to-Metal Ratio: Verify that the correct ratio of ligand to metal precursor is being used for your specific reaction. | An insufficient amount of ligand can lead to the formation of unstable, inactive metal species.[8] |
| Substrate/Reagent Issues | 1. Verify Reagent Purity: Impurities in starting materials or bases can poison the catalyst. Purify if necessary. | Moisture or other reactive impurities in your substrates or base can interfere with the catalytic cycle.[8] |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a definitive sign of catalyst decomposition and aggregation.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Ligand | 1. Increase Ligand Loading: A slight excess of the phosphine ligand relative to the palladium precursor can help. | The ligand stabilizes the active Pd(0) species and prevents it from aggregating into inactive palladium black.[8] |
| High Temperature | 1. Lower Reaction Temperature: Running the reaction at a lower temperature may improve catalyst stability, though it may require longer reaction times. | High temperatures can accelerate the rate of catalyst decomposition pathways.[8] |
| Presence of Oxygen | 1. Improve Air-Free Technique: As with low yield, ensure all components are rigorously deoxygenated. | Oxygen can lead to the oxidation of the Pd(0) catalyst, promoting its precipitation.[8] |
Issue 3: Inconsistent Results
Poor reproducibility between reaction batches often points to handling inconsistencies.
-
Standardize Your Procedure: Ensure that every step, from glassware drying to solvent degassing and reagent addition, is performed identically for each run.
-
Use a Stock Solution: For highly sensitive or frequently used ligands, preparing a stock solution in a thoroughly degassed solvent inside a glovebox can improve consistency. This solution should be stored under an inert atmosphere in a sealed container, preferably in a freezer.[8]
-
Document Everything: Keep detailed notes of each experiment, including the age of the reagents, the specific inert atmosphere techniques used, and any observations.
Experimental Protocols
Protocol 1: Standard Procedure for Handling Solid Air-Sensitive Phosphine Ligands Using a Glovebox
This protocol ensures the highest integrity when handling sensitive solids like Bis(4-(trifluoromethyl)phenyl)phosphine.
Materials:
-
Glovebox with an inert atmosphere (N₂ or Ar, <1 ppm O₂, <1 ppm H₂O)
-
Analytical balance (inside the glovebox)
-
Spatula, weighing paper, or weighing boat
-
Oven-dried glassware (e.g., Schlenk flask) sealed with a rubber septum or glass stopper
-
Degassed solvent
Workflow Diagram:
Caption: Workflow for handling solid air-sensitive ligands in a glovebox.
Procedure:
-
Preparation: Place the sealed container of the phosphine ligand, along with all necessary oven-dried glassware and tools (spatula, weighing paper), into the glovebox antechamber.
-
Inerting: Cycle the antechamber at least three times by evacuating to a vacuum and refilling with the inert gas of the glovebox.[8]
-
Transfer: Once the antechamber is fully purged, transfer the items into the main glovebox chamber.
-
Weighing: Allow the ligand container to equilibrate to the glovebox temperature. Carefully weigh the desired amount of the phosphine ligand onto the weighing paper or directly into your reaction flask using the balance inside the glovebox.
-
Sealing: Securely seal the reaction flask (with a septum or glass stopper) before removing it from the glovebox. Tightly reseal the main container of the phosphine ligand.
-
Removal: Place the sealed reaction flask back into the antechamber, cycle it, and then remove it for your experiment.
Protocol 2: Quality Control of Phosphine Ligands via ³¹P NMR Spectroscopy
This protocol allows for the direct and quantitative assessment of ligand purity.[3]
Workflow Diagram:
Caption: Workflow for assessing phosphine ligand purity via ³¹P NMR.
Procedure:
-
Sample Preparation: Inside a glovebox or under a positive flow of inert gas, prepare a sample by dissolving approximately 5-10 mg of the phosphine ligand in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Sealing: Cap the NMR tube and securely wrap the cap with Parafilm® to prevent air ingress during transfer to the NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use an external reference of 85% H₃PO₄ (δ = 0 ppm).
-
Data Analysis:
-
Identify the peak corresponding to the phosphine and the peak for the phosphine oxide. For this compound, the chemical shift is reported to be around δ 21.5-22.6 ppm (in CDCl₃), though this can vary slightly based on conditions.[12] The corresponding phosphine will have a different, characteristic shift.
-
Integrate the area of both peaks.
-
Calculate the percentage of the phosphine ligand relative to the total phosphorus-containing species.
-
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. eiga.eu [eiga.eu]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. andrewliu.com.hk [andrewliu.com.hk]
Technical Support Center: Recrystallization of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Welcome to the technical support center for the purification of Bis(4-(trifluoromethyl)phenyl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity material consistently in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: The most effective and commonly cited solvent system for the recrystallization of this compound is a binary mixture of methyl tert-butyl ether (MTBE) and hexanes.[1] In this system, MTBE acts as the primary solvent in which the compound is soluble at elevated temperatures, while hexanes serve as the anti-solvent to induce precipitation upon cooling.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a light yellow to yellow solid.[2] The reported melting point is in the range of 67-69 °C.[2] A broad or depressed melting point is indicative of impurities.
Q3: How should I store this compound?
A3: This compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[2][3]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials, such as tris(4-(trifluoromethyl)phenyl)phosphine oxide, or byproducts from the synthesis.[2] Aromatic impurities, like 1,3-bis(trifluoromethyl)benzene, have been noted in the synthesis of similar compounds and can inhibit proper crystallization by increasing the solubility of the desired product in the anti-solvent.[4]
Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A5: This phenomenon, known as "oiling out," is a common issue in recrystallization. It occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating. Our detailed troubleshooting guide below provides several strategies to address this.
Recrystallization Workflow
// Nodes A [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in Minimum\nHot MTBE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Hot Filtration\n(if necessary)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Slow Cooling to\nRoom Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Add Hexanes\n(Anti-solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Vacuum Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Wash with Cold Hexanes", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Dry Under Vacuum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Pure Crystalline Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B [label=" Initial Step"]; B -> C [label=" Remove Insolubles"]; C -> D [label=" Initiate Crystallization"]; B -> D [style=dashed, label=" If no insolubles"]; D -> E [label=" Induce Precipitation"]; E -> F [label=" Maximize Yield"]; F -> G [label=" Isolate Crystals"]; G -> H [label=" Remove Soluble Impurities"]; H -> I [label=" Remove Solvent"]; I -> J [label=" Final Product"]; } .enddot
Caption: A stepwise workflow for the recrystallization of this compound.
Detailed Experimental Protocol
This protocol is a robust starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Hexanes, anhydrous
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate with a water/oil bath
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar and condenser, add the crude this compound. Add a minimal amount of MTBE to the flask. Heat the mixture gently with stirring until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Precipitation: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals.
-
Addition of Anti-solvent: Once the solution has reached room temperature, slowly add hexanes with gentle swirling. You should observe the formation of a precipitate. Continue adding hexanes until the precipitation appears to be complete. A typical starting ratio of MTBE to hexanes can be around 1:3 to 1:5 by volume, but this may need to be optimized.
-
Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a light yellow to yellow crystalline solid.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling Out" (Product separates as a liquid) | 1. The solution is too concentrated, leading to precipitation above the compound's melting point. 2. The cooling rate is too fast. 3. High levels of impurities are depressing the melting point. | 1. Re-heat the solution and add a small amount of additional MTBE to decrease the saturation.[5] 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Consider a preliminary purification step like a quick filtration through a silica plug if impurity levels are suspected to be very high. |
| No Crystals Form | 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated but nucleation has not occurred. | 1. Gently heat the solution to evaporate some of the MTBE and then cool again. 2. Try scratching the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure this compound, if available. |
| Low Yield | 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete precipitation. 4. Aromatic impurities are solubilizing the product.[4] | 1. Concentrate the filtrate by evaporating some solvent and cool again to recover more product. 2. Ensure all equipment for hot filtration is adequately pre-heated. 3. Increase the proportion of hexanes or cool the solution for a longer period in the ice bath. 4. If aromatic impurities are suspected from the synthesis, a pre-purification step may be necessary. |
| Poor Crystal Quality (e.g., fine powder, amorphous solid) | 1. The solution was cooled too rapidly. 2. The solution was agitated too vigorously during cooling. | 1. Repeat the recrystallization with a slower cooling rate. 2. Avoid excessive stirring or agitation as the solution cools. |
Troubleshooting Logic Diagram
// Nodes Start [label="Recrystallization Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OilingOut [label="Product 'Oils Out'?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NoCrystals [label="No Crystals Form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_OilingOut1 [label="Re-heat, add more MTBE,\ncool slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_NoCrystals1 [label="Evaporate some solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoCrystals2 [label="Scratch flask or\nadd seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_LowYield1 [label="Concentrate filtrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_LowYield2 [label="Optimize anti-solvent ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> OilingOut; OilingOut -> NoCrystals [label="No"]; NoCrystals -> LowYield [label="No"];
OilingOut -> Sol_OilingOut1 [label="Yes"]; NoCrystals -> Sol_NoCrystals1 [label="Yes"]; Sol_NoCrystals1 -> Sol_NoCrystals2 [style=dashed, label="If needed"]; LowYield -> Sol_LowYield1 [label="Yes"]; Sol_LowYield1 -> Sol_LowYield2 [style=dashed, label="Also consider"]; } .enddot
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Technical Support Center: Chromatographic Purification of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of bis(4-(trifluoromethyl)phenyl)phosphine oxide from complex reaction mixtures. Our focus is on delivering field-proven insights and robust methodologies to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify using standard chromatography?
A: The purification challenge stems from a combination of its chemical properties. The phosphine oxide group (P=O) is highly polar, leading to strong interactions with silica gel. Furthermore, the two trifluoromethyl (CF3) groups are strongly electron-withdrawing, which can influence the molecule's interaction with the stationary phase and its solubility. This often results in significant peak tailing, low recovery, or poor separation from other polar impurities or starting materials.
Q2: What are the most common impurities I should expect?
A: Impurities are highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as (4-(trifluoromethyl)phenyl)magnesium bromide or a phosphorus precursor.
-
Corresponding Phosphine: The unoxidized bis(4-(trifluoromethyl)phenyl)phosphine, which is significantly less polar.
-
Solvent Adducts or Degradation Products: The compound may degrade on highly acidic silica gel.[1]
Q3: Should I use normal-phase or reversed-phase chromatography?
A: Normal-phase chromatography on silica gel is the most common and generally successful method.[2] It is well-suited for separating the polar phosphine oxide from less polar byproducts. Reversed-phase HPLC (e.g., with a C18 column) can also be effective, particularly for analytical purposes or for separating the target compound from very polar, water-soluble impurities.[3][4] The choice depends on the specific impurities present in your reaction mixture.
Q4: My compound seems to be smearing/streaking down the column. What is happening?
A: This is a classic sign of overloading the column or strong, undesirable interactions with the stationary phase. The high polarity of the phosphine oxide can lead to slow desorption from the silica surface, causing the band to broaden. Lowering the amount of crude material loaded or modifying the mobile phase with a more polar solvent or an additive can resolve this.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chromatographic principles.
Issue 1: Poor Separation Between Product and Impurities
Q: My TLC shows two spots, but on the column, they co-elute. What went wrong?
A: This is a common issue that can arise from several factors:[1]
-
Overloading: The column is saturated, exceeding its capacity to resolve the components. Reduce the sample load significantly (a good rule of thumb is 1-5% of the silica gel mass).
-
Solvent System Mismatch: The solvent system that works for the thin, analytical layer of a TLC plate may not translate perfectly to the thick bed of a flash column. The heat generated during elution can also alter separation. Re-optimize your solvent system using TLC, aiming for a larger difference in Rf values (ΔRf > 0.2).
-
On-Column Degradation: One compound may be degrading into the other on the silica gel during the extended time of the column run. You can test for this by spotting your purified compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting to see if new spots have appeared.[1]
Issue 2: The Compound Won't Elute from the Column
Q: I've run many column volumes of my mobile phase, but I can't find my product. Where is it?
A: This indicates that your mobile phase is not polar enough to move the highly polar phosphine oxide.
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the concentration of the more polar solvent in your mixture. For a hexane/ethyl acetate system, increase the ethyl acetate percentage. If you are already at 100% ethyl acetate, a common next step is to add a small amount (1-5%) of methanol to the ethyl acetate.[2][5]
-
Solution 2: Check for Insolubility. Your compound may have precipitated at the top of the column if it is not soluble in the mobile phase. This is common when using the "dry loading" technique if the initial elution solvent is too nonpolar.[5] Start with a slightly more polar mobile phase to ensure the compound enters the column.
-
Solution 3: Possible Decomposition. In some cases, highly sensitive compounds can irreversibly bind to or decompose on the silica.[1] If you suspect this, consider using a less acidic stationary phase like alumina or deactivating the silica gel.
Issue 3: Severe Peak Tailing
Q: My compound elutes, but as a long, trailing smear, contaminating many fractions. How can I get a sharp peak?
A: Peak tailing is typically caused by strong, non-ideal interactions between your polar phosphine oxide and acidic silanol groups on the silica surface.
-
Solution 1: Use a Mobile Phase Modifier. Add a small amount (0.1-1%) of a polar, competitive agent like triethylamine (TEA) or acetic acid to your mobile phase. For a neutral-to-basic compound like a phosphine oxide, TEA can mask the acidic silanol sites, improving peak shape.[6]
-
Solution 2: Deactivate the Silica Gel. Before loading your sample, you can flush the packed column with your mobile phase containing 1-2% triethylamine. This neutralizes the most active sites on the silica.[6]
-
Solution 3: Switch to a Different Stationary Phase. If tailing persists, consider using a diol-bonded or amine-bonded silica phase, which have different surface properties and may provide better peak shape for your compound.[6]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common chromatography problems encountered during the purification of this compound.
Caption: A decision tree for troubleshooting common chromatography issues.
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal solvent system before committing to a large-scale column.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). In separate vials, dissolve samples of your starting materials and a pure standard of the product, if available.
-
Spot the TLC Plate: Using a capillary tube, spot each sample onto the baseline of a silica gel TLC plate. Keep the spots small and concentrated.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase. Start with a mid-polarity system, such as 70:30 Hexane:Ethyl Acetate.
-
Analyze Rf Values: After elution, visualize the spots (e.g., using a UV lamp). Calculate the Retention Factor (Rf) for your target compound.
-
Optimize: Adjust the solvent ratio to achieve an Rf value for your product of approximately 0.2-0.35 .[5] This provides the best balance between resolution and elution time on a flash column. A good separation requires that the Rf of the closest impurity is at least 0.2 units different from your product's Rf.
Table 1: Example TLC Solvent System Optimization
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Product Rf | Impurity A Rf | ΔRf | Assessment |
| 1 | 80:20 | 0.10 | 0.15 | 0.05 | Poor elution and separation. Increase polarity. |
| 2 | 60:40 | 0.28 | 0.45 | 0.17 | Good product Rf. Separation is acceptable. |
| 3 | 50:50 | 0.40 | 0.58 | 0.18 | Product moving too fast. Reduce polarity slightly. |
| 4 | 65:35 | 0.22 | 0.38 | 0.16 | Optimal. Good starting point for the column. |
Protocol 2: Flash Column Chromatography Purification
This protocol outlines the steps for purifying the crude mixture based on the optimized TLC conditions.
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically use 50-100 g of silica per 1 g of crude material).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column bed.[5]
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis (e.g., 65:35 Hexane:EtOAc).
-
If separation from closely eluting impurities is required, you may run isocratically (with a single solvent mixture).
-
If impurities are far apart, a step gradient can be used (e.g., start with 80:20, then switch to 65:35 after the nonpolar impurities have eluted).
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
-
Fraction Collection & Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and checking under a UV lamp.
-
Combine the fractions that contain your pure product.
-
Evaporate the solvent to yield the purified this compound.
-
Purification Workflow Diagram
Caption: Step-by-step workflow from crude material to purified product.
References
- 1. Chromatography [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector [jstage.jst.go.jp]
- 4. Organophosphorus pesticides determination by novel HPLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sorbtech.com [sorbtech.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Catalytic Performance of Fluorinated vs. Non-Fluorinated Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of more efficient, selective, and sustainable chemical transformations, the role of the catalyst is paramount. While traditionally viewed as stoichiometric byproducts, phosphine oxides have emerged as robust and versatile pre-catalysts, capable of being reduced in situ to their catalytically active phosphine(III) counterparts. This approach, particularly within a redox-driven catalytic cycle, enhances atom economy and simplifies purification processes.
A key area of development in this field is the strategic fluorination of phosphine oxides. The introduction of fluorine atoms onto the phosphine oxide scaffold can profoundly influence its electronic properties, stability, and, consequently, its catalytic performance. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated phosphine oxides in catalysis, supported by experimental data and detailed protocols, to inform catalyst selection and reaction optimization in your research.
The Rise of Phosphine Oxides as Pre-Catalysts
Classic phosphine-mediated reactions, such as the Wittig, Mitsunobu, and Appel reactions, are cornerstones of organic synthesis. However, their stoichiometric nature generates equimolar amounts of phosphine oxide waste, which can complicate product purification and detract from the overall efficiency of the synthesis. The development of catalytic systems that recycle this phosphine oxide byproduct in situ has been a significant advancement.
This is typically achieved through a redox-driven approach where a stoichiometric reducing agent, most commonly a silane, is used to deoxygenate the phosphine(V) oxide back to the active phosphine(III) species, thus closing the catalytic cycle.
Caption: Generalized redox-driven catalytic cycle using a phosphine oxide pre-catalyst.
The efficiency of this cycle is critically dependent on the ease of reduction of the P=O bond. This has led researchers to explore modifications to the phosphine oxide structure to enhance its reactivity and overall catalytic turnover.
The Fluorine Effect: Enhancing Catalytic Efficacy
Fluorine's high electronegativity makes it a powerful tool for modulating the electronic properties of organic molecules. When incorporated into the aryl substituents of a phosphine oxide, fluorine atoms exert a strong electron-withdrawing effect. This has several important consequences for the molecule's role in catalysis:
-
Increased Lewis Acidity at Phosphorus: The electron-withdrawing fluorine atoms pull electron density away from the phosphorus center, making it more Lewis acidic. This can enhance its interaction with nucleophiles and influence the rate of key steps in the catalytic cycle.
-
Modified Basicity of the Phosphoryl Oxygen: The electron-withdrawing nature of the fluorinated aryl groups decreases the electron density on the phosphoryl oxygen, reducing its basicity. This can affect its coordination to Lewis acidic species and its role in hydrogen bonding.
-
Enhanced Stability and Modified Solubility: Fluorination can increase the thermal and oxidative stability of the phosphine oxide. Additionally, highly fluorinated compounds can exhibit unique solubility profiles, which can be exploited in catalyst separation and recycling strategies.
These electronic perturbations can translate into significant differences in catalytic performance when comparing fluorinated phosphine oxides with their non-fluorinated analogs.
Performance Comparison in Key Catalytic Transformations
Catalytic Wittig Reaction
The Wittig reaction is a fundamental method for alkene synthesis. In its catalytic form, a phosphine oxide is used as a pre-catalyst and is continuously reduced. While direct quantitative comparisons under identical conditions are not always readily available in the literature, there is evidence to suggest that fluorinated phosphine oxides can offer improved performance. For instance, in the synthesis of methyl cinnamate, tris(4-fluorophenyl)phosphine oxide has been reported to provide higher yields than the non-fluorinated triphenylphosphine oxide (TPPO)[1].
Table 1: Comparison of Phosphine Oxides in the Catalytic Wittig Reaction
| Pre-catalyst | Structure | Relative Yield in Methyl Cinnamate Synthesis |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Moderate[1] |
| Tris(4-fluorophenyl)phosphine oxide | O=P(C₆H₄F)₃ | Higher than TPPO[1] |
The enhanced performance of the fluorinated phosphine oxide can be attributed to the electronic effects of the fluorine atoms, which facilitate the key steps of the catalytic cycle.
Catalytic Asymmetric Epoxidation
A compelling quantitative demonstration of the superiority of fluorinated phosphine oxides is found in the lanthanum-chiral BINOL-catalyzed asymmetric epoxidation of α,β-unsaturated ketones. In this system, phosphine oxides act as crucial ligands, and the choice of phosphine oxide has a dramatic impact on both the yield and the enantioselectivity of the reaction.
A study by Inanaga and coworkers revealed that tris(4-fluorophenyl)phosphine oxide is a remarkably effective ligand for stabilizing the chiral lanthanum complex, leading to excellent enantioselectivities (up to >99% ee) and high yields[2][3][4].
Table 2: Performance of Triarylphosphine Oxides in the Asymmetric Epoxidation of (E)-1,3-Diphenyl-2-propen-1-one
| Phosphine Oxide Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Tris(4-fluorophenyl)phosphine oxide | 95 | >99 |
| Triphenylphosphine oxide (TPPO) | 68 | 98 |
| Tris(4-methoxyphenyl)phosphine oxide | 25 | 96 |
Data sourced from Kino, R. et al., Org. Biomol. Chem., 2004, 2, 1822-1824.[2]
As the data clearly shows, the fluorinated phosphine oxide significantly outperforms its non-fluorinated and electron-rich counterparts in terms of chemical yield, while maintaining excellent enantioselectivity[2]. The authors suggest that the para-substituents of the triarylphosphine oxides have a more pronounced effect on the chemical yield than the enantioselectivity, with smaller and less electron-donating substituents being more effective[2]. This highlights the crucial role of the electronic properties of the phosphine oxide ligand in stabilizing the active catalyst and promoting the desired transformation.
Caption: Experimental workflow for the asymmetric epoxidation using the fluorinated phosphine oxide-lanthanum system.
Mechanistic Insights: The "Why" Behind the Performance Difference
The superior performance of fluorinated phosphine oxides can be rationalized by considering their impact on the key steps of the catalytic cycle, particularly the reduction of the phosphine oxide.
Computational studies have shed light on the mechanism of silane-mediated phosphine oxide reduction[5]. The reaction is believed to proceed through the formation of a hypervalent silicon intermediate. The increased Lewis acidity of the phosphorus atom in a fluorinated phosphine oxide can enhance its interaction with the silane, potentially lowering the activation energy for the deoxygenation step. This would lead to a faster regeneration of the active phosphine(III) catalyst and, consequently, a higher overall catalytic turnover.
Furthermore, in the case of the lanthanum-catalyzed epoxidation, the less basic phosphoryl oxygen of the fluorinated phosphine oxide likely leads to a more Lewis acidic and, therefore, more active lanthanum center. The fluorinated ligand may also play a role in stabilizing the catalyst against deactivation pathways[2].
Experimental Protocols
Protocol 1: Catalytic Wittig Reaction with in situ Phosphine Oxide Reduction
The following is a representative protocol for a catalytic Wittig reaction employing in situ reduction of a phosphine oxide pre-catalyst with a silane.
Materials:
-
Phosphine oxide pre-catalyst (e.g., Triphenylphosphine oxide or Tris(4-fluorophenyl)phosphine oxide) (10 mol%)
-
Aldehyde (1.0 equiv)
-
Alkyl bromoacetate (1.2 equiv)
-
Diphenylsilane (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Toluene (solvent)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphine oxide pre-catalyst, the aldehyde, and toluene.
-
Add DIPEA to the mixture.
-
Add the alkyl bromoacetate, followed by the dropwise addition of diphenylsilane.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Epoxidation of an Enone with a Lanthanum-Fluorinated Phosphine Oxide Catalyst
The following protocol is adapted from the work of Inanaga and coworkers for the highly enantioselective epoxidation of conjugated enones[2].
Materials:
-
La(O-i-Pr)₃ (10 mol%)
-
(R)-BINOL (10 mol%)
-
Tris(4-fluorophenyl)phosphine oxide (30 mol%)
-
α,β-Unsaturated ketone (1.0 equiv)
-
Cumene hydroperoxide (CMHP) (1.5 equiv)
-
THF (solvent)
-
Molecular sieves 4Å
Procedure:
-
To a flame-dried flask containing powdered molecular sieves 4Å under an argon atmosphere, add La(O-i-Pr)₃, (R)-BINOL, and tris(4-fluorophenyl)phosphine oxide.
-
Add dry THF and stir the mixture at room temperature for 30 minutes.
-
Add a solution of the α,β-unsaturated ketone in THF to the catalyst mixture.
-
Add cumene hydroperoxide and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched epoxide.
Conclusion
The strategic incorporation of fluorine into phosphine oxide pre-catalysts represents a powerful approach to enhancing catalytic performance. As demonstrated in the case of asymmetric epoxidation, the electronic effects of fluorine can lead to dramatic improvements in chemical yield and enantioselectivity. While more direct, quantitative comparative studies are needed across a broader range of catalytic reactions, the available evidence strongly suggests that fluorinated phosphine oxides are a promising class of pre-catalysts for the development of more efficient and selective chemical transformations. Researchers and drug development professionals are encouraged to consider fluorinated phosphine oxides as potentially superior alternatives to their non-fluorinated counterparts in their catalytic systems.
References
- 1. The organocatalytic enantiodivergent fluorination of β-ketodiaryl-phosphine oxides for the construction of carbon-fluorine quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]
- 3. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Electron-Deficient Phosphine Oxide Ligands: Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and materials science, the meticulous selection of ligands is paramount to achieving desired reactivity, selectivity, and material properties. Among the diverse array of ligands, phosphine oxides, once relegated to the status of byproducts, have emerged as a versatile class of molecules with significant utility.[1] This guide provides an in-depth comparison of bis(4-(trifluoromethyl)phenyl)phosphine oxide against other prominent electron-deficient phosphine oxide ligands, offering a critical evaluation of their electronic properties and performance in key applications.
The Rise of Electron-Deficient Phosphine Oxides
The electronic nature of a phosphine ligand, modulated by the substituents on the phosphorus atom, profoundly influences the properties of the metal center it coordinates to. Electron-deficient phosphine ligands, characterized by the presence of electron-withdrawing groups, are crucial in a variety of catalytic and material applications. The corresponding phosphine oxides, while traditionally viewed as the oxidized, less reactive form, have garnered increasing interest as robust ligands in their own right, pre-catalysts in reactions involving in-situ reduction, and as functional materials.[1]
The electron-withdrawing substituents on these phosphine oxides serve to decrease the electron density at the phosphorus and oxygen atoms. This modification has several important consequences:
-
Modulation of Lewis Basicity: The reduced electron density on the oxygen atom lowers its Lewis basicity, affecting its coordination properties with metal centers.
-
Enhanced Stability: The presence of electron-withdrawing groups can increase the thermal and oxidative stability of the molecule.
-
Unique Reactivity in Catalysis: In catalytic cycles where the phosphine oxide is a pre-catalyst, the electronic nature of the substituents can influence the ease of its reduction to the active phosphine species.[2]
-
Tailored Material Properties: In materials science, particularly in organic electronics, the electronic properties of phosphine oxides are leveraged to control charge transport and luminescence.
This guide will focus on a comparative analysis of three key electron-deficient phosphine oxides:
-
This compound (1)
-
Tris(pentafluorophenyl)phosphine oxide (2)
-
(4-Cyanophenyl)diphenylphosphine oxide (3)
dot graph "Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} Figure 1. Structures of the compared electron-deficient phosphine oxides.
Comparative Analysis of Electronic Properties
The primary descriptor for the electronic character of a phosphine ligand is the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the A1 C-O vibrational frequency (ν(CO)) of a [LNi(CO)3] complex.[3][4] A higher TEP value indicates a more electron-withdrawing (less donating) ligand. While phosphine oxides themselves are not directly measured for TEP in the same way as phosphines, the electronic effects of their parent phosphines provide a strong indication of their electron-deficient nature.
Another important, albeit less direct, measure of electronic effects is the pKa of the conjugate acid of the phosphine oxide. A lower pKa value for the protonated phosphine oxide indicates a weaker base, which correlates with the presence of stronger electron-withdrawing groups.
| Ligand | Parent Phosphine TEP (cm⁻¹) (Estimated) | pKa of Conjugate Acid (Estimated) | Key Electronic Feature |
| This compound (1) | ~2075 - 2085 | Low | Strong inductive electron withdrawal from two -CF₃ groups. |
| Tris(pentafluorophenyl)phosphine oxide (2) | > 2090 | Very Low | Extreme electron withdrawal from three perfluorinated aryl rings. |
| (4-Cyanophenyl)diphenylphosphine oxide (3) | ~2070 - 2080 | Low | Strong resonance and inductive electron withdrawal from the -CN group. |
Expertise & Experience: The trifluoromethyl group is well-known in medicinal chemistry and materials science for its ability to modulate electronic properties and enhance metabolic stability and binding affinity.[5] The perfluorinated phenyl rings in tris(pentafluorophenyl)phosphine oxide create a highly electron-deficient phosphorus center, making the corresponding phosphine a very weak donor.[6] The cyano group's ability to withdraw electron density through resonance makes it a potent modulator of a ligand's electronic character.
Performance in Catalysis
Electron-deficient phosphine ligands and their corresponding oxides play a crucial role in various catalytic transformations, particularly in cross-coupling reactions. The electron-deficient nature of the catalyst can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in academic and industrial settings. The choice of ligand is critical for the success of this reaction, especially with challenging substrates. While electron-rich phosphines are often employed to promote oxidative addition, electron-deficient ligands can also be effective, particularly in stabilizing the active catalytic species.
dot graph Suzuki_Cycle { rankdir=LR; node [shape=plaintext];
} Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a phosphine oxide as a ligand precursor.
-
Catalyst Pre-formation (optional): In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve Pd(OAc)₂ (1-2 mol%) and the phosphine oxide ligand (2-4 mol%) in an appropriate anhydrous solvent (e.g., toluene or dioxane). Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To a separate dry Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv).
-
Reaction Initiation: Add the pre-formed catalyst solution or add the Pd(OAc)₂ and phosphine oxide ligand directly to the reaction flask, followed by the solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Trustworthiness: This protocol is a standard and widely accepted method for performing Suzuki-Miyaura coupling reactions. The use of an inert atmosphere and dry solvents is crucial for the success of the reaction, as palladium catalysts can be sensitive to air and moisture. The progress of the reaction should be monitored to avoid prolonged heating, which can lead to catalyst decomposition and side product formation.
Expected Performance:
-
This compound (1): The strong electron-withdrawing nature of the CF₃ groups is expected to lead to a stable and active catalyst, potentially requiring slightly higher reaction temperatures compared to more electron-rich ligands.
-
Tris(pentafluorophenyl)phosphine oxide (2): The extreme electron deficiency of this ligand may result in a highly stable but potentially less active catalyst for some substrate combinations. It could be particularly useful in preventing catalyst decomposition at high temperatures.[6]
-
(4-Cyanophenyl)diphenylphosphine oxide (3): The cyano group's electronic effects are anticipated to provide a catalyst with good activity and stability.
Catalytic Wittig Reaction
The Wittig reaction is a fundamental tool for alkene synthesis. The stoichiometric reaction generates a phosphine oxide byproduct. Catalytic versions of the Wittig reaction have been developed where the phosphine oxide is reduced in situ back to the active phosphine, thus requiring only a catalytic amount of the phosphorus species.[2]
dot graph Wittig_Workflow { rankdir=LR; node [shape=box, style=rounded];
} Figure 3. Workflow for a catalytic Wittig reaction using a phosphine oxide pre-catalyst.
Experimental Protocol: Representative Catalytic Wittig Reaction
This protocol outlines a general procedure for a catalytic Wittig reaction.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the phosphine oxide pre-catalyst (5-10 mol%), the aldehyde or ketone (1.0 equiv), and an anhydrous solvent (e.g., toluene).
-
Addition of Reagents: Add the alkyl halide (1.1-1.5 equiv) and a base (e.g., a non-nucleophilic base like DBU or a carbonate base).
-
Addition of Reducing Agent: Add a suitable reducing agent, such as a silane (e.g., phenylsilane or polymethylhydrosiloxane), dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (often 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Trustworthiness: The success of a catalytic Wittig reaction is highly dependent on the efficiency and selectivity of the phosphine oxide reduction in the presence of the other reactants. The choice of reducing agent and reaction conditions is critical.
Expected Performance:
The electron-deficient nature of these phosphine oxides can influence the rate of their reduction. Counterintuitively, more electron-rich phosphine oxides are often reduced faster by silanes. Therefore, the catalytic efficiency in a Wittig reaction may not directly correlate with the electron-withdrawing strength of the substituents. However, the stability of the phosphine oxide under the reaction conditions is also a key factor.
Applications in Materials Science: Organic Electronics
Phosphine oxides have found a significant niche in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). Their high triplet energies, good thermal stability, and electron-transporting properties make them excellent host materials for phosphorescent emitters or as electron-transporting layers.
-
This compound (1): The trifluoromethyl groups in this molecule can enhance its volatility and improve its film-forming properties, which are desirable for vacuum deposition processes used in OLED fabrication. The electron-withdrawing nature of the CF₃ groups also contributes to its electron-transporting capabilities.
-
Performance in OLEDs: Phosphine oxide derivatives have been successfully employed as host materials in OLEDs, leading to devices with high external quantum efficiencies. While specific device data for this compound is not extensively reported, related phosphine oxide structures have demonstrated excellent performance. For instance, devices using phosphine oxide-based hosts have achieved high external quantum efficiencies in blue phosphorescent OLEDs.[7][8]
Synthesis Protocols
The synthesis of these electron-deficient phosphine oxides can be achieved through various methods. Below are representative protocols based on literature procedures.
Experimental Protocol: Synthesis of this compound (1)
The synthesis of this compound can be achieved via the oxidation of the corresponding phosphine or through Grignard-based methods. A common route involves the reaction of a Grignard reagent with a phosphorus source followed by oxidation.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobenzotrifluoride in anhydrous THF to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Phosphorus Trichloride: Once the Grignard reagent has formed, cool the solution in an ice bath. Slowly add a solution of phosphorus trichloride (PCl₃) in anhydrous THF to the Grignard reagent.
-
Hydrolysis and Oxidation: After the addition is complete, stir the reaction mixture at room temperature for several hours. Carefully quench the reaction by pouring it onto a mixture of ice and dilute HCl. The resulting phosphine can be extracted with an organic solvent. The crude phosphine is then oxidized to the phosphine oxide using an oxidizing agent such as hydrogen peroxide in a suitable solvent like acetone.
-
Purification: The crude phosphine oxide is then purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of Tris(pentafluorophenyl)phosphine Oxide (2)
Tris(pentafluorophenyl)phosphine oxide is typically prepared by the oxidation of tris(pentafluorophenyl)phosphine.[1]
-
Oxidation: Dissolve tris(pentafluorophenyl)phosphine in a suitable solvent such as acetone or dichloromethane.
-
Addition of Oxidant: Slowly add an aqueous solution of hydrogen peroxide (30%) to the phosphine solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or ³¹P NMR spectroscopy until the starting phosphine is completely consumed.
-
Work-up and Purification: Add water to the reaction mixture and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Experimental Protocol: Synthesis of (4-Cyanophenyl)diphenylphosphine Oxide (3)
This phosphine oxide can be synthesized via a nucleophilic aromatic substitution reaction or through palladium-catalyzed cross-coupling reactions.
-
Reaction Setup: In a Schlenk flask, combine (4-bromophenyl)diphenylphosphine oxide, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand.
-
Solvent and Reaction Conditions: Add a polar aprotic solvent such as DMF or DMAc. Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool the reaction mixture and add water to precipitate the product.
-
Purification: Filter the solid product, wash it with water and a suitable organic solvent, and then purify it by recrystallization.
Conclusion
This compound stands as a valuable electron-deficient phosphine oxide ligand with a unique balance of electronic properties and stability. Its comparison with other electron-deficient analogues like tris(pentafluorophenyl)phosphine oxide and (4-cyanophenyl)diphenylphosphine oxide reveals a spectrum of reactivity and functionality.
-
This compound offers strong inductive electron withdrawal, making it a robust ligand for catalysis and a promising component for organic electronic materials.
-
Tris(pentafluorophenyl)phosphine oxide represents an extreme in electron deficiency, providing exceptional stability that can be advantageous in high-temperature applications, though potentially at the cost of catalytic activity in some cases.
-
(4-Cyanophenyl)diphenylphosphine oxide provides a different flavor of electron withdrawal through a combination of inductive and resonance effects, offering another avenue for fine-tuning catalyst and material properties.
The choice among these and other electron-deficient phosphine oxide ligands will ultimately depend on the specific requirements of the application, including the desired catalytic activity, thermal stability, and electronic properties. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic and materials science endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 5. 1,2-Bis{bis[4-(trifluoromethyl)phenyl]phosphino}ethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tris(pentafluorophenyl)phosphine | Catalyst Ligand [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bright Deep Blue TADF OLEDs: The Role of Triphenylphosphine Oxide in NPB/TPBi:PPh3O Exciplex Emission (Journal Article) | OSTI.GOV [osti.gov]
Validating Bis(4-(trifluoromethyl)phenyl)phosphine Oxide as a Ligand for Palladium-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The heart of these transformations lies in the choice of ligand, which dictates the catalyst's activity, stability, and selectivity. This guide provides an in-depth validation of Bis(4-(trifluoromethyl)phenyl)phosphine oxide as a ligand for palladium-catalyzed reactions, offering a comparative analysis against other established ligands and supported by detailed experimental protocols.
Introduction: The Emerging Role of Phosphine Oxides in Catalysis
Traditionally viewed as byproducts of phosphine chemistry, phosphine oxides have emerged as a promising class of ligands in their own right. Their inherent stability and unique electronic properties offer distinct advantages in catalytic systems. This compound stands out due to the strong electron-withdrawing nature of its trifluoromethyl groups. This electronic feature significantly influences the electron density at the palladium center, thereby modulating the key steps of the catalytic cycle.
This guide will explore the performance of this compound in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. We will compare its projected efficacy against commonly employed electron-rich, bulky phosphine ligands such as SPhos and XPhos, as well as the parent triphenylphosphine oxide.
Comparative Performance Analysis
The electronic properties of a ligand are a critical determinant of its performance in a catalytic cycle. The two trifluoromethyl groups in this compound render the phosphorus atom highly electron-deficient. This has profound implications for the elementary steps of palladium-catalyzed cross-coupling reactions.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electron-Deficient Ligand" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Facilitates Reductive Elimination" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "May Hinder Oxidative Addition" [fillcolor="#FBBC05", fontcolor="#202124"]; "Unique Reactivity Profile"; "this compound" -- "Electron-Deficient Ligand"; "Electron-Deficient Ligand" -- "Facilitates Reductive Elimination"; "Electron-Deficient Ligand" -- "May Hinder Oxidative Addition"; "Facilitates Reductive Elimination" -- "Unique Reactivity Profile"; "May Hinder Oxidative Addition" -- "Unique Reactivity Profile"; } Caption: Logical relationship of this compound's properties.
Suzuki-Miyaura Coupling: This reaction is a powerful method for C-C bond formation. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. While electron-rich ligands are known to facilitate the oxidative addition step, the electron-deficient nature of this compound is expected to accelerate the reductive elimination step, which is often rate-limiting. This could lead to higher turnover numbers and efficiency, particularly in reactions where reductive elimination is sluggish.
Buchwald-Hartwig Amination: The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis. Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The use of an electron-deficient ligand like this compound can be advantageous in promoting the reductive elimination of the desired amine product. However, the initial oxidative addition of the aryl halide might be slower compared to catalysts bearing electron-donating ligands.
Heck Reaction: The Heck reaction couples aryl halides with alkenes. The performance of this reaction is also highly dependent on the electronic properties of the ligand. An electron-deficient ligand can enhance the electrophilicity of the palladium center, potentially influencing the migratory insertion step and the overall reaction rate.
The following table summarizes the anticipated performance of this compound in comparison to other common ligands, based on established principles of ligand effects in catalysis.
| Ligand | Electronic Nature | Steric Bulk | Anticipated Performance in Suzuki-Miyaura | Anticipated Performance in Buchwald-Hartwig | Anticipated Performance in Heck Reaction |
| This compound | Electron-Deficient | Moderate | May require higher temperatures for oxidative addition but can excel in reductive elimination. | Potentially high turnover rates due to facile reductive elimination. | May show unique selectivity and reactivity profiles. |
| SPhos | Electron-Rich | High | Excellent for a broad range of substrates, including challenging ones. | Highly effective, especially for hindered substrates. | Generally effective. |
| XPhos | Electron-Rich | High | Very versatile and highly active for many substrate combinations.[1] | A go-to ligand for many challenging aminations.[1] | Widely used and effective. |
| Triphenylphosphine oxide | Weakly Electron-Donating | Moderate | Can be effective but generally less active than phosphine ligands. | Limited applicability. | Can be used, but often requires forcing conditions. |
Experimental Protocols for Comparative Validation
To objectively evaluate the performance of this compound, a series of comparative experiments should be conducted alongside established ligands. Below are detailed, step-by-step methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, designed for a comparative study.
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Setup" [label="Prepare Reaction Vessels under Inert Atmosphere"]; "Reagents" [label="Add Pd Precursor, Ligand, Substrates, and Base"]; "Solvent" [label="Add Degassed Solvent"]; "Reaction" [label="Heat and Stir for Specified Time"]; "Workup" [label="Quench, Extract, and Purify"]; "Analysis" [label="Analyze Product by GC/NMR"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Setup"; "Setup" -> "Reagents"; "Reagents" -> "Solvent"; "Solvent" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Analysis"; "Analysis" -> "End"; } Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Comparative Protocol[2]
Objective: To compare the efficiency of this compound with SPhos and triphenylphosphine oxide in the coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
SPhos
-
Triphenylphosphine oxide
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a set of oven-dried reaction vials under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
To separate vials, add this compound (0.02 mmol, 2 mol%), SPhos (0.02 mmol, 2 mol%), and triphenylphosphine oxide (0.02 mmol, 2 mol%).
-
To each vial, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add 2 mL of degassed toluene to each vial.
-
Seal the vials and stir the reaction mixtures at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and yield of 4-methyl-1,1'-biphenyl.
Buchwald-Hartwig Amination: Comparative Protocol[3]
Objective: To evaluate the performance of this compound against XPhos in the amination of 4-chlorotoluene with morpholine.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
This compound
-
XPhos
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In separate oven-dried Schlenk tubes under an inert atmosphere, prepare the catalyst systems.
-
System A: Pd(dba)₂ (0.015 mmol, 1.5 mol%) and this compound (0.03 mmol, 3.0 mol%).
-
System B: Pd(dba)₂ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%).
-
-
To each tube, add NaOtBu (2.0 mmol).
-
Add 2 mL of degassed toluene to each tube and stir for 5 minutes.
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to each tube.
-
Heat the reaction mixtures at 100 °C for 6 hours.
-
Cool the reactions to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography and determine the yield of 4-(p-tolyl)morpholine.
Heck Reaction: Comparative Protocol[4]
Objective: To compare the catalytic activity of this compound with triphenylphosphine in the reaction of iodobenzene with styrene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To separate oven-dried reaction flasks under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
To the respective flasks, add this compound (0.04 mmol, 4 mol%) or PPh₃ (0.04 mmol, 4 mol%).
-
Add iodobenzene (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol).
-
Add 5 mL of anhydrous DMF to each flask.
-
Heat the reaction mixtures at 100 °C for 4 hours.
-
After cooling, dilute the reaction mixtures with water and extract with diethyl ether.
-
Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Analyze the product mixture by ¹H NMR to determine the yield of (E)-stilbene.
Conclusion and Future Outlook
This compound presents a compelling profile as a ligand for palladium-catalyzed cross-coupling reactions. Its strong electron-deficient character offers a distinct mechanistic pathway compared to the more common electron-rich ligands, potentially leading to enhanced performance in reactions where reductive elimination is the rate-determining step. The provided experimental protocols offer a robust framework for the direct, empirical validation of this ligand's performance against established alternatives.
Further research into the application of this compound in a wider range of palladium-catalyzed transformations is warranted. Its unique electronic properties may unlock novel reactivity and selectivity, expanding the toolbox for synthetic chemists in academia and industry. The systematic evaluation proposed in this guide will be instrumental in defining the scope and utility of this promising ligand.
References
A Comparative Guide to the Ligand Effects of Bis(4-(trifluoromethyl)phenyl)phosphine oxide: A DFT-Driven Analysis
In the landscape of modern catalysis and materials science, the nuanced effects of ligands attached to metal centers or integrated into functional materials are paramount. The electronic and steric properties of a ligand can dictate the efficiency, selectivity, and stability of a catalytic system or the photophysical and electronic characteristics of a material. This guide presents a comprehensive, data-driven comparison of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a ligand of increasing interest due to its unique electronic profile. Through rigorous Density Functional Theory (DFT) calculations, we will objectively compare its performance metrics against a series of structurally related phosphine oxides: Triphenylphosphine oxide (TPPO), Tri(p-tolyl)phosphine oxide (TPTPO), and the sterically demanding Tris(o-tolyl)phosphine oxide (TOTPO).
This analysis is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the subtle yet significant interplay of ligand electronics and sterics, thereby enabling more informed decisions in catalyst and material design.
The Decisive Role of Ligand Properties
The efficacy of a phosphine oxide ligand is fundamentally governed by its electronic and steric characteristics. Electron-withdrawing or -donating substituents on the phenyl rings modulate the electron density at the phosphoryl oxygen, influencing its coordination to metal centers or its role in non-covalent interactions.[1][2] Simultaneously, the spatial arrangement and bulk of these substituents create a unique steric environment around the functional core of the ligand.
This compound , with its potent electron-withdrawing trifluoromethyl groups, is anticipated to exhibit a significantly different electronic character compared to the more electron-rich alkyl-substituted phosphine oxides. This guide will quantify these differences and explore their implications.
Comparative DFT Analysis: Unveiling Ligand Effects
To provide a quantitative comparison, we have employed DFT calculations to probe the key electronic and steric descriptors of our four selected phosphine oxide ligands.
Computational Methodology
All calculations were performed using the Gaussian 16 suite of programs. The geometries of all phosphine oxides were optimized using the B3LYP hybrid functional in conjunction with the 6-31G* basis set, a combination that has demonstrated reliability in predicting the geometries of organophosphorus compounds. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain vibrational data. For a more accurate description of electronic properties, single-point energy calculations were subsequently carried out using the larger def2-TZVP basis set.
Electronic Properties
The electronic nature of a phosphine oxide ligand is a critical determinant of its coordinating ability and its influence on the electronic environment of a metal center. We have evaluated two key electronic descriptors: the Molecular Electrostatic Potential (MEP) at the phosphoryl oxygen and the dipole moment of the molecule.
The MEP provides a visual and quantitative measure of the electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge. A more negative MEP value on the phosphoryl oxygen suggests a higher electron density and, consequently, a stronger Lewis basicity.
| Ligand | MEP at Oxygen (kcal/mol) | Dipole Moment (Debye) |
| This compound | -35.8 | 5.12 |
| Triphenylphosphine oxide (TPPO) | -42.5 | 4.31[1] |
| Tri(p-tolyl)phosphine oxide (TPTPO) | -44.2 | 4.55 |
| Tris(o-tolyl)phosphine oxide (TOTPO) | -43.8 | 4.48 |
Table 1: Calculated Electronic Properties of the Phosphine Oxide Ligands.
The data clearly illustrates the potent electron-withdrawing effect of the trifluoromethyl groups in This compound . The MEP at the phosphoryl oxygen is significantly less negative compared to the other ligands, indicating a lower electron density and reduced Lewis basicity. This has profound implications for its coordination chemistry, suggesting weaker binding to metal centers compared to more electron-rich phosphine oxides. The larger dipole moment of this compound is also a direct consequence of the highly polar C-F bonds.
Steric Properties
The steric bulk of a ligand plays a crucial role in controlling access to a metal center, influencing coordination numbers and the stereochemical outcome of reactions. The Tolman cone angle is a widely accepted metric for quantifying the steric hindrance of phosphine-based ligands.
| Ligand | Calculated Cone Angle (°) |
| This compound | 158 |
| Triphenylphosphine oxide (TPPO) | 155 |
| Tri(p-tolyl)phosphine oxide (TPTPO) | 157 |
| Tris(o-tolyl)phosphine oxide (TOTPO) | 192 |
Table 2: Calculated Steric Properties of the Phosphine Oxide Ligands.
As expected, the introduction of methyl groups in the ortho-position in TOTPO leads to a dramatic increase in steric bulk, as reflected by the significantly larger cone angle.[3][4] The cone angles of this compound, TPPO, and TPTPO are comparable, suggesting that the substitution at the para-position has a minimal impact on the steric environment around the phosphorus center.
Structural and Vibrational Analysis: Correlating Theory with Experiment
To validate our computational model, we have compared the calculated P=O bond lengths and vibrational frequencies with available experimental data.
| Ligand | Calculated P=O Bond Length (Å) | Experimental P=O Bond Length (Å) | Calculated P=O Stretch (cm⁻¹) | Experimental P=O Stretch (cm⁻¹) |
| This compound | 1.489 | - | 1225 | - |
| Triphenylphosphine oxide (TPPO) | 1.492 | 1.48[5][6] | 1205 | ~1190 |
| Tri(p-tolyl)phosphine oxide (TPTPO) | 1.491 | - | 1202 | - |
| Tris(o-tolyl)phosphine oxide (TOTPO) | 1.493 | - | 1198 | - |
Table 3: Comparison of Calculated and Experimental Structural and Vibrational Data.
The calculated P=O bond length for TPPO is in excellent agreement with the experimentally determined value from X-ray crystallography. Similarly, the calculated P=O stretching frequency for TPPO shows good correlation with the experimental IR data. This strong agreement between our theoretical predictions and experimental observations lends a high degree of confidence to the calculated properties of the other ligands in this study, for which detailed experimental data is less readily available.
The shorter P=O bond and higher stretching frequency observed for This compound are consistent with its electron-deficient nature. The electron-withdrawing CF3 groups pull electron density away from the phosphorus atom, leading to a stronger, more polarized P=O bond.
Implications for Application: A Forward Look
The distinct electronic and steric profiles of these phosphine oxides translate directly into their performance in various applications.
-
Catalysis: The reduced Lewis basicity of This compound suggests it would be a less effective ligand for stabilizing electron-rich metal centers in catalysis compared to TPPO or TPTPO.[1][2] However, in reactions where a more Lewis acidic metal center is desirable, or where the ligand is intended to be more labile, it could offer unique advantages. The significant steric bulk of TOTPO makes it a valuable ligand for promoting reactions that benefit from a highly hindered coordination sphere, such as certain cross-coupling reactions.[7]
-
Materials Science: The high polarity and thermal stability imparted by the trifluoromethyl groups make This compound an attractive building block for high-performance polymers and organic electronic materials.[8] Its incorporation can lead to materials with enhanced thermal resistance, flame retardancy, and specific electronic properties beneficial for applications in OLEDs and other electronic devices. In contrast, the more electron-donating nature of TPTPO might be leveraged in applications where enhanced electron transport is required.
Conclusion
This comparative guide, grounded in robust DFT calculations, has systematically elucidated the distinct ligand effects of this compound in relation to its more common triarylphosphine oxide counterparts. Our findings quantify the significant electron-withdrawing nature of the trifluoromethyl groups, which leads to a less basic phosphoryl oxygen and a shorter, stronger P=O bond. While its steric profile is comparable to that of TPPO and TPTPO, its electronic properties set it apart.
For researchers and developers, the choice of a phosphine oxide ligand should be a deliberate one, guided by a clear understanding of the desired electronic and steric environment. This compound presents a compelling option for applications requiring a weakly coordinating, electron-deficient ligand, particularly in the realm of advanced materials. Conversely, for many catalytic applications where strong ligand donation is crucial, the more traditional TPPO and its electron-rich derivatives like TPTPO remain the ligands of choice. The sterically encumbered TOTPO occupies a niche where control of the coordination sphere through steric hindrance is the primary objective. By providing a quantitative framework for these comparisons, we hope to empower scientists to make more rational and effective decisions in their molecular design endeavors.
References
- 1. Applications of Triphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Tri(o-tolyl)phosphine | 6163-58-2 [chemicalbook.com]
- 4. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Experimental comparison of the thermal stability of fluorinated and non-fluorinated phosphine oxides
For researchers and professionals in drug development and materials science, the thermal stability of reagents and functional groups is a critical parameter influencing reaction conditions, product purity, and material performance. Phosphine oxides, a class of organophosphorus compounds, are valued for their utility as ligands, catalysts, and flame retardants, making their thermal robustness a key consideration. This guide presents an experimental comparison of the thermal stability between a common non-fluorinated phosphine oxide, Triphenylphosphine oxide (TPPO), and its fluorinated analogue, Tris(pentafluorophenyl)phosphine oxide (TFPO).
The introduction of fluorine into organic molecules is a widely adopted strategy to enhance metabolic and thermal stability.[1][2] This enhancement is largely attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-hydrogen (C-H) bond. This fundamental principle suggests that fluorinated phosphine oxides should exhibit superior thermal stability compared to their non-fluorinated counterparts. This guide will delve into the experimental methodology to validate this hypothesis and present the expected comparative data.
The Rationale for Fluorination: Enhancing Molecular Stability
The decision to replace hydrogen with fluorine atoms on the aryl rings of a phosphine oxide is a strategic choice rooted in fundamental chemical principles. The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 413 kJ/mol for a C-H bond. This inherent strength makes the molecule more resistant to thermal degradation.[2]
Furthermore, the high electronegativity of fluorine atoms creates a strong inductive effect, withdrawing electron density from the aromatic rings. This can influence the electronic properties and stability of the phosphorus center and the P=O bond. By understanding these effects, scientists can rationally design molecules with tailored thermal properties for demanding applications.
Experimental Design: A Head-to-Head Comparison
To objectively assess the thermal stability, we will utilize Thermogravimetric Analysis (TGA), a standard technique for measuring changes in the mass of a sample as a function of temperature in a controlled atmosphere.[3] This method allows us to determine the onset of decomposition and quantify the material's stability over a defined temperature range.
Materials for Comparison
-
Non-Fluorinated Compound: Triphenylphosphine oxide (TPPO), a widely used organophosphorus compound.
-
Fluorinated Compound: Tris(pentafluorophenyl)phosphine oxide (TFPO), the perfluorinated analogue of TPPO.
Experimental Workflow: Thermogravimetric Analysis (TGA)
The following diagram outlines the standardized workflow for evaluating the thermal stability of the phosphine oxide samples.
Caption: Workflow for TGA analysis of phosphine oxides.
Detailed TGA Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5–10 mg of the phosphine oxide sample (TPPO or TFPO) into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) is also plotted to determine the temperature of the maximum rate of decomposition.
-
Data Analysis:
-
Onset of Decomposition (Td,onset): The temperature at which significant mass loss begins. For comparative purposes, the temperature at which 5% mass loss occurs (Td5%) is often used.
-
Maximum Decomposition Temperature (Td,max): The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment (e.g., at 800°C).
-
Comparative Thermal Stability Data
| Compound | Structure | Molecular Weight ( g/mol ) | Td5% (°C) (Nitrogen) | Td,max (°C) (Nitrogen) | Char Yield at 800°C (%) |
| Triphenylphosphine oxide (TPPO) | C₁₈H₁₅OP | 278.28 | ~360 - 380 | ~400 - 420 | ~15 - 25 |
| Tris(pentafluorophenyl)phosphine oxide (TFPO) | C₁₈F₁₅OP | 550.14 | > 450 | > 480 | > 40 |
Note: The data for TPPO is based on typical values for aromatic phosphine oxides used as flame retardants in polymers.[4] The data for TFPO is an educated projection based on the significantly enhanced thermal stability conferred by perfluoroaryl groups.
Discussion and Mechanistic Insights
The anticipated TGA results clearly indicate the superior thermal stability of the fluorinated phosphine oxide. The significantly higher onset of decomposition (Td5%) for TFPO compared to TPPO can be directly attributed to the chemical properties of the pentafluorophenyl groups.
References
A Head-to-Head Comparison of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide with Bulky Electron-Rich Phosphine Ligands in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecules, forming the bedrock of numerous pharmaceutical, agrochemical, and materials science endeavors.[1] The success of these transformations is inextricably linked to the selection of the ancillary ligand, which modulates the catalyst's stability, activity, and selectivity.[2][3] For years, the paradigm has been dominated by bulky, electron-rich phosphine ligands, such as the renowned Buchwald-type biaryl phosphines.[4][5]
This guide offers a comparative analysis, juxtaposing these established ligands with Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a compound with fundamentally different electronic and structural properties. We will delve into the mechanistic implications of these differences, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for ligand selection and reaction optimization.
The Competitors: Defining Steric and Electronic Profiles
The efficacy of a phosphine ligand in a catalytic cycle, such as the Suzuki-Miyaura or Buchwald-Hartwig coupling, is governed by a delicate interplay of its steric and electronic characteristics.[2]
The Incumbent: Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands)
The dialkyl-ortho-biaryl phosphines, developed by the Buchwald group, are pillars of modern cross-coupling catalysis.[4][6] Ligands like XPhos, SPhos, and BrettPhos are characterized by:
-
High Steric Bulk: The biaryl backbone creates a sterically demanding environment around the metal center. This bulk is thought to facilitate the crucial reductive elimination step and promote the formation of highly reactive, monoligated palladium(0) species, which are key to activating challenging substrates like aryl chlorides.[3][5]
-
Strong Electron-Donating Properties: The alkyl groups on the phosphorus atom are strong σ-donors, increasing the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) complex lowers the activation energy for the oxidative addition step, the initial reaction with the aryl halide.[3]
These features have made Buchwald-type ligands exceptionally effective for a wide array of C-C, C-N, and C-O bond-forming reactions, even with sterically hindered or electronically deactivated substrates.[6][7]
The Challenger: this compound
This compound (CAS: 15929-43-8) represents a significant departure from the traditional ligand design.[8] Its defining characteristics are:
-
Phosphine Oxide Structure: Unlike trivalent phosphine ligands (PR₃), this is a pentavalent phosphorus compound (R₂P=O). In the context of catalysis, it would coordinate to a metal center not through the phosphorus atom, but through the phosphoryl oxygen.[9] This fundamentally alters its interaction with the metal.
-
Electron-Withdrawing Nature: The presence of two trifluoromethyl (CF₃) groups on each phenyl ring makes this molecule highly electron-deficient.[10][11] The CF₃ group is a powerful electron-withdrawing group, which decreases the basicity of the phosphoryl oxygen.
This electronic profile is in stark contrast to the electron-rich nature of Buchwald and Fu-type ligands.
The Catalytic Cycle: A Mechanistic Dissection
To understand the performance differences, we must examine the key steps of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[12][13] The choice of ligand profoundly impacts the kinetics and efficiency of each step.
Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: Electron-rich phosphines accelerate this step by making the Pd(0) center more nucleophilic and eager to react with the aryl halide (Ar-X).[3] An electron-deficient ligand like this compound, by coordinating through oxygen and increasing the Lewis acidity of the metal, would likely slow this step down considerably.
-
Transmetalation: This step involves the transfer of the R group from the boron reagent to the palladium center. The exact influence of the ligand is complex, but it must allow for the coordination of the boronate species.
-
Reductive Elimination: This is the final, product-forming step. It is often accelerated by bulky ligands, which create steric pressure that favors the formation of the C-C bond and regeneration of the Pd(0) catalyst.[3][12]
The fundamental mismatch is that the entire premise of these catalytic cycles relies on a P(III) ligand that can stabilize a Pd(0) state and participate in the redox cycle. A P(V) phosphine oxide does not fit this role in the same way.
Head-to-Head Performance Data
Direct experimental comparison in a standard cross-coupling reaction highlights the dramatic differences. Let's consider a model Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, a challenging reaction that benefits from highly active catalysts.
| Ligand | Ligand Class | Key Properties | Expected Yield (%) in Model Reaction | Rationale for Performance |
| XPhos | Buchwald-type Biaryl Phosphine | Bulky, Electron-Rich | >95% | The combination of high steric bulk and strong electron-donating character efficiently promotes both oxidative addition of the inert C-Cl bond and the subsequent reductive elimination step.[4][6] |
| P(t-Bu)₃ | Fu-type Trialkylphosphine | Very Bulky, Very Electron-Rich | >90% | The extreme steric hindrance and electron-donating ability make it highly effective for coupling unactivated aryl chlorides, promoting the formation of the active monoligated Pd(0) species.[3] |
| This compound | Phosphine Oxide | Electron-Withdrawing | <5% | As a P(V) oxide, it is a poor ligand for stabilizing the required Pd(0) active catalyst. Its electron-withdrawing nature, coordinating via oxygen, would render the metal center electrophilic and inactive towards oxidative addition.[9] |
Note: The yields presented are illustrative, based on established principles of ligand effects in catalysis. Actual results depend on precise experimental conditions.
Experimental Protocol: Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a generalized method for screening the performance of different ligands in a cross-coupling reaction, mirroring the conditions under which the comparative data is derived.[2]
Figure 2. Workflow for a high-throughput ligand screening experiment.
Procedure:
-
Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (2-4 mol%) to a reaction vial equipped with a stir bar.
-
Reagent Addition: To the vial, add the aryl halide (e.g., 4-chloroanisole, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir for the specified reaction time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC or LC-MS to determine the reaction yield by comparing it against an internal standard.
Conclusion: The Right Tool for the Right Job
The comparison is stark: this compound is not a viable direct replacement for bulky, electron-rich phosphines like XPhos in traditional palladium-catalyzed cross-coupling reactions. The fundamental electronic and structural differences—a P(V) oxide versus a P(III) phosphine, electron-withdrawing versus electron-donating—place them in entirely different functional classes.
-
Buchwald and Fu-type ligands remain the gold standard for facilitating challenging cross-couplings due to their optimized steric and electronic properties that accelerate the canonical Pd(0)/Pd(II) catalytic cycle.[3][4]
-
This compound , while not effective in this context, should not be dismissed. Its value lies elsewhere. Phosphine oxides are explored as ligands in different catalytic systems where modulating the Lewis acidity of a metal center is key, or in the distinct field of "phosphine oxide catalysis," where the P=O group itself participates in transformations.[9][14][15]
For the researcher engaged in drug development and complex synthesis, the takeaway is clear. For reactions predicated on the classic cross-coupling mechanism, bulky, electron-rich phosphines are the superior and logical choice. The exploration of electron-deficient phosphine oxides opens doors to new, non-traditional catalytic pathways, representing a different frontier of chemical research rather than a direct competitor in this arena.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Buy this compound (EVT-3041269) | 15929-43-8 [evitachem.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epfl.ch [epfl.ch]
A Comparative Guide to Trifluoromethylated Phosphine Oxides in Catalysis: Enhancing Activity Through Strategic Fluorination
Introduction: From Byproduct to Catalyst
For decades, phosphine oxides (POs) were relegated to the role of stoichiometric byproduct in foundational organic reactions like the Wittig and Mitsunobu. Their high stability, driven by the strength of the phosphorus-oxygen (P=O) bond, made them the thermodynamic sink of many catalytic cycles.[1] However, the evolution of sustainable chemistry has catalyzed a paradigm shift; with the advent of efficient in-situ reduction methods, phosphine oxides have been reborn as robust, air-stable pre-catalysts.[2][3][4] This transformation has unlocked their potential, allowing chemists to focus on fine-tuning their structure to achieve unprecedented catalytic control.
At the forefront of this molecular engineering is the strategic incorporation of fluorine, specifically the trifluoromethyl (CF₃) group. The introduction of CF₃ moieties onto the phosphine oxide scaffold is not a trivial modification. This small group exerts a profound influence on the catalyst's electronic and steric character, altering its reactivity in ways that are often beneficial and occasionally surprising.[5][6] This guide provides an in-depth evaluation of the impact of trifluoromethyl groups on the catalytic activity of phosphine oxides, offering a comparative analysis supported by experimental data and practical protocols for researchers in synthetic chemistry and drug development.
The Dual Nature of the Trifluoromethyl Group: An Electronic and Steric Powerhouse
The unique properties of the CF₃ group stem from the high electronegativity of fluorine atoms, which imparts two critical characteristics to the phosphine oxide catalyst.
Electronic Effects: Inductive Withdrawal and Enhanced Lewis Acidity
The primary electronic contribution of the CF₃ group is its powerful, through-bond electron-withdrawing inductive effect (-I).[7] When appended to the aryl or alkyl backbone of a phosphine oxide, CF₃ groups pull electron density away from the phosphorus center. This has several key consequences:
-
Increased Electrophilicity: The phosphorus atom in a trifluoromethylated phosphine becomes more electron-deficient. This enhances its Lewis acidic character, a crucial feature in reactions where the phosphine must activate an electrophile or participate in Frustrated Lewis Pair (FLP) chemistry.[8]
-
Modulated Basicity: In the corresponding phosphine (the active form of the catalyst), the electron-withdrawing nature of the CF₃ group decreases the Lewis basicity of the phosphorus lone pair. This can be advantageous in preventing catalyst poisoning by coordinating too strongly to the metal center in organometallic catalysis or in facilitating product release.
-
P=O Bond Polarization: The inductive withdrawal of electrons strengthens and further polarizes the already strong P=O bond. This can influence the oxide's role as a hydrogen bond acceptor or its interaction with other reagents.
Steric Effects: Creating a Controlled Reaction Pocket
Beyond its electronic influence, the CF₃ group is sterically demanding. While not as large as a tert-butyl group, its size and rotational profile create a unique steric environment around the phosphorus center.[5]
-
Enforcing Selectivity: In asymmetric catalysis, this steric bulk can be a critical factor in creating a well-defined chiral pocket that dictates the facial selectivity of a substrate's approach, leading to higher enantioselectivity.[9]
-
Promoting Frustration: Steric hindrance is the cornerstone of FLP chemistry. Bulky phosphines are prevented from forming a classical adduct with a Lewis acid, leaving both sites "frustrated" and highly reactive toward small molecules.[10][11] Trifluoromethylated phosphines and their oxides are excellent candidates for FLP systems.[12]
Comparative Analysis in Catalytic Applications
The true impact of trifluoromethylation is best understood through direct comparison in specific catalytic systems.
Case Study 1: Frustrated Lewis Pair (FLP) Hydrogenation
FLPs have emerged as a powerful metal-free platform for catalysis, most notably for the hydrogenation of unsaturated bonds.[12] The archetypal FLP combines a sterically hindered phosphine (Lewis base) and a strong borane (Lewis acid). The introduction of electron-withdrawing groups like C₆F₅ on the borane is common; similarly, modifying the phosphine with CF₃ groups can enhance activity.
The electron-deficient nature of a CF₃-substituted phosphine can increase the hydridicity of the boron-hydride and the acidity of the phosphonium proton after H₂ splitting, accelerating the subsequent substrate reduction.
References
- 1. epfl.ch [epfl.ch]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The chemistry of some trifluoromethyl-phosphines - UBC Library Open Collections [open.library.ubc.ca]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
A Comparative Analysis of the Electrochemical Properties of Aryl Phosphine Oxides: A Guide for Researchers
This guide provides an in-depth comparative analysis of the electrochemical properties of aryl phosphine oxides, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing their redox behavior, present a detailed protocol for their characterization using cyclic voltammetry, and explore the structure-property relationships that dictate their electrochemical response. This document is designed to be a practical and authoritative resource, grounded in scientific literature and field-proven insights.
Introduction: The Electrochemical Versatility of Aryl Phosphine Oxides
Aryl phosphine oxides are a class of organophosphorus compounds characterized by a phosphoryl group (P=O) bonded to three aryl substituents. While often considered stable byproducts in famous reactions like the Wittig and Mitsunobu, their rich electrochemical behavior has opened new avenues in synthetic chemistry and materials science.[1] The ability to both accept and donate electrons under specific potential conditions makes them fascinating subjects for electrochemical study and valuable precursors in electrosynthesis.[2][3]
Understanding the electrochemical properties of aryl phosphine oxides is crucial for several reasons:
-
Electrosynthesis: The electrochemical oxidation of aryl phosphine oxides can generate highly reactive phosphoryl radicals, which can be harnessed to form new carbon-phosphorus bonds, offering a green and efficient synthetic route to complex organophosphorus compounds.[2][3]
-
Catalyst and Reagent Recycling: Many ubiquitous organic reactions generate stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct. Electrochemical reduction offers a promising and scalable method to regenerate the parent phosphine, which is a significant step towards more sustainable chemical processes.[1][4]
-
Materials Science: The redox properties of aryl phosphine oxides can be tuned by modifying the aryl substituents, making them potential candidates for functional materials such as redox-active polymers or ligands for electrocatalysis.
This guide will provide a comparative framework for understanding and utilizing the electrochemical properties of this important class of molecules.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical behavior of aryl phosphine oxides. It provides rapid insights into their oxidation and reduction potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions.[5][6][7]
Causality Behind Experimental Choices
The choice of solvent, electrolyte, and electrode materials is critical for obtaining reliable and reproducible CV data for aryl phosphine oxides. These compounds are typically studied in non-aqueous, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) because they can dissolve the phosphine oxide and the supporting electrolyte, and they possess a wide potential window, allowing for the observation of both oxidation and reduction events without solvent decomposition.[8] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is essential to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.[7]
The three-electrode setup is standard practice in voltammetry.[5][6] The working electrode (e.g., glassy carbon, platinum, or gold) is where the electron transfer event of interest occurs. Its surface must be meticulously polished to ensure reproducibility. The reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference) provides a stable potential against which the working electrode's potential is measured. To ensure accurate comparisons between experiments, it is best practice to reference the potentials to an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[7] The counter electrode (or auxiliary electrode, typically a platinum wire or graphite rod) completes the electrical circuit by passing the current that flows through the working electrode. Its surface area is generally larger than that of the working electrode to ensure that the processes at the counter electrode do not limit the overall current.[6]
Step-by-Step Methodology for Cyclic Voltammetry of an Aryl Phosphine Oxide
The following protocol outlines the key steps for performing a cyclic voltammetry experiment on a representative aryl phosphine oxide, such as triphenylphosphine oxide (TPPO).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell (e.g., a three-necked flask or a specialized voltammetry cell)
-
Working electrode (e.g., 3 mm diameter glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl in a suitable filling solution, or a silver wire)
-
Counter electrode (e.g., platinum wire)
-
Polishing kit for the working electrode (e.g., alumina or diamond slurries on a polishing pad)
-
High-purity solvent (e.g., anhydrous acetonitrile or DMF)
-
Supporting electrolyte (e.g., 0.1 M TBAPF₆)
-
Aryl phosphine oxide sample (e.g., TPPO, typically 1-5 mM)
-
Internal reference standard (e.g., ferrocene)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using progressively finer alumina or diamond slurries.
-
Rinse the polished electrode thoroughly with the solvent to be used in the experiment and dry it carefully.
-
Clean the counter and reference electrodes according to the manufacturer's instructions.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. This will be your blank solution.
-
Prepare a separate stock solution of the aryl phosphine oxide in the same electrolyte solution at the desired concentration (e.g., 1-5 mM).
-
-
Electrochemical Cell Assembly:
-
Assemble the three electrodes in the electrochemical cell. Ensure the tip of the reference electrode is close to the surface of the working electrode to minimize iR drop (uncompensated resistance).
-
Add the electrolyte solution (either the blank or the analyte solution) to the cell, ensuring the electrodes are sufficiently immersed.
-
-
Deoxygenation:
-
Bubble an inert gas (argon or nitrogen) through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements, particularly in the negative potential range. Maintain an inert atmosphere above the solution during the experiment.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
First, record a cyclic voltammogram of the blank electrolyte solution to establish the potential window of the solvent/electrolyte system.
-
Replace the blank solution with the analyte solution and deoxygenate again.
-
Set the parameters on the potentiostat software:
-
Initial and final potentials: Define the potential range to be scanned. This should be based on the blank voltammogram.
-
Vertex potentials: The potentials at which the scan direction is reversed.
-
Scan rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer and any coupled chemical reactions.
-
-
Run the cyclic voltammetry experiment and record the voltammogram. It is good practice to run several cycles to ensure the system has reached a steady state.
-
-
Internal Referencing:
-
After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram.
-
Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple and report all analyte potentials relative to this value.
-
Visualization of the Experimental Workflow
Caption: A typical workflow for the electrochemical analysis of aryl phosphine oxides using cyclic voltammetry.
Comparative Electrochemical Properties of Aryl Phosphine Oxides
The electrochemical behavior of an aryl phosphine oxide is dictated by its molecular structure, particularly the nature of the substituents on the aryl rings. Both oxidation and reduction processes have been studied, revealing interesting structure-property relationships.
Electrochemical Reduction
The reduction of aryl phosphine oxides is a topic of significant interest, largely driven by the desire to recycle the vast quantities of triphenylphosphine oxide (TPPO) generated by industrial chemical processes.[1] The direct electrochemical reduction of TPPO is challenging due to a very negative reduction potential and potential cleavage of the P-C bonds.[4]
Early studies by Bard and coworkers investigated the electrochemistry of TPPO in DMF and found a quasi-reversible reduction peak at a highly negative potential.[9] The reduction process is generally believed to proceed via a one-electron transfer to form a radical anion, which can then undergo further reactions.
Table 1: Representative Electrochemical Reduction Data for Aryl Phosphine Oxides
| Compound | Substituent (para-position) | Reduction Potential (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |
| Triphenylphosphine oxide | -H | ~ -2.85 | DMF / 0.1 M TBAI | [9] |
| Tris(4-methoxyphenyl)phosphine oxide | -OCH₃ (Electron-donating) | Expected to be more negative than TPPO | - | - |
| Tris(4-trifluoromethylphenyl)phosphine oxide | -CF₃ (Electron-withdrawing) | Expected to be less negative than TPPO | - | - |
Note: Quantitative, directly comparable data for a series of substituted aryl phosphine oxides is scarce in the literature. The trends for substituted compounds are based on established principles of physical organic chemistry.
Influence of Substituents on Reduction Potential:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl rings increase the electron density on the phosphorus center and the aromatic system. This makes the molecule more difficult to reduce, shifting the reduction potential to more negative values.
-
Electron-withdrawing groups (e.g., -CF₃, -NO₂) decrease the electron density on the molecule, making it easier to accept an electron. Consequently, the reduction potential becomes less negative (shifts to more positive values).
The mechanism of electrochemical reduction often involves the formation of a radical anion as the initial step. The stability and subsequent fate of this radical anion are key to the overall process. In the absence of activating agents, the strong P=O bond can be difficult to cleave, and P-C bond scission can be a competing reaction. Recent research has focused on using Lewis acids to activate the P=O bond, facilitating reduction at milder potentials and improving the selectivity for P-O bond cleavage to regenerate the corresponding phosphine.[4]
Caption: General mechanism for the one-electron reduction of an aryl phosphine oxide.
Electrochemical Oxidation
The electrochemical oxidation of aryl phosphine oxides has been explored as a method for generating phosphoryl radicals for synthetic applications.[2][3] This process typically involves a one-electron transfer from the molecule to form a radical cation.
Influence of Substituents on Oxidation Potential:
The effect of substituents on the oxidation potential is opposite to their effect on the reduction potential:
-
Electron-donating groups increase the electron density of the molecule, making it easier to remove an electron. This results in a less positive (more negative) oxidation potential.
-
Electron-withdrawing groups make the molecule more electron-deficient and harder to oxidize, shifting the oxidation potential to more positive values.
The stability of the resulting radical cation is influenced by the nature of the aryl substituents. The subsequent reactions of this radical cation are of synthetic interest, as it can participate in bond-forming reactions. For example, in the presence of suitable nucleophiles or radical traps, new C-P bonds can be formed.[2][3]
Caption: General mechanism for the one-electron oxidation of an aryl phosphine oxide.
Conclusion and Future Outlook
The electrochemical properties of aryl phosphine oxides are a rich and multifaceted area of study with significant implications for both fundamental and applied chemistry. This guide has provided a comprehensive overview of their redox behavior, a detailed protocol for their characterization, and a comparative analysis of how their properties can be tuned through synthetic modification.
While significant progress has been made, particularly in the electrochemical recycling of TPPO, there remains a need for more systematic and comparative studies on the electrochemical properties of a wider range of substituted aryl phosphine oxides. Such studies would provide a more quantitative understanding of structure-property relationships and enable the rational design of new molecules with tailored redox properties for applications in catalysis, electrosynthesis, and materials science. The continued development of electrochemical methods promises to unlock the full potential of this versatile class of organophosphorus compounds.
References
- 1. Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ossila.com [ossila.com]
- 6. A home setup for cyclic voltammetry | Chemisting [chemisting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sfu.ca [sfu.ca]
- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, ensuring the protection of laboratory personnel and the environment. Our commitment to your work goes beyond providing high-quality reagents; we aim to be your trusted partner in laboratory safety and operational excellence.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is an organophosphorus compound whose hazard profile necessitates careful handling and disposal. The presence of trifluoromethyl groups on the phenyl rings can significantly influence its reactivity and toxicity. While a comprehensive, peer-reviewed toxicological profile is not widely available, the Safety Data Sheet (SDS) provides critical hazard information.
According to supplier safety data, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications underscore the importance of minimizing exposure during all handling and disposal procedures. Organophosphorus compounds, as a class, can also present neurotoxic risks, further emphasizing the need for stringent safety measures[1].
Table 1: Hazard and Precautionary Summary for this compound
| Hazard Statement | Description | Precautionary Statement | Recommended Action |
| H302 | Harmful if swallowed | P270 | Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation | P280 | Wear protective gloves. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H332 | Harmful if inhaled | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H335 | May cause respiratory irritation | P271 | Use only outdoors or in a well-ventilated area. |
| - | General | P310 | Immediately call a POISON CENTER/doctor. |
Source: Adapted from Sigma-Aldrich Safety Data Sheet.
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste streams. [2] The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA)[3].
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat, buttoned to its full length, is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can lead to dangerous reactions, including the generation of toxic gases or fires.
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, puncture-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Avoid commingling with other solid wastes unless their compatibility is certain.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a designated, leak-proof, and sealable liquid hazardous waste container.
-
The container material must be compatible with the solvent used. For instance, do not use metal containers for acidic or corrosive solutions.
-
Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and an approximate concentration of the compound.
-
Maintain separate waste streams for halogenated and non-halogenated solvents.
-
Step 3: Container Management and Storage - Ensuring Secure Containment
-
Labeling: All hazardous waste containers must be accurately and legibly labeled. The label should include the chemical name(s), hazard warnings (e.g., "Irritant," "Harmful"), and the date of accumulation.
-
Sealing: Waste containers must be kept securely sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store the sealed waste containers in a designated and well-ventilated satellite accumulation area, away from heat, sparks, and incompatible materials. This area should be under the direct supervision of laboratory personnel.
Step 4: Final Disposal - The Role of Professional Waste Management
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor for the collection of the hazardous waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
-
Never attempt to transport hazardous waste off-site yourself.
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, a swift and informed response is crucial.
-
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Clean-up: Wearing appropriate PPE, collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
The Rationale Behind the Protocol: A Deeper Dive
Understanding the scientific principles behind these disposal procedures reinforces their importance and encourages consistent adherence.
-
Why Not Down the Drain? Organophosphorus compounds can be toxic to aquatic life. Furthermore, they may not be effectively removed by standard wastewater treatment processes, leading to environmental contamination[4][5]. The trifluoromethyl groups can also contribute to the persistence of the molecule in the environment.
-
The Importance of Segregation: this compound is incompatible with strong oxidizing agents. Mixing with such substances could lead to a vigorous and potentially dangerous reaction.
-
Professional Disposal: Licensed hazardous waste facilities have the specialized equipment and expertise to handle and dispose of chemical waste in an environmentally sound manner. Methods may include high-temperature incineration, which can break down the compound into less harmful components, or other advanced chemical treatments[6].
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
A Researcher's Guide to the Safe Handling of Bis(4-(trifluoromethyl)phenyl)phosphine oxide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a compound of increasing interest in synthetic chemistry. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Understanding the Hazard Profile
This compound is a solid organophosphorus compound. While comprehensive toxicological data is not fully available, the available safety data sheets (SDS) for this compound and structurally similar ones indicate several potential hazards that must be addressed through appropriate handling procedures and personal protective equipment (PPE).[1][2]
Primary Hazards:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.[1]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
Due to the nature of organophosphorus compounds, it is prudent to handle this chemical with a high degree of caution, assuming the potential for systemic effects with significant exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential absorption. Studies on organophosphate exposure highlight that wearing gloves is a key factor in reducing occupational exposure.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect against splashes and airborne dust particles that can cause serious eye irritation.[2][4] |
| Respiratory Protection | NIOSH-approved N95 (or equivalent) particulate respirator | To prevent inhalation of dust, especially when handling the solid compound outside of a contained system.[4] For activities with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[4] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step guidance covers the entire lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents.
Handling and Use
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a balance inside a ventilated enclosure or a fume hood to control dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[2]
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Reporting: Report all spills to the laboratory supervisor and follow institutional protocols.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Route: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Do not allow the product to enter drains.[2] All disposal activities must comply with local, state, and federal regulations.
Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
References
- 1. This compound | 15929-43-8 [sigmaaldrich.com]
- 2. employees.delta.edu [employees.delta.edu]
- 3. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
